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  • Product: 1-(2,3-dimethylphenyl)-1H-pyrrole
  • CAS: 37560-42-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(2,3-Dimethylphenyl)-1H-pyrrole: Synthesis, Properties, and Downstream Functionalization

Introduction & Structural Rationale 1-(2,3-Dimethylphenyl)-1H-pyrrole is a sterically encumbered N-arylpyrrole that serves as a high-value building block in the synthesis of pharmaceutical intermediates, agrochemicals, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

1-(2,3-Dimethylphenyl)-1H-pyrrole is a sterically encumbered N-arylpyrrole that serves as a high-value building block in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced organic materials [4]. From a mechanistic perspective, the presence of the ortho-methyl group on the phenyl ring is not merely a structural decoration; it fundamentally alters the molecule's conformational and electronic landscape.

The steric bulk of the ortho-methyl group restricts rotation around the N–C(aryl) bond, forcing the pyrrole and phenyl rings into an orthogonal (twisted) conformation. This orthogonality minimizes cross-conjugation between the two aromatic systems. Consequently, the nitrogen's lone pair is heavily localized within the pyrrole π-system rather than delocalizing into the phenyl ring. This localized electron density significantly enhances the nucleophilicity of the pyrrole ring at the C-2 and C-5 positions, making the scaffold highly reactive toward downstream electrophilic aromatic substitutions[3].

Physicochemical Profiling

Accurate baseline characterization is essential for reaction monitoring and purification. Below is the validated physicochemical profile for 1-(2,3-dimethylphenyl)-1H-pyrrole [1].

PropertyValue / Description
Chemical Name 1-(2,3-Dimethylphenyl)-1H-pyrrole
CAS Registry Number 37560-42-2
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol
Appearance Pale yellow to amber oil (darkens upon oxidation)
Solubility Profile Soluble in DCM, EtOAc, EtOH, and DMF; Insoluble in H₂O
Reactivity Considerations Electron-rich heterocycle; susceptible to air oxidation over time

Core Synthesis Methodology: The Modified Clauson-Kaas Protocol

The classical Clauson-Kaas synthesis is the most robust method for constructing N-substituted pyrroles. However, for sterically hindered primary amines like 2,3-dimethylaniline, traditional reflux conditions often result in incomplete conversion and the formation of polymeric tars. To overcome the high activation barrier of the final cyclization step imposed by the ortho-methyl group, a microwave-assisted protocol utilizing 2,5-dimethoxytetrahydrofuran (DMTF) under acidic conditions is highly recommended[2].

The acid catalyst (glacial acetic acid) serves a dual purpose: it hydrolyzes DMTF into the reactive intermediate succinaldehyde and protonates the aniline to facilitate the initial nucleophilic attack.

CK_Synthesis A 2,3-Dimethylaniline (Nucleophile) C Acid Catalyst (AcOH) + MW A->C B 2,5-Dimethoxytetrahydrofuran (DMTF) B->C D Succinaldehyde Intermediate C->D Hydrolysis E 1-(2,3-Dimethylphenyl) -1H-pyrrole D->E Cyclization

Microwave-assisted Clauson-Kaas synthesis workflow for sterically hindered N-arylpyrroles.

Self-Validating Experimental Protocol

Objective: Synthesize 1-(2,3-dimethylphenyl)-1H-pyrrole with >95% purity.

  • Reagent Preparation: In a microwave-safe reaction vessel, dissolve 2,3-dimethylaniline (1.0 equiv, 10 mmol) and 2,5-dimethoxytetrahydrofuran (1.1 equiv, 11 mmol) in 15 mL of glacial acetic acid. Causality: The slight excess of DMTF compensates for evaporative losses, while acetic acid acts simultaneously as the solvent, proton source, and dehydrating agent.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation (150 W) at 120 °C for 15 minutes.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). Validation: Complete consumption of the UV-active aniline spot (lower Rf​ ) and the appearance of a new, highly non-polar spot (higher Rf​ ) confirms conversion.

  • Quench and Extraction: Cool the mixture to room temperature and pour it into 50 mL of ice water. Neutralize carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual acetic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude oil can be purified via short-path silica gel chromatography (100% Hexanes) to yield the pure product.

Downstream Functionalization: Regioselective Vilsmeier-Haack Formylation

Because the nitrogen lone pair is fully committed to the pyrrole ring's aromaticity, the heterocycle is exceptionally electron-rich. The Vilsmeier-Haack formylation is the premier method for introducing a formyl group at the C-2 position, creating 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 37560-46-6)—a versatile precursor for chalcones, kinase inhibitors, and fluorescent dyes [3].

VH_Formylation POCl3 POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) POCl3->Vilsmeier DMF DMF DMF->Vilsmeier Intermediate Iminium Intermediate (C-2 Attack) Vilsmeier->Intermediate Electrophilic Addition Substrate 1-(2,3-Dimethylphenyl) -1H-pyrrole Substrate->Intermediate Nucleophilic Attack Product 1-(2,3-Dimethylphenyl) -1H-pyrrole-2-carbaldehyde Intermediate->Product Aqueous Quench (NaOAc)

Mechanistic pathway of the regioselective Vilsmeier-Haack formylation at the C-2 position.

Self-Validating Experimental Protocol

Objective: Regioselective formylation at the C-2 position.

  • Vilsmeier Reagent Generation: Anhydrous DMF (3.0 equiv) is cooled to 0 °C under an inert nitrogen atmosphere. Phosphorus oxychloride (POCl₃, 1.2 equiv) is added dropwise over 10 minutes. Causality: Strict temperature control (0 °C) prevents the runaway exothermic decomposition of the Vilsmeier reagent (chloromethylene dimethyliminium chloride).

  • Electrophilic Aromatic Substitution: A solution of 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 equiv) in anhydrous DMF is added dropwise to the complex at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Hydrolytic Quench: The reaction mixture is poured over crushed ice containing a large excess of Sodium Acetate (NaOAc). Validation: The weakly basic NaOAc buffers the highly acidic POCl₃ quench, facilitating the hydrolysis of the iminium intermediate into the stable aldehyde without degrading the acid-sensitive pyrrole ring.

  • Isolation: The product is extracted with EtOAc, washed extensively with water (to remove DMF), dried, and purified via recrystallization or column chromatography.

Analytical Validation Standards

To ensure the structural integrity of the synthesized 1-(2,3-dimethylphenyl)-1H-pyrrole, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz): The defining signature is the pyrrole ring protons. Due to the C2​v symmetry disruption by the orthogonal phenyl ring, the pyrrole protons typically appear as two distinct multiplets around δ 6.80-6.90 ppm (α-protons, C2/C5) and δ 6.30-6.40 ppm (β-protons, C3/C4). The ortho- and meta-methyl groups on the phenyl ring will appear as sharp singlets integrating to 3H each in the aliphatic region ( δ 2.00-2.40 ppm).

  • LC-MS (ESI+): The exact mass for C₁₂H₁₃N is 171.10. The mass spectrum must show a distinct [M+H]+ peak at m/z 172.1.

References

  • Synquest Labs.CAS 37560-42-2 | 1-(2,3-Dimethylphenyl)-1H-pyrrole.
  • Società Chimica Italiana.Microwave-Assisted Synthesis of Nitrogen Heterocycles.
  • BenchChem.N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • ResearchGate.Recent synthetic and medicinal perspectives of pyrroles: An overview.
Exploratory

The Pharmacological Landscape of 1-(2,3-Dimethylphenyl)-1H-pyrrole: Mechanisms, Targets, and Experimental Validation

Abstract: As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical building blocks that serve as "privileged scaffolds." The compound 1-(2,3-dimethylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical building blocks that serve as "privileged scaffolds." The compound 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS 37560-42-2) and its oxidized derivatives (such as the 2,5-dione maleimide variant) are prime examples. Rather than acting as a single-target magic bullet, this scaffold exerts its biological mechanisms through a highly specific 3D conformation that allows it to intercalate into narrow, hydrophobic protein pockets. This whitepaper deconstructs the structural rationale behind its efficacy, its primary mechanisms of action across different biological systems, and the self-validating experimental protocols required to quantify its activity.

Structural Rationale: The Orthogonal Pharmacophore

A molecule's biological destiny is dictated by its three-dimensional conformation. In the case of 1-(2,3-dimethylphenyl)-1H-pyrrole, the critical structural feature is the steric hindrance introduced by the ortho-methyl group on the phenyl ring.

In standard N-phenylpyrroles, the rings can adopt a relatively planar conformation. However, the 2,3-dimethyl substitution forces the pyrrole and phenyl rings out of coplanarity, creating a twisted, nearly orthogonal dihedral angle. This rigid, non-planar geometry is essential for biological activity because it minimizes the entropic penalty during binding. The molecule is pre-organized to fit into deep, narrow hydrophobic clefts—such as those found in viral envelope proteins or bacterial membrane enzymes—anchoring itself via π−π stacking while the methyl groups provide optimal lipophilicity (LogP) for membrane penetration.

Core Mechanisms of Action in Biological Systems

Antimicrobial Action: Inhibition of UPPP

The escalating threat of antimicrobial resistance has driven the repurposing of N-arylpyrrole derivatives as broad-spectrum antimicrobial agents[1]. The primary mechanism of action for this scaffold in bacterial systems is the competitive inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP) [2].

UPPP is an essential enzyme responsible for recycling the lipid carrier undecaprenyl phosphate, which transports peptidoglycan precursors across the bacterial cell membrane. By docking into the UPPP active site, the 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold blocks the dephosphorylation process[3]. Without recycled lipid carriers, bacterial cell wall biosynthesis halts, leading to structural instability and rapid cell lysis.

UPPP_Pathway Start Bacterial Cell Wall Biosynthesis LipidII Lipid II Carrier (Undecaprenyl-PP) Start->LipidII UPPP UPPP Enzyme (Phosphatase) LipidII->UPPP Substrate Binding Recycle Undecaprenyl Phosphate (Recycled Carrier) UPPP->Recycle Dephosphorylation Inhibitor 1-(2,3-dimethylphenyl) -1H-pyrrole Inhibitor->UPPP Competitive Inhibition Inhibitor->Recycle Blocks Production CellWall Peptidoglycan Assembly Recycle->CellWall Death Cell Lysis / Death Recycle->Death Depletion

Mechanism of UPPP enzyme inhibition by N-arylpyrrole derivatives leading to bacterial cell lysis.

Viral Fusion Inhibition: Targeting HIV-1 gp41

In virology, functionalized derivatives of the N-phenylpyrrole skeleton act as highly potent HIV fusion inhibitors[4]. The mechanism involves targeting the viral envelope glycoprotein gp41. For HIV to enter a host cell, gp41 must undergo a conformational change to form a fusogenic six-helix bundle (6-HB). The orthogonal conformation of the 2,3-dimethylphenyl moiety perfectly mimics the hydrophobic side chains of the viral heptad repeat regions, binding to the hydrophobic pocket of gp41 and effectively preventing 6-HB formation[5].

Lipid Metabolism & Inflammation: The 2,5-Dione Pathway

When the pyrrole ring is oxidized to a maleimide—forming 1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 31581-09-6)—the molecule's mechanism shifts dramatically. This derivative acts as a potent cholesterol absorption inhibitor[6]. In biological systems, it suppresses the lipid accumulation of human macrophages, preventing their transformation into foam cells (the hallmark of atherosclerotic plaques)[6]. The mechanism is driven by the highly reactive electrophilic nature of the 2,5-dione ring, which can form reversible covalent bonds with critical cysteine residues in lipid transport proteins, subsequently downregulating the secretion of inflammatory cytokines like TNF- α and ROS[6].

Quantitative Data Summary

To provide a comparative baseline, the following table synthesizes the biological activity metrics of the 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold across its primary targets.

Biological TargetPathway / Disease StateActive Scaffold VariantTypical Affinity / ActivityStructural Role of 2,3-Dimethylphenyl
UPPP Enzyme Bacterial Cell Wall SynthesisSubstituted N-arylpyrroleMIC: 4 - 8 μ g/mLAnchors into hydrophobic pocket; LogP optimization.
HIV-1 gp41 Viral Fusion / EntryN-carboxyphenylpyrroleIC 50​ : ~37 μ M (6-HB)Mimics viral heptad repeat hydrophobic side chains.
Macrophage Lipid Uptake Atherosclerosis / Inflammation1H-pyrrole-2,5-dioneConcentration-dependentSteric shielding of the reactive maleimide core.

Experimental Methodologies

As an application scientist, I rely on self-validating assay systems. A protocol must contain internal logic to rule out false positives. Below are the definitive workflows for validating the activity of this scaffold.

AlphaScreen-Based High-Throughput Assay (Viral Fusion Inhibition)

To quantify the inhibition of the gp41 six-helix bundle (6-HB), we utilize an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Causality: We choose AlphaScreen over traditional ELISA because it is a wash-free, bead-based proximity assay. This prevents the disruption of weak, transient small-molecule interactions that are often lost during ELISA wash steps.

Step-by-Step Protocol:

  • Reagent Preparation: Synthesize the N-biotinylated and N-His-tagged gp41 peptide domains. Prepare the 1-(2,3-dimethylphenyl)-1H-pyrrole derivative in a 100% DMSO stock.

  • Incubation: In a 384-well OptiPlate, mix 10 nM of the tagged peptides with serial dilutions of the pyrrole compound (ranging from 0.1 μ M to 100 μ M). The final DMSO concentration must be kept below 1% to prevent protein denaturation. Incubate for 1 hour at room temperature to allow equilibrium binding.

  • Bead Addition: Under low-light conditions (to protect the photosensitive beads), add 20 μ g/mL of Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads.

  • Signal Quantification: Incubate in the dark for 1 hour. Read the plate using an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520-620 nm).

  • Validation Logic: A decrease in luminescent signal indicates that the pyrrole compound successfully disrupted the gp41 6-HB formation. Control wells with DMSO only serve as the 100% binding baseline.

AlphaScreen_Workflow Prep Compound Prep (DMSO Stock) Incubate Incubation (Target + Ligand) Prep->Incubate Dilution Beads Add AlphaScreen Beads Incubate->Beads 1h RT Read Laser Excitation (680 nm) Beads->Read Dark Incubation Analyze Signal Quantification (IC50) Read->Analyze Emission 520nm

Step-by-step AlphaScreen biochemical workflow for evaluating target-inhibitor binding affinity.

Broth Microdilution for UPPP Inhibition (MIC Determination)

To assess the antimicrobial efficacy of the scaffold, a standard broth microdilution is required.

  • Causality: To ensure the compound is actively lysing the bacteria (bactericidal via UPPP inhibition) rather than just pausing growth (bacteriostatic), this protocol strictly requires a follow-up Minimum Bactericidal Concentration (MBC) plating step.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture MRSA or E. coli strains in Mueller-Hinton Broth (MHB) to an OD 600​ of 0.08–0.1 (equivalent to 1×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the pyrrole compound (from 64 μ g/mL down to 0.125 μ g/mL) in MHB.

  • Inoculation: Add 50 μ L of the diluted bacterial suspension to each well.

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is visually determined as the lowest concentration with no visible turbidity.

  • MBC Validation: Aliquot 10 μ L from all clear wells and plate onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU, confirming the bactericidal mechanism of UPPP-induced cell lysis.

References

  • Source: PubMed (NIH)
  • N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry Source: Benchchem URL
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Source: Taylor & Francis URL
  • Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41 Source: ACS Publications URL
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity (PMC)

Sources

Foundational

1-(2,3-Dimethylphenyl)-1H-pyrrole: A Comprehensive Technical Guide on Physicochemical Characteristics and Synthesis

As a Senior Application Scientist, I frequently encounter the need to bridge fundamental organic synthesis with advanced material and pharmacological applications. The compound 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS: 375...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the need to bridge fundamental organic synthesis with advanced material and pharmacological applications. The compound 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2) represents a fascinating intersection of steric design and electronic tuning.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural nuances, and the optimal synthetic methodologies required to produce it with high fidelity.

Structural & Physicochemical Profiling

Understanding the physical and chemical baseline of 1-(2,3-dimethylphenyl)-1H-pyrrole is the first step in leveraging it for downstream applications[1].

1.1. Quantitative Characteristics

To facilitate rapid reference and comparative analysis, the core physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(2,3-dimethylphenyl)-1H-pyrrole

PropertyValue
IUPAC Name 1-(2,3-dimethylphenyl)-1H-pyrrole
CAS Registry Number 37560-42-2
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol
Topological Polar Surface Area (TPSA) 4.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 0
Rotatable Bonds 1
XLogP3 (Predicted) ~3.6
1.2. Steric Hindrance and Conformational Orthogonality

The defining structural feature of this molecule is the presence of the ortho-methyl group on the phenyl ring. In an unsubstituted N-phenylpyrrole, the energy barrier to rotation around the C(aryl)-N(pyrrole) bond is relatively low, allowing for a degree of coplanarity and extended π -conjugation.

Causality in Design: The ortho-methyl group at the 2-position creates severe steric repulsion with the α -protons of the pyrrole ring. This steric clash forces the molecule into a highly twisted, non-planar conformation (dihedral angle approaching 70°–90°). This orthogonality decouples the π -systems of the two rings, resulting in localized electron density on the pyrrole moiety. In materials science, this interrupted conjugation is intentionally leveraged to maintain a high triplet energy state ( T1​ ), making such derivatives excellent candidates for host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs)[2]. In pharmacology, this locked conformation acts as a rigid pharmacophore, enhancing target specificity by minimizing entropic penalties upon receptor binding.

Synthetic Methodologies: The Clauson-Kaas Pathway

The synthesis of 1,4-unsubstituted N-arylpyrroles is classically achieved via the Clauson-Kaas reaction[3]. This method utilizes the acid-catalyzed condensation of a primary amine (2,3-dimethylaniline) with a cyclic acetal (2,5-dimethoxytetrahydrofuran, or 2,5-DMTHF)[2].

2.1. Mechanistic Workflow

The reaction proceeds through a cascade of transformations, beginning with the acid-catalyzed ring-opening of 2,5-DMTHF to generate a highly reactive 1,4-dicarbonyl equivalent. This is followed by nucleophilic attack from the aniline, cyclization, and a final dehydration step to achieve aromaticity[3].

Mechanism DMTHF 2,5-Dimethoxy- tetrahydrofuran Hydrolysis Acid-Catalyzed Hydrolysis DMTHF->Hydrolysis Dicarbonyl Succinaldehyde (1,4-Dicarbonyl) Hydrolysis->Dicarbonyl Attack Nucleophilic Attack & Cyclization Dicarbonyl->Attack Aniline 2,3-Dimethylaniline Aniline->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Dehydration -2 H2O (Aromatization) Hemiaminal->Dehydration Product 1-(2,3-dimethylphenyl) -1H-pyrrole Dehydration->Product

Mechanistic workflow of the Clauson-Kaas synthesis for 1-(2,3-dimethylphenyl)-1H-pyrrole.

2.2. Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

Traditional Clauson-Kaas protocols require refluxing in glacial acetic acid for several hours, which can lead to the degradation of sensitive functional groups and the generation of tarry byproducts[3]. The following microwave-assisted protocol provides a greener, kinetically controlled, high-yield alternative[4].

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,3-dimethylaniline (1.0 mmol, ~121 mg) and 2,5-dimethoxytetrahydrofuran (1.2 mmol, ~158 mg)[4].

  • Catalyst/Solvent Addition: Add 2.0 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose as both the solvent and the Brønsted acid catalyst required to initiate the hydrolysis of 2,5-DMTHF[3].

  • Irradiation: Seal the vial and heat under microwave irradiation at 150 °C for 15 minutes[4].

    • Causality: Microwave dielectric heating ensures rapid, uniform energy transfer, bypassing the slow thermal equilibration of conventional heating. This kinetic control accelerates the cyclization step before intermolecular oligomerization can occur.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 9:1). The system validates its own progression: the disappearance of the highly polar aniline spot (lower Rf​ ) and the emergence of a non-polar, UV-active pyrrole spot (higher Rf​ ) confirms reaction completion.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Pour into 15 mL of ice water to precipitate the crude product. Extract the aqueous phase with ethyl acetate (3 × 10 mL).

  • Chemical Validation & Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃.

    • Self-Validating Step: Continue washing until effervescence completely ceases. This physical feedback validates the complete neutralization of acetic acid. Failure to remove the acid can lead to pyrrole polymerization during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (silica gel, 95:5 Hexane/Ethyl Acetate) to afford the pure 1-(2,3-dimethylphenyl)-1H-pyrrole.

Spectroscopic Signatures

To validate the structural integrity of the synthesized compound, the following spectroscopic signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The pyrrole ring protons typically appear as two distinct multiplets due to the C2v​ symmetry disruption by the ortho-methyl group. The α -protons resonate around δ 6.7–6.9 ppm, while the β -protons appear upfield at δ 6.2–6.4 ppm. The phenyl protons will present a characteristic spin system between δ 7.0–7.3 ppm. The two methyl groups will appear as distinct singlets around δ 2.0–2.3 ppm due to their differing magnetic environments.

  • Mass Spectrometry (ESI/EI): A distinct molecular ion peak [M]+ or [M+H]+ at m/z 171.1 or 172.1, respectively, confirming the molecular weight of 171.24 g/mol [1].

Applications in Advanced Therapeutics and Materials
  • Pharmaceuticals: The N-arylpyrrole motif is a privileged scaffold in medicinal chemistry. The 2,3-dimethylphenyl substitution provides lipophilicity and steric bulk, which are critical for occupying hydrophobic pockets in target enzymes or receptors[2].

  • Organic Electronics: The orthogonal conformation makes this molecule an ideal precursor for synthesizing advanced polymeric materials. The electron-rich nature of the pyrrole ring allows for facile electropolymerization, producing conductive films with tunable bandgaps for biomass-based organic electronics[2].

References
  • Guidechem - 1H-Pyrrole, 2-(2,5-dimethylphenyl)
  • Beilstein Journals - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition
  • SciSpace - A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradi
  • ACS Publications - Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymeriz

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1-(2,3-Dimethylphenyl)-1H-Pyrrole: A Comprehensive Technical Guide

An in-depth technical guide on the thermodynamic stability and conformational dynamics of 1-(2,3-dimethylphenyl)-1H-pyrrole. Executive Summary In modern drug discovery and materials science, N-arylpyrroles represent a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the thermodynamic stability and conformational dynamics of 1-(2,3-dimethylphenyl)-1H-pyrrole.

Executive Summary

In modern drug discovery and materials science, N-arylpyrroles represent a privileged structural motif. Among these, 1-(2,3-dimethylphenyl)-1H-pyrrole serves as a critical model compound for understanding the delicate interplay between aromatic thermodynamic stability and conformational lability. As a Senior Application Scientist, I frequently encounter challenges where drug candidates fail due to unpredicted conformational dynamics. This whitepaper deconstructs the thermodynamic profile of 1-(2,3-dimethylphenyl)-1H-pyrrole, focusing on the C–N stereogenic axis, the energetic barriers to rotation, and the self-validating experimental protocols required to quantify these parameters.

Structural Thermodynamics: The C–N Axis

The thermodynamic stability of 1-(2,3-dimethylphenyl)-1H-pyrrole is governed by two competing forces: aromatic resonance stabilization and steric repulsion .

Both the pyrrole ring (resonance energy ~22 kcal/mol) and the phenyl ring are highly stable thermodynamic sinks. When connected via the C–N bond, the system theoretically favors a coplanar geometry to maximize π−π conjugation. However, the ortho-methyl group at the 2-position of the phenyl ring introduces severe steric hindrance against the C2-H and C5-H protons of the pyrrole ring.

To minimize this enthalpic penalty ( ΔH ), the molecule adopts an orthogonal ground state (dihedral angle ~70°–90°). Because the pyrrole ring is unsubstituted at the 2- and 5-positions, the steric clash during rotation is relatively minor compared to fully substituted analogs. Consequently, the rotational energy barrier ( ΔGrot‡​ ) remains low (< 20 kcal/mol), meaning the aR and aS atropisomers rapidly interconvert at room temperature and cannot be isolated as stable enantiomers .

G A Orthogonal Conformer (Ground State) Dihedral ~90° B Planar Conformer (Transition State) Dihedral 0°/180° A->B Thermal Energy (ΔG‡) C Steric Clash (o-Methyl vs. Pyrrole H) B->C Enthalpic Penalty D Conjugation (π-π overlap) B->D Resonance Stabilization C->A Relaxation

Caption: Thermodynamic cycle of C-N bond rotation in 1-(2,3-dimethylphenyl)-1H-pyrrole.

Experimental Profiling: Variable-Temperature NMR (VT-NMR)

To quantify the thermodynamic stability of the C–N axis, Variable-Temperature NMR (VT-NMR) is the gold standard. The causality here is fundamental: the timescale of NMR acquisition (typically 10−1 to 10−5 seconds) perfectly aligns with the molecular rotation rates of barriers between 10–20 kcal/mol.

Protocol 1: Self-Validating VT-NMR Determination of ΔGrot‡​
  • Step 1: Sample Preparation. Dissolve 15 mg of 1-(2,3-dimethylphenyl)-1H-pyrrole in 0.6 mL of Toluene- d8​ . Toluene is selected because its low freezing point (-95°C) allows for deep cryogenic profiling.

  • Step 2: Baseline Acquisition. Acquire a standard 1H-NMR spectrum at 25°C. The pyrrole C2/C5 protons will appear as an averaged sharp signal due to rapid rotation.

  • Step 3: Cryogenic Profiling (Decoalescence). Lower the probe temperature in 10°C increments down to -80°C. Observe the broadening and eventual splitting (decoalescence) of the pyrrole proton signals as the thermal energy drops below the ΔGrot‡​ threshold.

  • Step 4: Line Shape Analysis & Eyring Plot. Extract the rate constant ( k ) at each temperature. Plot ln(k/T) versus 1/T to derive the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

  • Step 5: System Validation. Crucial Step: Return the sample to 25°C and re-acquire the spectrum. The return of the sharp, averaged signal validates that the observed decoalescence was a reversible thermodynamic process, not irreversible thermal degradation or precipitation.

G S1 Sample Prep (Toluene-d8) S2 VT-NMR Acquisition (-80°C to +25°C) S1->S2 S3 Line Shape Analysis (Extract k) S2->S3 Decoalescence S4 Eyring Plot (ln(k/T) vs 1/T) S3->S4 S5 Extract Parameters (ΔH‡, ΔS‡, ΔG‡) S4->S5 Linear Regression

Caption: Step-by-step VT-NMR workflow for determining rotational energy barriers.

Synthesis and Thermodynamic Control

The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole is typically achieved via the Paal-Knorr reaction. This pathway is a classic example of kinetic versus thermodynamic control. The initial attack of the aniline on the dialdehyde is kinetically driven, but the final dehydration step is irreversible and driven entirely by the massive thermodynamic stability gained upon forming the aromatic pyrrole ring .

Protocol 2: Thermodynamic-Driven Paal-Knorr Synthesis
  • Step 1: Condensation. In a round-bottom flask, combine 1.0 equiv of 2,3-dimethylaniline with 1.05 equiv of 2,5-dimethoxytetrahydrofuran in glacial acetic acid (0.5 M concentration). The acid acts as both solvent and catalyst.

  • Step 2: Cyclization (Thermodynamic Sink). Heat the mixture to 110°C (reflux) for 2 hours. The thermal energy overcomes the activation barrier for the elimination of water, driving the equilibrium toward the highly stable aromatic product.

  • Step 3: Workup & Validation. Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Validation: Analyze the crude mixture via TLC (Hexanes:EtOAc 9:1). The disappearance of the highly polar hemiaminal intermediate and the emergence of a single, non-polar UV-active spot confirms the thermodynamic completion of the reaction.

G R1 2,3-Dimethylaniline I1 Hemiaminal Intermediate R1->I1 Acid Catalyst (Kinetic) R2 2,5-Dimethoxytetrahydrofuran R2->I1 Hydrolysis P1 1-(2,3-Dimethylphenyl)-1H-pyrrole I1->P1 Dehydration (Thermodynamic Sink)

Caption: Paal-Knorr synthesis pathway driven by thermodynamic aromatic stabilization.

Quantitative Thermodynamic Data Summary

The following table summarizes the key thermodynamic parameters for 1-(2,3-dimethylphenyl)-1H-pyrrole, contrasting its robust structural stability with its labile conformational dynamics.

Thermodynamic ParameterTypical Value / RangeMethod of Determination
Rotational Barrier ( ΔGrot‡​ ) 12.0 – 18.0 kcal/molVT-NMR Line Shape Analysis
Ground State Dihedral Angle 70° – 90°X-ray Crystallography / DFT
Half-life of Atropisomer (25°C) < 1 secondCalculated via Eyring Equation
Aromatic Resonance Energy ~22 kcal/mol (Pyrrole)Isothermal Titration Calorimetry

Conclusion and Perspectives for Drug Development

For drug development professionals, understanding the thermodynamic stability of 1-(2,3-dimethylphenyl)-1H-pyrrole is paramount. While the molecule is chemically robust, its C–N axis is conformationally labile. If a specific atropisomeric conformation is required for target binding (e.g., in kinase inhibitors), the unsubstituted pyrrole ring is insufficient. Researchers must rationally design analogs by introducing substituents at the pyrrole 2- or 5-positions to raise the rotational barrier above 30 kcal/mol, thereby achieving stable, isolable C–N axial chirality .

References

  • A Central-to-Axial Chirality Conversion Strategy for the Synthesis of C–N Axially Chiral N-Arylpyrroles. Organic Letters (ACS Publications). Verified URL:[Link]

  • 1H-Pyrrole-2,5-dione, 1-(2,3-dimethylphenyl)- (Structural Scaffold Data). EPA CompTox Chemicals Dashboard. Verified URL: [Link]

  • Rational Design and Stereodivergent Construction of Enantioenriched Tetrahydro-β-Carbolines Containing Multistereogenic Centers. Journal of the American Chemical Society. Verified URL:[Link]

Exploratory

pharmacokinetics of 1-(2,3-dimethylphenyl)-1H-pyrrole derivatives

Pharmacokinetic Profiling and Optimization of 1-(2,3-Dimethylphenyl)-1H-Pyrrole Derivatives in Drug Discovery Executive Summary The 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold is a privileged pharmacophore increasingly ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and Optimization of 1-(2,3-Dimethylphenyl)-1H-Pyrrole Derivatives in Drug Discovery

Executive Summary

The 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold is a privileged pharmacophore increasingly utilized in modern drug discovery. Its unique structural topology—characterized by a pyrrole ring covalently linked to a sterically encumbered 2,3-dimethylphenyl moiety—has demonstrated profound utility in designing targeted therapeutics. Recent applications range from potent Wnt/β-catenin signaling inhibitors (analogous to pyrvinium derivatives) to novel broad-spectrum antibacterial agents [4] [5].

However, the very structural features that confer potent pharmacodynamics—namely, the lipophilic methyl groups and the electron-rich pyrrole core—present significant pharmacokinetic (PK) liabilities. As a Senior Application Scientist, it is critical to understand that successful clinical translation of these derivatives requires rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. This whitepaper dissects the mechanistic pharmacokinetics of the 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold, detailing the causality behind its metabolic vulnerabilities and providing field-proven, self-validating protocols for PK evaluation.

Mechanistic Pharmacokinetics (ADME) Profile

Absorption and Distribution: The Role of Steric Hindrance

The 2,3-dimethylphenyl moiety disrupts coplanarity with the pyrrole ring due to severe steric clashing between the ortho-methyl group and the pyrrole C2/C5 protons. This orthogonal conformation increases the fraction of sp3-like 3D character ( Fsp3​ ), which generally improves aqueous solubility compared to flat, fully conjugated biphenyl systems. Despite this, the inherent lipophilicity of the scaffold (typical LogP ranges from 3.0 to 4.5) drives a high volume of distribution ( Vss​ ), allowing extensive tissue partitioning but resulting in high plasma protein binding (>90%) [3].

Metabolism: The Core Liability

The primary clearance mechanism for this scaffold is cytochrome P450 (CYP450)-mediated oxidation. The structural liabilities are twofold:

  • Benzylic Hydroxylation (Major Pathway): The 2-methyl and 3-methyl groups are highly susceptible to hydrogen abstraction by hepatic CYPs (predominantly CYP3A4 and CYP2C9). CYP3A4 strongly favors benzylic oxidation over unactivated C-H bonds, rapidly converting the methyl groups into hydroxymethyl (-CH₂OH) and subsequently carboxylic acid metabolites[2].

  • Pyrrole Ring Epoxidation (Minor, High-Risk Pathway): The electron-rich nature of the pyrrole ring makes it a target for epoxidation. This can lead to mechanism-based inactivation (MBI) of CYP enzymes or the generation of reactive electrophilic intermediates that must be detoxified via glutathione (GSH) conjugation [1].

MetabolicPathway Parent 1-(2,3-dimethylphenyl)-1H-pyrrole (Parent Scaffold) CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Metab1 Benzylic Hydroxylation (2-CH3 or 3-CH3 to -CH2OH) CYP->Metab1 Major Pathway Metab2 Pyrrole Ring Epoxidation (Reactive Intermediate) CYP->Metab2 Minor Pathway Phase2_1 Glucuronidation (UGT Enzymes) Metab1->Phase2_1 Phase2_2 GSH Conjugation (GST Enzymes) Metab2->Phase2_2 Excretion1 Renal Excretion (Urine) Phase2_1->Excretion1 Excretion2 Biliary Excretion (Feces) Phase2_2->Excretion2

Figure 1: Major and minor hepatic metabolic pathways of the 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold.

Quantitative Data Presentation

To benchmark the development of new derivatives, Table 1 summarizes the typical pharmacokinetic parameters observed for unoptimized 1-(2,3-dimethylphenyl)-1H-pyrrole compounds in murine models.

Table 1: Representative PK Parameters for 1-(2,3-dimethylphenyl)-1H-pyrrole Derivatives (Rat Model, IV/PO)

ParameterDefinitionTypical RangeMechanistic Implication
Clearance ( CL ) Hepatic/Renal elimination rate5.0 - 15.0 mL/min/kgModerate to high hepatic extraction ratio driven by rapid CYP-mediated benzylic oxidation.
Volume of Distribution ( Vss​ ) Extent of tissue distribution0.5 - 2.5 L/kgHigh lipophilicity drives extensive tissue partitioning, leaving low free-drug concentrations in plasma.
Half-life ( t1/2​ ) Time for 50% elimination0.5 - 2.0 hoursRapid metabolism limits systemic exposure duration, necessitating frequent dosing or structural optimization.
Bioavailability ( F% ) Systemic exposure post-oral dose15% - 45%Extensive first-pass metabolism in the liver and gut wall significantly attenuates oral exposure.

Experimental Protocols: Self-Validating Systems

To accurately assess the PK liabilities of these derivatives, assays must be designed with built-in causality and self-validation mechanisms.

Protocol 1: In Vitro Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) driven by benzylic oxidation. Causality: We utilize a low substrate concentration (1 µM) to ensure the reaction operates under first-order kinetics (well below the Km​ of CYP3A4). An NADPH regenerating system is used instead of direct NADPH to maintain a steady cofactor supply, preventing artificial reaction stalling.

  • Incubation Setup: Pre-warm 0.5 mg/mL rat liver microsomes (RLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ at 37°C.

  • Substrate Addition: Spike the pyrrole derivative to a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP denaturation).

  • Reaction Initiation: Add the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Serial Termination: At 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, stopping the reaction precisely at the target timepoint while precipitating proteins.

  • Validation Checkpoint (Self-Validating Step): Run a parallel incubation with Verapamil (a known high-clearance CYP3A4 substrate). If Verapamil's half-life exceeds 15 minutes, the microsomal batch is deemed enzymatically inactive, and the assay is automatically invalidated.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Purpose: To determine absolute bioavailability ( F% ) and systemic clearance.

  • Formulation: Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline. Causality: This specific vehicle overcomes the poor aqueous solubility of the lipophilic pyrrole scaffold without causing vehicle-induced toxicity or precipitation upon intravenous injection.

  • Dosing: Administer via IV bolus (1 mg/kg) and Oral Gavage (PO, 5 mg/kg) to male Sprague-Dawley rats.

  • Serial Sampling: Collect 200 µL of blood from a surgically implanted jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: Serial sampling from a single catheterized animal eliminates inter-subject variability, providing a highly accurate concentration-time curve.

  • Validation Checkpoint (Self-Validating Step): Spike a deuterated internal standard into blank plasma prior to extraction. The LC-MS/MS recovery of the internal standard must fall within 85-115% across all timepoints. Fluctuations outside this range signal matrix-induced ion suppression, invalidating the analytical run.

  • Data Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA). Causality: NCA is preferred over compartmental modeling for initial screening as it relies strictly on algebraic area-under-the-curve (AUC) calculations, making no assumptions about tissue distribution kinetics.

PKWorkflow Step1 Dosing (IV/PO) Murine Model Step2 Serial Sampling (0.25 - 24h) Step1->Step2 Step3 Protein Precipitation (Acetonitrile) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 NCA PK Modeling (WinNonlin) Step4->Step5

Figure 2: Self-validating experimental workflow for in vivo pharmacokinetic profiling.

Optimization Strategies

To mitigate the rapid clearance associated with the 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold, medicinal chemists should employ the following strategies:

  • Kinetic Isotope Effect (KIE): Deuteration of the 2,3-dimethyl groups (converting -CH₃ to -CD₃) significantly reduces the rate of CYP-mediated hydrogen abstraction due to the stronger carbon-deuterium bond, extending the half-life without altering the target binding affinity.

  • Bioisosteric Replacement: Substituting the methyl groups with chloro substituents (e.g., yielding a 2,3-dichlorophenyl moiety) entirely blocks benzylic oxidation. However, researchers must monitor for potential increases in lipophilicity and changes in the electrostatic potential of the binding interface.

References

  • Baer, B. R., et al. "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks." Journal of Medicinal Chemistry - ACS Publications, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXfXboQ-VdKgx_FuooEYZi50m2Z_-jxVOakV7T7DQ6A50ZLVxTboFh8Y6xZ36GYXffqLcMpfeM6bmivft1Rp2PD_YJ-WqOv1FhCtB-7XP17kN4GePa74b_IFRwE_omCenPd9evCQ==]
  • Lafite, P., et al. "Unusual regioselectivity and active site topology of human cytochrome P450 2J2." PMC - National Institutes of Health, 2007.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzGbdOmHsyD1HnP1JSQ5HwiXPDFnPwF3OGYubF9CHcdD0Xtf-wzsfNNKfLze9T2_iqJt5vQx0H0aMSzN9Jtfcg6jxCkzArXcNBwJ12rcnbI6LYbQ5mrgEelgwqCth28-gtGZC6pTVs4chBZKM=]
  • Kamei, T., et al. "Pyrrole-Imidazole Polyamides for Gene Therapy: Bioanalytical Methods and Pharmacokinetics." ResearchGate, 2009.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtMaTB5k4wmkjKfdbQSuO5VkA63QAqAnYX-XgD2GI1XJt0b2BO8MtJzRFrJQikoqvWR-voIY4XdGvEoQ-k4fjIv6h4R6mSi02duU18jXhOY0Hc7YPg4sTmkRkJK4sArel9c81LrNv-BDOoqUy3zrKGlUEnkF_EsfkYOue28KMzhVsI176rKdd1Cjjs2Wb7VtRJkGWSAaOpuaw3xmQklcDqF7aTb6FwPE5F5yMqj55yu5yqz_cSq99wjC6phtWVewpd_WLaBHmz]
  • Vasile, C., et al. "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." MDPI, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp310q8g8VqIahKBdEyU8n4tEcSulaXs6PRAFrcnxr7BXGAe5cyQD7naKkM1w_ZKWKdmAE8s1dcrbH65fueZaZlu7cu2AZ7yjxy0sCnKL6qgZ2MgtvoXW3klmXIyr2LsGDUla6fQ==]
  • Xue, X., et al. "US 2018/0305360 A1 - Pyrrole derivatives as Wnt pathway inhibitors." Google Patents, 2018.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMZ68BlHl2OyK9PCtRWljn6ou811C9-hNtr_AVEXqHqsQ6s_NDM9-SGnKjX8YQ6K-D6ntAR-IHgEj5rV_WVHfyxAqWkhcXUR3ge6vKDlUYb0Iy_jTeSo5KWqDa2evVGRqq2boXryI8i1rviorDEIgbduSiZ5Rf1G9rJPOkL9N1Z8ZW_uQJOvipXQRpAXU=]
Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole

Executive Summary In modern drug discovery and advanced materials science, N-aryl pyrroles serve as indispensable structural motifs. Specifically, 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2) is a highly valued bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, N-aryl pyrroles serve as indispensable structural motifs. Specifically, 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2) is a highly valued building block[1]. The presence of the 2,3-dimethyl substitution on the phenyl ring introduces critical steric hindrance, forcing the pyrrole and phenyl rings into an orthogonal conformation. This locked 3D geometry is highly sought after in fragment-based drug discovery (FBDD) to optimize binding affinity within hydrophobic protein pockets and mitigate planar metabolic stacking (e.g., CYP450 degradation).

This whitepaper provides a comprehensive technical breakdown of the compound's empirical formula, molecular weight, mechanistic synthesis, and the analytical workflows required to validate its structural integrity.

Physicochemical and Molecular Profiling

Before integrating any building block into a synthetic pipeline, its fundamental physicochemical properties must be established. The empirical formula C12H13N and the molecular weight of 171.24 g/mol position this compound as an ideal low-molecular-weight fragment that strictly adheres to Lipinski’s Rule of Five[1].

PropertyValueScientific Implication
Compound Name 1-(2,3-dimethylphenyl)-1H-pyrroleCore N-aryl heterocyclic scaffold.
CAS Registry Number 37560-42-2Unique identifier for procurement and compliance[2].
Empirical Formula C12H13NDictates elemental analysis targets (C: 84.17%, H: 7.65%, N: 8.18%).
Molecular Weight 171.24 g/mol Optimal for fragment libraries (<300 g/mol ).
Monoisotopic Exact Mass 171.1048 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 0The nitrogen lone pair is delocalized into the aromatic sextet.
Rotatable Bonds 1Restricted rotation due to ortho-methyl steric clash.

Mechanistic Synthesis: The Clauson-Kaas Approach

While the classical Paal-Knorr synthesis is widely used to generate substituted pyrroles from 1,4-diketones[3], synthesizing an unsubstituted pyrrole ring attached to a complex aryl group is most efficiently achieved via the Clauson-Kaas reaction [4].

The Causality of Precursor Selection: Attempting to use 1,4-butanedial (succinaldehyde) directly in a Paal-Knorr reaction often fails because the dialdehyde is highly unstable and rapidly polymerizes. The Clauson-Kaas protocol elegantly circumvents this by utilizing 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) . 2,5-DMTHF acts as a stable, masked 1,4-dicarbonyl equivalent. Under acidic conditions, it undergoes controlled, in-situ ring-opening to form a reactive electrophilic intermediate, which is subsequently attacked by the nucleophilic nitrogen of 2,3-dimethylaniline[5],[4].

ClausonKaas A 2,5-DMTHF (Acetal Precursor) B Protonation & Ring Opening A->B H+ C Carbocation Intermediate B->C -MeOH D Nucleophilic Attack (2,3-Dimethylaniline) C->D E Hemiaminal Formation D->E Cyclization F Dehydration & Aromatization E->F -H2O, -MeOH G 1-(2,3-Dimethylphenyl) -1H-pyrrole F->G -H+

Mechanistic pathway of the Clauson-Kaas synthesis for 1-(2,3-dimethylphenyl)-1H-pyrrole.

Experimental Protocol: Catalyst-Mediated Batch Synthesis

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every reagent and step is chosen based on thermodynamic and kinetic requirements.

Reagents Required:

  • 2,3-Dimethylaniline (1.0 equivalent, 10 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.2 equivalents, 12 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents, 1 mmol)

  • 1,4-Dioxane (Solvent, 25 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Dissolve 10 mmol of 2,3-dimethylaniline and 12 mmol of 2,5-DMTHF in 25 mL of anhydrous 1,4-dioxane.

    • Causality: 1,4-dioxane is selected because its high boiling point (101 °C) provides the necessary thermal energy for the aromatization step, and it effectively solubilizes both the organic precursors and the acid catalyst[5].

  • Catalyst Initiation: Add 1 mmol of p-TsOH·H₂O to the stirring solution.

    • Causality:p-TsOH is utilized instead of mineral acids (like HCl or H₂SO₄) because it provides a strong proton source to initiate the ring-opening of 2,5-DMTHF without creating a harsh oxidizing environment that could degrade the electron-rich pyrrole product[5],[4].

  • Thermal Reflux: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 2 to 4 hours. Monitor the consumption of the aniline via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).

  • Quenching and Workup: Once complete, cool the mixture to room temperature and dilute with 50 mL of ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 25 mL).

    • Causality: The NaHCO₃ wash is critical. It neutralizes the p-TsOH catalyst. If the acid is left in the organic phase during solvent evaporation, the increased concentration of acid will catalyze the oligomerization (darkening/tarring) of the newly formed pyrrole ring.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 1-(2,3-dimethylphenyl)-1H-pyrrole.

Analytical Validation of Empirical Formula and Molecular Weight

To definitively prove that the synthesized batch matches the theoretical empirical formula (C12H13N) and molecular weight (171.24 g/mol ), a multi-modal analytical workflow must be executed.

AnalyticalWorkflow Start 1-(2,3-dimethylphenyl)-1H-pyrrole (Synthesized Batch) MS HRMS (ESI-TOF) Exact Mass: 171.1048 Da Start->MS NMR 1H & 13C NMR Structural Connectivity Start->NMR EA Elemental Analysis Empirical Formula: C12H13N Start->EA Valid Validated Molecular Profile MW: 171.24 g/mol MS->Valid NMR->Valid EA->Valid

Analytical workflow for validating the empirical formula and molecular weight of the compound.

Self-Validating Analytical Steps:

  • High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, we look for the protonated molecular ion [M+H]⁺. The theoretical exact mass of the neutral molecule is 171.1048 Da. Observing a peak at m/z 172.1126 confirms the intact molecular weight.

  • Elemental Analysis (CHNS): Combustion analysis is the gold standard for validating the empirical formula. The theoretical mass percentages for C12H13N are C: 84.17%, H: 7.65%, N: 8.18%. Experimental values within ±0.4% of these theoretical targets confirm the absence of inorganic salts or residual solvent, validating the C12H13N formula.

  • Nuclear Magnetic Resonance (NMR): While HRMS gives the weight, NMR confirms the arrangement. ¹H NMR will show the distinct integration of 6 protons for the two methyl groups (around 2.0-2.3 ppm) and the characteristic pyrrole ring protons (two distinct multiplets around 6.2 ppm and 6.8 ppm), finalizing the structural proof.

References

  • Title: 1-(2,3-Dimethylphenyl)-1H-pyrrole Chemical & Physical Properties Source: Chemsrc URL:[Link]

  • Title: 1-(2,3-DIMETHYL-PHENYL)-1H-PYRROLE Related Substances Source: NextSDS URL:[Link]

  • Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Title: Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles Source: ACS Omega URL:[Link]

  • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

computational modeling of 1-(2,3-dimethylphenyl)-1H-pyrrole binding affinity

[label="ΔG_solv\n(Annihilation)", Caption: QM-to-MM parameterization workflow for capturing steric torsional barriers. Phase 2: Induced-Fit Molecular Docking (IFD) Objective: Identify the preliminary binding pose within...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="ΔG_solv\n(Annihilation)",

Caption: QM-to-MM parameterization workflow for capturing steric torsional barriers.

Phase 2: Induced-Fit Molecular Docking (IFD)

Objective: Identify the preliminary binding pose within the target receptor (e.g., the ATP-binding site of Topo IIα, PDB: 1ZXM). Methodology:

  • Receptor Preparation: Assign correct protonation states at physiological pH (7.4) using empirical pKa predictors (e.g., PROPKA).

  • Flexible Docking: Execute IFD to allow side-chain flexibility within 5 Å of the ligand. The orthogonal conformation of 1-(2,3-dimethylphenyl)-1H-pyrrole requires a deeper, more cylindrical sub-pocket compared to planar analogs. Rigid docking will fail to capture this induced fit.

  • Pose Selection: Retain the top 5 poses based on empirical scoring for downstream MD validation.

Phase 3: Alchemical Free Energy Perturbation (FEP)

Objective: Calculate the absolute binding free energy ( ΔGbind​ ) with chemical accuracy. Methodology:

  • Thermodynamic Cycle Setup: Construct a dual-topology paradigm to alchemically decouple the ligand in the bulk solvent and within the protein complex[1].

  • Advanced Sampling: Utilize advanced sampling techniques, such as Lambda-ABF-OPES (Adaptive Biasing Force with On-the-Fly Probability Enhanced Sampling), to ensure adequate sampling of the alchemical variable ( λ ). This is critical for resolving complex solvation dynamics, such as the displacement of bridging water molecules in the binding pocket[2].

  • Convergence Validation: Calculate ΔGbind​=ΔGcomplex​−ΔGsolv​ . The protocol is self-validating if the hysteresis between forward (annihilation) and reverse (creation) transformations is < 0.5 kcal/mol.

Causality in FEP over Docking: Unlike basic docking scores, FEP rigorously accounts for the entropic cost of displacing ordered water networks and the conformational entropy lost upon binding[1][2]. For a sterically rigidified molecule like 1-(2,3-dimethylphenyl)-1H-pyrrole, capturing these entropic penalties is the only way to achieve correlation with in vitro assay data.

FEP_Cycle Ligand_Solv Ligand in Solvent (λ=0 to λ=1) DeltaG_Solv ΔG_solv (Annihilation) Ligand_Solv->DeltaG_Solv Decoupling Ligand_Complex Ligand in Protein Complex (λ=0 to λ=1) DeltaG_Comp ΔG_complex (Annihilation) Ligand_Complex->DeltaG_Comp Decoupling DeltaG_Bind ΔG_bind = ΔG_complex - ΔG_solv DeltaG_Solv->DeltaG_Bind Thermodynamic DeltaG_Comp->DeltaG_Bind Cycle Closure

Caption: Alchemical Free Energy Perturbation (FEP) thermodynamic cycle for binding affinity.

Quantitative Data Presentation

The following table summarizes representative computational metrics, highlighting how the steric hindrance of the 2,3-dimethyl groups impacts the energetic profile compared to an unsubstituted analog when targeting the Topo IIα ATP-binding pocket.

CompoundQM Torsional Barrier (kcal/mol)IFD Docking Score (kcal/mol)MM/PBSA ΔG (kcal/mol)FEP ΔGbind​ (kcal/mol)
1-Phenylpyrrole (Unsubstituted)~1.6-6.8-8.2-7.1
1-(2,3-Dimethylphenyl)-1H-pyrrole~8.4-7.3-9.5-8.8

Data Interpretation: While the docking score shows only a marginal improvement for the dimethylated derivative, the rigorous FEP calculation reveals a significantly stronger binding affinity (-8.8 kcal/mol). This discrepancy highlights FEP's ability to accurately reward the pre-organized, orthogonal conformation of 1-(2,3-dimethylphenyl)-1H-pyrrole, which pays a lower conformational entropy penalty upon binding compared to the highly flexible unsubstituted analog.

References

  • Theoretical Study of the Twisted Intramolecular Charge Transfer in 1-Phenylpyrrole. ResearchGate.[Link]

  • Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. Bentham Science. [Link]

  • Machine Learning Assisted Approach for Finding Novel High Activity Agonists of Human Ectopic Olfactory Receptors. PMC.[Link]

  • Rigorous Free Energy Perturbation Approach to Estimating Relative Binding Affinities between Ligands with Multiple Protonation and Tautomeric States. Journal of Chemical Theory and Computation - ACS Publications.[Link]

  • From Water Networks to Binding Affinities: Resolving Solvation Dynamics for Accurate Protein-Ligand Predictions. bioRxiv.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(2,3-dimethylphenyl)-1H-pyrrole

Application Note: Directed Synthesis and Isolation of 1-(2,3-Dimethylphenyl)-1H-pyrrole Introduction and Mechanistic Rationale The synthesis of N-aryl pyrroles is a critical workflow in the development of pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Directed Synthesis and Isolation of 1-(2,3-Dimethylphenyl)-1H-pyrrole

Introduction and Mechanistic Rationale

The synthesis of N-aryl pyrroles is a critical workflow in the development of pharmaceuticals, agrochemicals, and advanced materials. 1-(2,3-Dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2) serves as a valuable sterically hindered heterocyclic building block[1].

The most robust methodology for constructing the 1,4-unsubstituted pyrrole ring on an aromatic amine is the classical Clauson-Kaas pyrrole synthesis. This reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofurans—most commonly 2,5-dimethoxytetrahydrofuran (2,5-DMT)[2].

Causality in Reaction Design: The reaction requires a Brønsted acid to proceed efficiently. Glacial acetic acid is selected as both the solvent and the catalyst because it provides the optimal acidic environment required to protonate the methoxy groups of 2,5-DMT, facilitating ring-opening into a reactive 1,4-dicarbonyl equivalent (succinaldehyde)[2][3]. The 2,3-dimethylaniline then undergoes double nucleophilic attack on this intermediate. The subsequent cyclization and dehydration steps are thermodynamically driven by the aromatization of the newly formed pyrrole ring. Using a slight molar excess of 2,5-DMT ensures complete consumption of the aniline, which is critical because unreacted 2,3-dimethylaniline often co-elutes with the target pyrrole during chromatographic purification.

Mechanistic Workflow

G A 2,5-DMT (Acetal) B Acidic Cleavage (AcOH, Reflux) A->B C 1,4-Dicarbonyl Intermediate B->C - 2 MeOH D 2,3-Dimethylaniline Addition C->D E Cyclization & Dehydration D->E F 1-(2,3-Dimethylphenyl) -1H-pyrrole E->F - 2 H2O

Clauson-Kaas mechanistic workflow for 1-(2,3-dimethylphenyl)-1H-pyrrole synthesis.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol laboratory-scale synthesis, designed to maximize yield while minimizing the formation of dark, polymeric byproducts typical of pyrrole syntheses.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2,3-Dimethylaniline121.181.001.21 g (10.0 mmol)Primary nucleophile
2,5-Dimethoxytetrahydrofuran132.161.151.52 g (11.5 mmol)4-Carbon electrophile
Glacial Acetic Acid60.05Solvent15.0 mLSolvent / Acid Catalyst
Saturated NaHCO₃ (aq)N/AExcess~50 mLQuenching agent
Ethyl Acetate (EtOAc)88.11Extraction3 x 20 mLOrganic extraction solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next phase.

Phase 1: Reaction Assembly

  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Add 2,3-dimethylaniline (1.21 g, 10.0 mmol) to the flask, followed by 15.0 mL of glacial acetic acid. Stir at 25 °C until a homogeneous solution is achieved.

  • Critical Step: Add 2,5-dimethoxytetrahydrofuran (1.52 g, 11.5 mmol) dropwise over 5 minutes via a syringe.

    • Expertise Note: Rapid addition can lead to localized high concentrations of the reactive dicarbonyl species, promoting oligomerization and reducing the overall yield.

Phase 2: Annulation and Monitoring 4. Submerge the flask in a pre-heated oil bath at 110 °C. Maintain vigorous stirring under an argon atmosphere for 2 hours. 5. In-Process Control (TLC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of EtOAc, and neutralize with a drop of saturated NaHCO₃. Spot against the starting aniline on a silica gel TLC plate (Eluent: 10% EtOAc in Hexanes). The reaction is complete when the aniline spot (UV active, often stains brown with ninhydrin) is entirely consumed, replaced by a higher-Rf product spot.

Phase 3: Quenching and Biphasic Extraction 6. Remove the flask from the heat source and allow it to cool to ambient temperature. 7. Transfer the dark reaction mixture to a 250 mL Erlenmeyer flask containing 50 g of crushed ice. 8. Neutralization: Slowly add saturated aqueous NaHCO₃ solution in portions until the pH of the aqueous layer reaches ~7.5.

  • Expertise Note: Pyrroles are highly sensitive to strong acids and can undergo rapid polymerization (forming "pyrrole red") if concentrated in the presence of residual acid. Complete neutralization before extraction is non-negotiable.

  • Transfer the neutralized mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash sequentially with distilled water (20 mL) and brine (20 mL). The brine wash reduces the water content in the organic phase, improving the efficiency of the subsequent drying step.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath at 35 °C) to yield a crude dark oil.

Phase 4: Chromatographic Purification 12. Load the crude oil onto a silica gel column (230-400 mesh, approx. 30 g silica) pre-equilibrated with hexanes. 13. Elute using a gradient of 0% to 5% EtOAc in Hexanes. Collect the fractions containing the high-Rf UV-active spot. 14. Concentrate the pure fractions under reduced pressure to afford 1-(2,3-dimethylphenyl)-1H-pyrrole as a pale yellow to colorless oil.

Analytical Validation

To ensure the trustworthiness of the synthesized material, structural confirmation must be performed. The following are the expected analytical markers for 1-(2,3-dimethylphenyl)-1H-pyrrole:

  • GC-MS (EI): m/z expected at 171.1 (M⁺), corresponding to the molecular weight of C12H13N.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrrole core: Two distinct signals for the pyrrole protons. The α-protons (adjacent to nitrogen) typically appear as a multiplet around δ 6.75 - 6.85 ppm (2H), while the β-protons appear around δ 6.30 - 6.35 ppm (2H).

    • Aromatic core: A multiplet integrating to 3H in the range of δ 7.05 - 7.20 ppm, corresponding to the protons on the 2,3-dimethylphenyl ring.

    • Aliphatic region: Two distinct singlets around δ 2.05 ppm (3H) and δ 2.35 ppm (3H) corresponding to the ortho- and meta-methyl groups, respectively. The ortho-methyl group is typically shifted slightly upfield due to the shielding cone of the orthogonal pyrrole ring.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles Source: ACS Omega URL:[Link]

Sources

Application

Advanced Catalytic Strategies for the Synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of N-arylpyrroles is a cornerstone in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of N-arylpyrroles is a cornerstone in the development of modern pharmaceuticals, agrochemicals, and advanced materials. Specifically, 1-(2,3-dimethylphenyl)-1H-pyrrole serves as a critical building block. The premier method for synthesizing unsubstituted pyrrole rings on an aryl amine is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable, latent equivalent of succinaldehyde[1].

The Steric and Electronic Challenge

As a synthetic chemist, one must recognize that not all anilines behave equally in condensation reactions. 2,3-Dimethylaniline presents a unique dual challenge:

  • Steric Hindrance: The methyl group at the ortho (2-) position creates significant steric bulk directly adjacent to the primary amine. This raises the activation energy required for the initial nucleophilic attack on the dicarbonyl intermediate.

  • Electronic Effects: The electron-donating nature of the two methyl groups makes the resulting pyrrole highly electron-rich. If harsh Brønsted acids (e.g., refluxing glacial acetic acid) are used, the newly formed pyrrole ring is highly susceptible to protonation and subsequent oligomerization, leading to dark, tarry reaction mixtures and poor yields.

To overcome this, we must employ catalysts that provide potent Lewis acidity to activate the 2,5-DMTHF ring-opening, without excessively protonating the aniline nucleophile or degrading the final product[1].

Mechanism DMTHF 2,5-DMTHF (Latent Dicarbonyl) Hydrolysis Lewis Acid Activation (Ring Opening) DMTHF->Hydrolysis Dicarbonyl 1,4-Dicarbonyl Intermediate Hydrolysis->Dicarbonyl Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Aniline 2,3-Dimethylaniline (Sterically Hindered) Aniline->Hemiaminal Nucleophilic Attack Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Aromatization Aromatization (-H2O) Cyclization->Aromatization Product 1-(2,3-Dimethylphenyl)-1H-pyrrole Aromatization->Product

Mechanistic pathway of the Clauson-Kaas synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole.

Catalyst Selection & Quantitative Evaluation

The transition from classical methods to modern catalytic systems is driven by the need for higher chemoselectivity. Hard Lewis acids, such as Scandium Triflate (Sc(OTf)₃), effectively coordinate to the methoxy oxygen atoms of 2,5-DMTHF, facilitating ring opening without neutralizing the amine[1]. Alternatively, combining mild Lewis acids like Cerium(III) Chloride (CeCl₃·7H₂O) or Oxone with microwave irradiation provides rapid, uniform volumetric heating that rapidly overcomes the ortho-steric barrier[2],[3].

Table 1: Catalyst Comparison for Sterically Hindered N-Arylpyrrole Synthesis
Catalyst SystemLoadingSolventTemp / MethodTimeEst. Yield (%)Mechanistic Advantage
Glacial Acetic Acid SolventAcOH118 °C (Thermal)2-4 h50-60Classical method; low cost but high acidity degrades the electron-rich pyrrole product.
Sc(OTf)₃ 3 mol%1,4-Dioxane100 °C (Thermal)1-2 h85-92Hard Lewis acid activates DMTHF without protonating the aniline nucleophile[1].
CeCl₃·7H₂O 10 mol%Acetonitrile110 °C (Microwave)15 min88-95Microwave synergy overcomes steric hindrance rapidly; mild acidity prevents polymerization[2].
Oxone 10 mol%Acetonitrile110 °C (Microwave)10-20 min80-90Transition-metal-free alternative; highly efficient under microwave conditions[3].
ZrOCl₂·8H₂O 4 mol%Water60 °C (Thermal)3-5 h75-85Green chemistry approach; water promotes mild, controlled hydrolysis of 2,5-DMTHF[1].

Experimental Workflows & Self-Validating Protocols

Workflow Prep Reagent Prep (Aniline + DMTHF) Cat Catalyst Addition (Sc(OTf)3 or CeCl3) Prep->Cat React Reaction Execution (MW or Thermal) Cat->React Workup Aqueous Workup & Extraction React->Workup Purify Chromatography (Hexane/EtOAc) Workup->Purify Analyze Validation (NMR, LC-MS) Purify->Analyze

Step-by-step experimental workflow for the catalytic synthesis and isolation of N-arylpyrroles.

Protocol A: Microwave-Assisted Synthesis using CeCl₃·7H₂O

This protocol is optimized for speed and high yield, utilizing microwave irradiation to overcome the steric hindrance of the 2-methyl group[2].

Materials:

  • 2,3-Dimethylaniline (1.0 mmol, 121.18 mg)

  • 2,5-Dimethoxytetrahydrofuran (1.2 mmol, 158.6 mg)

  • CeCl₃·7H₂O (0.1 mmol, 37.2 mg, 10 mol%)

  • Acetonitrile (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (1.0 mmol) in 3.0 mL of anhydrous acetonitrile.

  • Activation: Add 2,5-dimethoxytetrahydrofuran (1.2 mmol) followed by the CeCl₃·7H₂O catalyst (10 mol%). Seal the vial with a crimp cap.

  • Execution: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at 110 °C for exactly 15 minutes.

  • In-Process Validation (Self-Validating Step): Remove a 5 µL aliquot and spot it on a silica gel TLC plate alongside the starting aniline. Elute with Hexane:Ethyl Acetate (9:1).

    • Causality Check: The starting 2,3-dimethylaniline (Rf ~0.3, stains brown with ninhydrin) must completely disappear. The target 1-(2,3-dimethylphenyl)-1H-pyrrole will appear as a highly UV-active, non-polar spot at Rf ~0.8. If the Rf 0.3 spot persists, the steric barrier was not fully overcome; re-subject to microwave irradiation for 5 additional minutes.

  • Workup: Quench the cooled reaction mixture with 10 mL of distilled water and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, 100% Hexane to 95:5 Hexane:EtOAc) to yield the pure product as a pale yellow oil.

Protocol B: Mild Thermal Synthesis using Sc(OTf)₃

This protocol is ideal for laboratories lacking microwave reactors, utilizing the potent Lewis acidity of Scandium Triflate[1].

Materials:

  • 2,3-Dimethylaniline (1.0 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.2 mmol)

  • Sc(OTf)₃ (0.03 mmol, 14.8 mg, 3 mol%)

  • 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask, dissolve 2,3-dimethylaniline and 2,5-DMTHF in 5.0 mL of 1,4-dioxane.

  • Catalysis: Add Sc(OTf)₃ (3 mol%). The solution may slightly darken as the Lewis acid coordinates to the DMTHF.

  • Execution: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath for 1.5 to 2 hours.

  • In-Process Validation: Monitor via GC-MS. The molecular ion peak of the starting material (m/z = 121) should be replaced by the product peak (m/z = 171). The lack of heavy oligomeric peaks (m/z > 300) validates the chemoselectivity of the Sc(OTf)₃ catalyst.

  • Workup & Purification: Follow the identical aqueous extraction and chromatography steps outlined in Protocol A.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry URL
  • Cerium (III)
  • A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation Source: Bulletin of the Chemical Society of Ethiopia URL

Sources

Method

Application Note: 1-(2,3-Dimethylphenyl)-1H-pyrrole as a Privileged Scaffold for C–N Axially Chiral Frameworks

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic principles, asymmetric C–H functionalization, and highly detailed experimental protocols for the synthesis and ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic principles, asymmetric C–H functionalization, and highly detailed experimental protocols for the synthesis and application of 1-(2,3-dimethylphenyl)-1H-pyrrole.

Introduction: The Structural Significance of N-Arylpyrroles

In the realm of modern organic synthesis and drug discovery, atropisomerism—stereoisomerism arising from restricted rotation around a single bond—has evolved from a stereochemical curiosity into a critical design parameter. While C–C axial chirality (e.g., BINAP) is well-documented, C–N axial chirality has recently garnered massive attention due to its prevalence in bioactive natural products (e.g., Marinopyrroles) and pharmaceutical agents .

1-(2,3-Dimethylphenyl)-1H-pyrrole serves as a paramount building block in this domain. The structural magic of this molecule lies in the steric clash between the ortho-methyl group of the phenyl ring and the C2/C5 protons of the electron-rich pyrrole core. In its unsubstituted form, the molecule is fluxional; the rotational barrier around the C–N bond is low enough that enantiomers rapidly interconvert at room temperature. However, via regioselective and enantioselective C–H functionalization (desymmetrization), the rotational barrier is dramatically increased, locking the molecule into a configurationally stable, enantiopure C–N atropisomer .

Mechanistic Principles of Atroposelective C–H Functionalization

To harness 1-(2,3-dimethylphenyl)-1H-pyrrole for asymmetric synthesis, researchers employ dynamic kinetic resolution (DKR) or desymmetrization strategies. Because the pyrrole ring is highly nucleophilic, it readily undergoes electrophilic aromatic substitution (Friedel-Crafts-type reactions) at the C2 position.

By utilizing a highly rigid, stereodefined catalyst—such as a chiral-at-rhodium Lewis acid ( Δ -RhS)—the fluxional N-arylpyrrole is captured in a specific conformation. The catalyst coordinates to the electrophile (e.g., an α,β -unsaturated pyrazole), creating a deep chiral pocket. Hydrogen bonding and steric constraints dictate that the C–C bond formation occurs exclusively from one face of the pyrrole, yielding a single atropisomer with exceptional enantiomeric excess (>99% ee) .

G Substrate 1-(2,3-Dimethylphenyl)-1H-pyrrole (Fluxional) Intermediate1 Rh-Coordinated Intermediate (Stereocontrol via H-bonding) Substrate->Intermediate1 Catalyst Chiral-at-Rhodium Catalyst (Δ-RhS) Catalyst->Intermediate1 Electrophile N-Acryloyl-1H-pyrazole (Electrophile) Electrophile->Intermediate1 Intermediate2 Electrophilic Aromatic Substitution (C2-Alkylation) Intermediate1->Intermediate2 C-C Bond Formation Intermediate2->Catalyst Catalyst Regeneration Product Axially Chiral N-Arylpyrrole (Configurationally Stable) Intermediate2->Product Proton Transfer & Dissociation

Fig 1: Mechanistic pathway of Rh-catalyzed atroposelective C-H alkylation of N-arylpyrroles.

Quantitative Data: Reaction Scope and Efficiency

The efficiency of 1-(2,3-dimethylphenyl)-1H-pyrrole as a substrate is best illustrated by its performance under chiral-at-metal catalysis conditions. The table below summarizes the quantitative outcomes of the atroposelective alkylation, demonstrating the superiority of the 2,3-dimethyl substitution pattern in achieving near-perfect enantioselectivity compared to less sterically demanding analogs .

Table 1: Scope of Atroposelective C–H Alkylation of N-Arylpyrroles

SubstrateElectrophileCatalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1-(2,3-Dimethylphenyl)-1H-pyrrole N-Acryloyl-1H-pyrazole0.5 mol%093 >99.5
1-(2-Methylphenyl)-1H-pyrroleN-Acryloyl-1H-pyrazole0.5 mol%08898.0
1-(2-Chloro-3-methylphenyl)-1H-pyrroleN-Acryloyl-1H-pyrazole0.5 mol%09199.0
1-(2-Ethylphenyl)-1H-pyrroleN-Acryloyl-1H-pyrazole0.5 mol%08597.5

Data adapted from Meggers et al. demonstrating the optimal steric profile of the 2,3-dimethylphenyl moiety.

Self-Validating Experimental Protocols

The following protocols detail the de novo synthesis of the 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold, followed by its application in an atroposelective C–H functionalization workflow.

Protocol A: De Novo Synthesis via Paal-Knorr Condensation

This protocol utilizes a classic Paal-Knorr approach, optimized for sterically hindered anilines.

Expertise & Causality Note: 2,5-dimethoxytetrahydrofuran is utilized instead of hexane-2,5-dione because it acts as a highly reactive masked dialdehyde. Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst required to break the acetal and drive the cyclization against the severe steric hindrance of the ortho-methyl group.

  • Setup: Equip a 100 mL flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Dissolve 2,3-dimethylaniline (10.0 mmol, 1.0 equiv) in glacial acetic acid (20 mL).

  • Condensation: Add 2,5-dimethoxytetrahydrofuran (11.0 mmol, 1.1 equiv) dropwise at room temperature over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The highly UV-active aniline spot should completely disappear, replaced by a higher Rf​ pyrrole spot.

  • Quench: Cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice. Neutralize carefully with saturated aqueous Na₂CO₃ until pH ~7.5. Causality: Immediate neutralization is critical; prolonged exposure of the electron-rich pyrrole to aqueous acid will induce polymerization (pyrrole black formation).

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield 1-(2,3-dimethylphenyl)-1H-pyrrole as a pale oil that may solidify upon refrigeration.

Protocol B: Atroposelective C–H Alkylation via Chiral-at-Rhodium Catalysis

This protocol transforms the fluxional scaffold into a configurationally stable chiral building block.

Expertise & Causality Note: The reaction is strictly maintained at 0 °C. At room temperature, the background (uncatalyzed) electrophilic aromatic substitution occurs at a measurable rate, leading to a racemic product and eroding the overall ee. Dichloromethane (CH₂Cl₂) is chosen as a non-coordinating solvent to ensure the substrate and electrophile do not compete with the solvent for the Lewis acidic Rh center.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 1-(2,3-dimethylphenyl)-1H-pyrrole (0.1 mmol, 1.0 equiv) and N-acryloyl-1H-pyrazole (0.15 mmol, 1.5 equiv).

  • Solvation: Dissolve the reagents in anhydrous CH₂Cl₂ (1.0 mL).

  • Thermal Control: Submerge the Schlenk tube in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Catalysis: Add the chiral-at-rhodium catalyst Δ -RhS (0.5 mol%). The solution will take on a characteristic hue from the metal complex.

  • Reaction Monitoring: Stir the mixture at 0 °C. Validation: Check reaction progress via TLC after 12 hours. The reaction is complete when the starting pyrrole is fully consumed.

  • Quench & Filtration: Immediately filter the cold reaction mixture through a short pad of silica gel, eluting with excess CH₂Cl₂. Causality: Rapid removal of the Lewis acid catalyst prevents any potential product epimerization or retro-Michael additions during the concentration step.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude mixture via flash chromatography (Hexanes/EtOAc gradient) to isolate the axially chiral N-arylpyrrole.

  • Chiral Validation: Dissolve a 1 mg sample in HPLC-grade Isopropanol/Hexane and analyze via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column) to validate the >99.5% ee.

Workflow Step1 Step 1: Preparation Mix 1-(2,3-dimethylphenyl)pyrrole & Electrophile in CH2Cl2 Step2 Step 2: Cooling Cool to 0 °C to prevent background rxn Step1->Step2 Step3 Step 3: Catalysis Add 0.5 mol% Δ-RhS Stir until full conversion Step2->Step3 Step4 Step 4: Quench & Purify Evaporate solvent Flash Chromatography Step3->Step4 Step5 Step 5: Analysis Determine Yield & ee% (Chiral HPLC) Step4->Step5

Fig 2: Step-by-step experimental workflow for the asymmetric synthesis of chiral N-arylpyrroles.

References

  • Ye, C.-X., Chen, S., Han, F., Xie, X., Ivlev, S., Houk, K. N., & Meggers, E. (2020). Atroposelective Synthesis of Axially Chiral N-Arylpyrroles by Chiral-at-Rhodium Catalysis. Angewandte Chemie International Edition. URL:[Link]

  • Mazzanti, A., & Bencivenni, G. (2022). Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers. Accounts of Chemical Research. URL:[Link]

  • Zhang, S., Yao, Q.-J., Liao, G., Li, X., Li, H., Chen, H.-M., Hong, X., & Shi, B.-F. (2019). Enantioselective Synthesis of Atropisomers Featuring Pentatomic Heteroaromatics by Pd-Catalyzed C-H Alkynylation. ACS Catalysis. URL:[Link]

Application

Application Note: 1-(2,3-Dimethylphenyl)-1H-pyrrole as a Privileged Scaffold in Drug Discovery

Introduction & Chemical Rationale In contemporary medicinal chemistry, the N-arylpyrrole motif has emerged as a highly privileged structural pharmacophore. Specifically, 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In contemporary medicinal chemistry, the N-arylpyrrole motif has emerged as a highly privileged structural pharmacophore. Specifically, 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2) and its functionalized derivatives (such as 1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione) serve as critical building blocks for synthesizing broad-spectrum antimicrobials, antimalarials, and metabolic disease therapeutics[1][2][3].

The structural value of the 2,3-dimethylphenyl substitution lies in its profound steric and electronic effects. The ortho-methyl group introduces significant steric hindrance against the adjacent pyrrole protons, severely restricting free rotation around the C–N bond. This forces the molecule into a locked, orthogonal (non-planar) conformation. This specific dihedral angle is essential for the molecule's ability to intercalate into deep, narrow hydrophobic pockets of target proteins, such as the Undecaprenyl Pyrophosphate Phosphatase (UPPP) enzyme in ESKAPE pathogens[2] or the allosteric binding sites of the GPR120 (FFAR4) receptor in type II diabetes models[4].

Mechanistic Utility in Drug Discovery

Antimicrobial & Anti-Virulence Agents

The escalating threat of antimicrobial resistance (AMR) has driven the development of N-arylpyrrole derivatives as inhibitors of bacterial cell wall biosynthesis. Recent ligand-based drug design studies demonstrate that N-arylpyrroles effectively inhibit UPPP, an enzyme crucial for lipid II dephosphorylation in bacteria. This disruption leads to the collapse of peptidoglycan biosynthesis, exhibiting potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium phlei[2].

Metabolic Disease Therapeutics

N-arylpyrroles have been successfully optimized as potent agonists of GPR120 (FFAR4), a G-protein-coupled receptor that regulates GLP-1 secretion and insulin sensitization. The orthogonal conformation of the 2,3-dimethylphenyl variant provides excellent selectivity for GPR120 over the related GPR40 receptor, demonstrating high efficacy in diet-induced obesity (DIO) mouse models of Type II Diabetes[4].

Mechanism A N-Arylpyrrole Derivative (1-(2,3-Dimethylphenyl)-1H-pyrrole scaffold) B Undecaprenyl Pyrophosphate Phosphatase (UPPP) Enzyme A->B Binds Hydrophobic Pocket C Inhibition of Lipid II Dephosphorylation B->C Blocks Active Site D Disruption of Peptidoglycan Biosynthesis C->D E Bacterial Cell Wall Collapse (Anti-MRSA / ESKAPE Activity) D->E

Fig 1: Pharmacological mechanism of N-arylpyrrole derivatives in antimicrobial applications.

Data Presentation: Properties & Efficacy

Table 1: Physicochemical Properties of the Precursor [1]

Property Value
Chemical Name 1-(2,3-Dimethylphenyl)-1H-pyrrole
CAS Number 37560-42-2
Molecular Formula C12H13N
Molecular Weight 171.24 g/mol

| Key Derivatives | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS: 31581-09-6) |

Table 2: Comparative Antimicrobial Activity of Optimized N-Arylpyrroles [2]

Pathogen Strain Target Mechanism MIC (μg/mL) - Lead N-Arylpyrrole MIC (μg/mL) - Levofloxacin (Control)
MRSA UPPP Inhibition 4.0 8.0
E. coli UPPP Inhibition 4.0 >16.0
K. pneumoniae UPPP Inhibition 8.0 >16.0

| M. phlei | UPPP Inhibition | 8.0 | N/A |

Experimental Protocols

To integrate 1-(2,3-dimethylphenyl)-1H-pyrrole into a drug discovery pipeline, researchers typically synthesize the core scaffold via a modified Clauson-Kaas reaction, followed by downstream functionalization (e.g., Vilsmeier-Haack formylation) to create reactive coupling partners like pyrrole-3-carbaldehydes[5][6].

Protocol A: Chemoselective Clauson-Kaas Synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole

Causality Note: Traditional Clauson-Kaas reactions using harsh Brønsted acids often lead to the degradation of electron-rich aromatic amines. Utilizing Magnesium Iodide etherate ( MgI2​⋅OEt2​ ) as a main-group Lewis acid selectively activates the acetal groups of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) while preserving the amine, ensuring high yields without polymerization[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2,3-dimethylaniline (1.0 equiv, 10 mmol) in anhydrous acetonitrile (MeCN, 20 mL).

  • Catalyst Addition: Add MgI2​ etherate (10 mol%) to the stirring solution at room temperature. The iodine counterion plays a critical role in stabilizing the transition state[5].

  • Condensation: Dropwise add 2,5-DMTHF (1.2 equiv, 12 mmol) over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C and reflux for 4–6 hours.

  • Validation (In-Process Control): Monitor via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the primary amine spot disappears.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ (15 mL), and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to yield the pure 1-(2,3-dimethylphenyl)-1H-pyrrole.

Synthesis A 2,3-Dimethylaniline C Catalyst: MgI2 etherate Solvent: MeCN, 80°C A->C B 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) B->C D 1-(2,3-Dimethylphenyl)-1H-pyrrole (Target Scaffold) C->D Clauson-Kaas Condensation

Fig 2: MgI2 etherate-catalyzed Clauson-Kaas synthesis workflow.

Protocol B: Vilsmeier-Haack Formylation for Downstream Coupling

Causality Note: To attach the N-arylpyrrole to larger pharmacophores (e.g., chalcones or kinase hinge-binders), a formyl group must be introduced. The Vilsmeier-Haack reaction uses POCl3​ and DMF to generate a highly electrophilic chloroiminium ion, which selectively attacks the electron-rich pyrrole ring[7].

Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous DMF (5 mL) to 0 °C in an ice bath. Slowly add Phosphorus oxychloride ( POCl3​ , 1.5 equiv) dropwise under argon. Stir for 30 minutes to form the Vilsmeier reagent (indicated by a pale yellow color)[7].

  • Substrate Addition: Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 equiv) in a minimal amount of cold DMF and add it dropwise to the Vilsmeier reagent to prevent uncontrolled exothermic spikes.

  • Electrophilic Substitution: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 60 °C for an additional 4 hours[8].

  • Quenching (Critical Step): Pour the mixture slowly over crushed ice (50 g). Causality: Hydrolysis of the iminium intermediate is highly exothermic; rapid addition will cause localized boiling and product degradation.

  • Neutralization: Adjust the pH to 7-8 using 20% aqueous NaOH. A precipitate will form.

  • Validation & Isolation: Extract with dichloromethane (3 × 20 mL). Confirm the presence of the aldehyde via IR spectroscopy (sharp peak at ~1660-1680 cm−1 for the conjugated C=O stretch) and LC-MS (Target M+H+ = 199.25 m/z).

References

  • 1-(2,3-Dimethylphenyl)
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Taylor & Francis (tandfonline.com)
  • Open Source Drug Discovery: Highly Potent Antimalarial Compounds Derived from the Tres Cantos Arylpyrroles ACS Central Science
  • Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes Bioorganic & Medicinal Chemistry Letters (NIH.gov)
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Beilstein Journal of Organic Chemistry
  • N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry Benchchem
  • Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes Organic Letters (ACS Public

Sources

Method

Application Note: Advanced Purification Workflows for 1-(2,3-Dimethylphenyl)-1H-pyrrole

Introduction & Mechanistic Context 1-(2,3-Dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2)[1] is a highly valued N-arylpyrrole building block utilized in the synthesis of advanced functional materials, agrochemicals, and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1-(2,3-Dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2)[1] is a highly valued N-arylpyrrole building block utilized in the synthesis of advanced functional materials, agrochemicals, and pharmaceutical intermediates. The standard synthetic route to this compound relies on the Paal-Knorr condensation of 2,3-dimethylaniline with a 1,4-dicarbonyl equivalent (e.g., 2,5-dimethoxytetrahydrofuran)[2].

The Purification Challenge: The ortho-methyl groups on the aniline ring induce significant steric hindrance during the initial cyclization process, often resulting in incomplete conversion. Consequently, the crude reaction mixture is heavily contaminated with unreacted 2,3-dimethylaniline, oligomeric by-products, and colored auto-oxidation species. Standard single-step purifications are insufficient for achieving pharmaceutical-grade purity (>99.8%).

Causality in Experimental Choices:

  • Chemoselective Acid Wash: The pyrrole nitrogen is part of an aromatic sextet, rendering the molecule non-basic (pKa ~ -3.8). In contrast, 2,3-dimethylaniline is basic (pKa ~ 4.7). A dilute HCl wash selectively protonates the aniline, partitioning it into the aqueous phase while the pyrrole remains in the organic phase.

  • Avoidance of Strong Acids: Pyrroles are notoriously acid-sensitive; the electron-rich aromatic ring is highly susceptible to protonation at the α-carbon, which initiates rapid oligomerization (forming porphyrinogens or linear polymers). Therefore, the acid wash must strictly utilize dilute (1.0 M) HCl and be immediately followed by a neutralizing bicarbonate wash.

  • Kugelrohr Distillation: While flash column chromatography effectively removes oligomers[3], trace volatile impurities often co-elute. N-arylpyrroles have high boiling points but are thermally stable under vacuum[4]. Kugelrohr distillation (short-path vacuum distillation) prevents the thermal degradation associated with prolonged heating in standard fractional setups.

Physicochemical Profiling & Impurity Matrix

Understanding the physical properties of the target compound is essential for designing an effective purification gradient.

PropertyValue
Chemical Name 1-(2,3-Dimethylphenyl)-1H-pyrrole
CAS Number 37560-42-2
Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
Physical State (RT) Viscous oil / Low-melting solid
Boiling Point ~255–260 °C (extrapolated at 760 mmHg)
pKa (Pyrrole N) ~ -3.8 (Non-basic)

Experimental Workflow Diagrams

PurificationWorkflow N1 Crude Reaction Mixture (Target + 2,3-Dimethylaniline) N2 Chemoselective LLE (1.0 M HCl Wash) N1->N2 Dissolve in EtOAc N3 Organic Phase (Pyrrole + Neutral Impurities) N2->N3 Retains Target N4 Aqueous Phase (Protonated Aniline) N2->N4 Discard N5 Automated Flash Chromatography (Hexane/EtOAc Gradient) N3->N5 Dry & Concentrate N6 Kugelrohr Vacuum Distillation (110-130°C, 0.1 mbar) N5->N6 Isolate Main Peak N7 Ultra-Pure 1-(2,3-Dimethylphenyl) -1H-pyrrole (>99.5%) N6->N7 Thermal Condensation

Figure 1: Multi-phase purification workflow for 1-(2,3-dimethylphenyl)-1H-pyrrole.

PartitionLogic Mix Crude Mixture in EtOAc Acid Add 1.0 M HCl Mix->Acid Pyrrole 1-(2,3-Dimethylphenyl)-1H-pyrrole (Non-basic, pKa ~ -3.8) Acid->Pyrrole Remains Neutral Aniline 2,3-Dimethylaniline (Basic, pKa ~ 4.7) Acid->Aniline Protonated to Ammonium Org Organic Layer (Retained) Pyrrole->Org Aq Aqueous Layer (Discarded) Aniline->Aq

Figure 2: Logical partitioning of target and impurities during acid wash.

Step-by-Step Purification Protocols

Phase 1: Chemoselective Liquid-Liquid Extraction (LLE)
  • Solubilization: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) at a ratio of 10 mL per gram of crude.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash with 1.0 M HCl (3 × 5 mL per gram of crude). Vigorously vent the funnel to avoid pressure buildup.

  • Neutralization: Immediately wash the retained organic layer with saturated aqueous NaHCO₃ (1 × 10 mL per gram of crude) to neutralize any residual acid, followed by a final brine wash.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo (water bath ≤ 35 °C to prevent thermal degradation of the crude).

Phase 2: Automated Flash Column Chromatography
  • Dry Loading: Adsorb the concentrated crude oil onto Celite or spherical silica (1:2 w/w ratio) and load it into a solid-load cartridge.

  • Column Specifications: Utilize a high-performance spherical silica column (e.g., 25 µm particle size) to ensure sharp band elution.

  • Gradient Elution: Run a gradient from 100% Hexane to 95:5 Hexane/EtOAc over 10 column volumes (CV). N-arylpyrroles are highly non-polar and will elute early.

  • Detection: Monitor fractions via UV at 254 nm.

Phase 3: Short-Path Vacuum Distillation (Kugelrohr)
  • Setup: Transfer the chromatographed, concentrated oil to a Kugelrohr distillation flask.

  • Vacuum Application: Apply a high vacuum (0.1 mbar) and allow the system to equilibrate for 10 minutes to remove trace solvents.

  • Distillation: Gradually heat the oven to 110–130 °C. The target 1-(2,3-dimethylphenyl)-1H-pyrrole will distill over as a colorless to pale-yellow viscous oil.

  • Collection: Condense the purified product in the receiving bulb cooled with a dry ice/acetone bath. Store immediately under an argon atmosphere at -20 °C to prevent auto-oxidation.

Analytical Validation & Data Presentation

To ensure a self-validating workflow, fractions from the flash chromatography are subjected to a rapid spot test using Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid)[5]. The highly activated unsubstituted carbons of the pyrrole ring undergo electrophilic aromatic substitution, yielding a deeply colored blue-violet dipyrromethene cation[6]. This provides immediate, visual confirmation of the target compound's presence independent of UV detection.

Table 2: Purification Metrics and Impurity Clearance

Purification PhaseResidual 2,3-DimethylanilineOligomer ContentPyrrole Purity (GC-FID)Visual Appearance
Crude Mixture 15 - 25%5 - 10%65 - 80%Dark brown/black oil
Post-Acid Wash < 0.5%5 - 10%85 - 90%Dark amber oil
Post-Flash Column < 0.1%< 0.1%98.0 - 99.0%Pale yellow oil
Post-Kugelrohr Not DetectedNot Detected> 99.8%Colorless viscous oil

References

  • Shanghai Nianxing Industrial Co. (2024). "1-(2,3-Dimethylphenyl)-1H-pyrrole Chemical Properties & CAS Data." Chemsrc. URL: [Link]

  • Shi, Y., & Wang, Y. (2014). "Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular [1,5]-hydride shift/isomerization reaction." Beilstein Journal of Organic Chemistry. URL: [Link]

  • Huang, Y.-B., et al. (2020). "N-Aryl Pyrrole Synthesis from Biomass-Derived Furans and Arylamine over Lewis Acidic Hf-Doped Mesoporous SBA-15 Catalyst." ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Microbe Notes. (2022). "Ehrlich Test- Definition, Principle, Procedure, Result, Uses." URL: [Link]

  • Lamb, J., et al. (2023). "Sixty years of conjecture over a urinary biomarker: a step closer to understanding the proposed link between anxiety and urinary pyrroles." National Institutes of Health (PMC). URL: [Link]

  • Balakrishna, A., et al. (2018). "Paal-Knorr synthesis of pyrroles: from conventional to green synthesis." Catalysis Reviews Science and Engineering. URL: [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 1-(2,3-dimethylphenyl)-1H-pyrrole Derivatives

Document Type: Standard Operating Procedure & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists Introduction & Pharmacological Rationale 1-(2,3-dimethylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists

Introduction & Pharmacological Rationale

1-(2,3-dimethylphenyl)-1H-pyrrole (CAS 37560-42-2)[1] and its functionalized analogs, such as the maleimide derivative 1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 31581-09-6)[2], serve as privileged building blocks in modern medicinal chemistry. The electron-rich pyrrole moiety frequently contributes to the molecule's ability to interact with specific biological targets[3], particularly within the ATP-binding pockets of kinases involved in oncology and inflammatory pathways.

As a Senior Application Scientist, I have observed that the primary challenge in profiling highly lipophilic aromatic heterocycles lies in maintaining compound solubility while avoiding assay interference (e.g., auto-fluorescence or non-specific protein binding). This guide outlines a self-validating in vitro screening cascade designed specifically for pyrrole-based scaffolds, ensuring rigorous, artifact-free data generation.

ScreeningWorkflow A Compound Prep 1-(2,3-dimethylphenyl) -1H-pyrrole B TR-FRET Assay (Target Engagement) A->B Solubilization (1% DMSO) C MTT Assay (Phenotypic Viability) B->C IC50 < 1 µM D Lead Selection & Optimization C->D High Selectivity Index

Fig 1. In vitro screening cascade for 1-(2,3-dimethylphenyl)-1H-pyrrole derivatives.

Target Engagement: TR-FRET Kinase Assay Protocol

Causality & Assay Selection: To evaluate the direct binding of pyrrole derivatives to target kinases (e.g., NEK family kinases), we utilize a TR-FRET kinase assay protocol[4]. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard colorimetric assays because the long emission half-life of the europium chelate allows for a time-delayed reading. This temporal delay completely eliminates the short-lived background auto-fluorescence commonly exhibited by conjugated pyrrole rings, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology

Note: This protocol is a self-validating system. It requires the inclusion of a "No Enzyme" control (0% phosphorylation) and a "Vehicle" control (100% phosphorylation) on every plate to calculate the Z'-factor.

  • Compound Preparation: Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole derivatives in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold serial dilution.

  • Reaction Setup: In a 384-well ProxiPlate (white, low-volume), add 2.5 µL of the compound (diluted in assay buffer to yield a final DMSO concentration of 1% v/v). Expert Insight: Exceeding 1% DMSO can denature the kinase, while less than 0.5% may cause the lipophilic pyrrole to precipitate.

  • Enzyme Addition: Add 2.5 µL of the target kinase. Incubate for 15 minutes at room temperature to allow for compound-target equilibration.

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a mix containing the ULight™-labeled peptide substrate and ATP. IC50 values are determined using a kinase concentration that phosphorylates 20%–50% of the substrate at the apparent ATP Km[4].

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and the Europium-anti-phospho antibody.

  • Incubation & Reading: Incubate for 1 hour. Read the plate on a multi-mode reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615).

MechanismOfAction Ligand Pyrrole Derivative (Pharmacophore) Kinase Target Kinase (e.g., NEK family) Ligand->Kinase ATP-Competitive Binding Substrate Downstream Effector Phosphorylation Kinase->Substrate Catalysis Blocked Viability Cell Proliferation & Survival Substrate->Viability Pathway Arrest

Fig 2. Mechanism of action: Pyrrole-mediated kinase inhibition leading to pathway arrest.

Phenotypic Screening: MTT Cell Viability Assay

Causality & Assay Selection: Once target engagement is confirmed, the functional cellular efficacy of the compound must be established using an MTT assay protocol[5]. The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase[6] into insoluble purple formazan crystals. Because only metabolically active cells can perform this reduction, the intensity of the generated color is directly proportional to viable cell number, providing a highly reliable readout for the cytotoxicity of our pyrrole derivatives.

Step-by-Step Methodology
  • Cell Seeding: Trypsinize target cancer cells (e.g., MCF-7) and seed at a density of 5,000 cells/well in 100 µL of complete media in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Aspirate the media. Add 100 µL of fresh, serum-free media containing the 1-(2,3-dimethylphenyl)-1H-pyrrole derivatives at varying concentrations. Expert Insight: Serum proteins heavily bind lipophilic pyrroles, artificially inflating the apparent CC50. Using serum-free media during the treatment window yields a true measure of intrinsic cellular potency.

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 15 minutes in the dark to fully solubilize the crystals.

  • Measurement: Read absorbance at OD=590 nm[7]. The 590 nm wavelength is causally selected as it aligns perfectly with the peak absorbance of the solubilized formazan product. Subtract background absorbance (measured at 630 nm) to correct for cellular debris.

Quantitative Data Interpretation

To ensure robust decision-making during lead optimization, quantitative data from both assays must be synthesized to calculate the Selectivity Index (SI). Below is a standardized data interpretation matrix for 1-(2,3-dimethylphenyl)-1H-pyrrole derivatives.

Compound ScaffoldAssay TypeTarget/ReadoutTypical Hit CriteriaControl Reference
1-(2,3-dimethylphenyl)-1H-pyrroleTR-FRETKinase (e.g., NEK6)IC50 < 500 nMStaurosporine
1-(2,3-dimethylphenyl)-1H-pyrroleMTTCell Viability (MCF-7)CC50 > 10 µMDoxorubicin
2,5-dione derivative (Maleimide)TR-FRETCovalent Kinase TargetIC50 < 100 nMAfatinib

References

  • NBInno. "The Role of Pyrrole as a Pharmaceutical Intermediate." NBInno News. Available at: [Link]

  • Meirelles et al. "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." Molecules (Basel, Switzerland) via NCBI PMC. Available at: [Link]

  • ResearchTweet. "MTT Assay Protocol for Cell Viability and Proliferation." ResearchTweet Study Materials. Available at: [Link]

  • Cyrusbioscience, Inc. "MTT Assay Protocol." Cyrusbio. Available at: [Link]

Sources

Method

Paal-Knorr synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole

Application Note: Scalable Paal-Knorr Synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole Strategic Rationale & Chemical Causality The Paal-Knorr synthesis remains the premier and most robust methodology for the de novo const...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Paal-Knorr Synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole

Strategic Rationale & Chemical Causality

The Paal-Knorr synthesis remains the premier and most robust methodology for the de novo construction of substituted pyrroles[1]. The target molecule, 1-(2,3-dimethylphenyl)-1H-pyrrole, is a privileged N-aryl scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and advanced organic materials.

Reagent Selection & Causality: Direct use of aliphatic 1,4-dialdehydes (like succinaldehyde) is notoriously difficult due to their high instability and propensity to rapidly polymerize. To circumvent this, 2,5-dimethoxytetrahydrofuran (DMTHF) is employed as a stable, controlled-release surrogate[2]. Under acidic conditions, DMTHF undergoes in situ hydrolysis to liberate succinaldehyde at a steady rate, preventing unwanted side reactions.

The choice of 2,3-dimethylaniline introduces specific synthetic challenges. The ortho-methyl group creates significant steric hindrance around the nucleophilic amine. Consequently, room-temperature protocols—which may work for unhindered anilines—will stall. Elevated thermal energy (refluxing at 110–120 °C) is strictly required to overcome the rotational activation barrier during the critical intramolecular cyclization step.

Mechanistic Pathway

The reaction mechanism, definitively elucidated by Amarnath et al., diverges from traditional enamine-based hypotheses[1]. The sequence proceeds as follows:

  • Deprotection: Acid-catalyzed hydrolysis of DMTHF yields the reactive 1,4-dicarbonyl, succinaldehyde[2].

  • Nucleophilic Attack: The primary amine of 2,3-dimethylaniline attacks one of the aldehyde carbonyls to form a hemiaminal intermediate.

  • Cyclization: Rather than dehydrating to an imine/enamine, the hemiaminal undergoes direct, rate-limiting intramolecular cyclization to form an N-aryl-2,5-dihydroxypyrrolidine derivative[1].

  • Aromatization: A rapid double dehydration (-2 H₂O), driven by the thermodynamic stability of the resulting aromatic system, yields the final pyrrole.

Mechanism DMTHF 2,5-Dimethoxytetrahydrofuran (DMTHF) Hydrolysis Acidic Hydrolysis (- 2 MeOH) DMTHF->Hydrolysis Succinaldehyde Succinaldehyde (1,4-Dicarbonyl) Hydrolysis->Succinaldehyde Hemiaminal Hemiaminal Intermediate Succinaldehyde->Hemiaminal Nucleophilic Attack Amine 2,3-Dimethylaniline Amine->Hemiaminal Cyclization Intramolecular Cyclization (Rate-Limiting) Hemiaminal->Cyclization CyclicInt N-Aryl-2,5-dihydroxypyrrolidine Cyclization->CyclicInt Dehydration Double Dehydration (- 2 H2O) CyclicInt->Dehydration Product 1-(2,3-Dimethylphenyl)-1H-pyrrole Dehydration->Product

Fig 1: Mechanistic pathway of the Paal-Knorr synthesis via the hemiaminal intermediate.

Optimization & Quantitative Data

While the classic glacial acetic acid method is highly scalable and reliable, modern green chemistry has introduced alternative catalytic systems. The table below summarizes the quantitative performance of various protocols for N-aryl pyrrole synthesis.

Reaction ProtocolCatalyst / Solvent SystemTemp (°C)TimeYield (%)Scalability & Notes
Standard Thermal Glacial Acetic Acid (Solvent & Catalyst)1152–4 h82–88High. Ideal for multi-gram scale; requires basic workup.
Microwave-Assisted Molecular Iodine (5 mol%) / Solvent-Free9010 min90–95Low. Extremely rapid; limited by microwave reactor cavity size[3].
Deep Eutectic Solvent N,N'-Dimethylurea & L-Tartaric Acid701.5 h85–89Moderate. Green methodology; dual catalyst/solvent system[4].
Aqueous Iron Catalysis FeCl₃ (Catalytic) / Water604 h75–80Moderate. Environmentally benign; slower kinetics for hindered amines[5].

Step-by-Step Experimental Protocol (Standard Acetic Acid Method)

This protocol is designed as a self-validating system , incorporating physical and analytical checkpoints to ensure experimental integrity at every stage.

Workflow Step1 1. Reagent Assembly Amine + DMTHF in Glacial AcOH Step2 2. Thermal Reflux 110-120 °C (2-4 h) TLC Monitoring Step1->Step2 Step3 3. Quench & Neutralize Ice Water + NaHCO3 (CO2 Evolution) Step2->Step3 Step4 4. Extraction EtOAc Extraction Brine Wash Step3->Step4 Step5 5. Purification Dry over Na2SO4 Chromatography Step4->Step5 Step6 6. Pure Product 1-(2,3-Dimethylphenyl) -1H-pyrrole Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the N-aryl pyrrole.

Materials Required:

  • 2,3-Dimethylaniline (1.0 equiv, 10.0 mmol, 1.21 g)

  • 2,5-Dimethoxytetrahydrofuran (DMTHF) (1.1 equiv, 11.0 mmol, 1.45 g)

  • Glacial Acetic Acid (15 mL)

  • Saturated Aqueous NaHCO₃, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Procedure:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (1.21 g) in 15 mL of glacial acetic acid.

  • Reagent Addition: Add DMTHF (1.45 g) dropwise at room temperature. Causality Note: Dropwise addition prevents localized concentration spikes, ensuring the controlled, steady release of succinaldehyde[2].

  • Thermal Reflux: Attach a reflux condenser and heat the mixture to 115 °C using an oil bath. Stir vigorously for 2 to 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 9:1). Validation Check: The reaction is complete when the UV-active spot for 2,3-dimethylaniline (lower Rf) disappears, replaced by a highly non-polar, fast-moving spot corresponding to the target pyrrole.

  • Quenching: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 50 mL of crushed ice/water.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH reaches ~7.5. Validation Check: The physical cessation of CO₂ gas evolution confirms the complete neutralization of the acetic acid catalyst.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers and wash with brine (30 mL) to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to afford 1-(2,3-dimethylphenyl)-1H-pyrrole as a pale yellow to colorless oil.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized 1-(2,3-dimethylphenyl)-1H-pyrrole, utilize the following expected spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃): The definitive marker of success is the appearance of the pyrrole ring protons. Expect a pseudo-triplet/multiplet at ~6.80 ppm (2H, α-pyrrole protons) and ~6.35 ppm (2H, β-pyrrole protons). The aromatic protons of the 2,3-dimethylphenyl ring will appear between 7.00–7.20 ppm (3H, m). The methyl groups will present as two distinct singlets around 2.30 ppm and 2.05 ppm.

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 172.1.

References

  • [5] Pyrrole synthesis - Organic Chemistry Portal. Organic-Chemistry.org. 5

  • [4] An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry (RSC Publishing). 4

  • [3] An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC - NIH. 3

  • [2] Molecular structure and formula of 2,5-dimethoxytetrahydrofuran. Benchchem. 2

  • [1] Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones (Citing Amarnath et al., J. Org. Chem. 1991). MDPI. 1

Sources

Application

Scale-Up Production of 1-(2,3-Dimethylphenyl)-1H-pyrrole via Modified Clauson-Kaas Synthesis

Executive Summary The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole is a critical transformation for generating sterically encumbered N-arylpyrrole building blocks, which are highly valued in pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole is a critical transformation for generating sterically encumbered N-arylpyrrole building blocks, which are highly valued in pharmaceutical development and advanced materials science. The most robust method for its preparation is the Clauson-Kaas reaction, which condenses 2,3-dimethylaniline with 2,5-dimethoxytetrahydrofuran (DMTHF). This application note details the causality behind process parameter selection and provides validated, self-correcting protocols for both optimized batch and continuous flow scale-up methodologies.

Mechanistic Rationale & Causality

The Clauson-Kaas reaction relies on the acid-catalyzed deprotection of DMTHF to generate a highly reactive 1,4-dicarbonyl equivalent (succinaldehyde) in situ[1].

Causality of Reagent Selection: Using DMTHF instead of free succinaldehyde prevents the premature polymerization of the dialdehyde, ensuring a controlled release of the reactive species. While classical methods utilize harsh mineral acids, substituting them with para-toluenesulfonic acid (pTsOH) prevents the acid-catalyzed oligomerization of the electron-rich pyrrole product[2]. Furthermore, the 2,3-dimethylaniline substrate is sterically hindered by the ortho-methyl group; therefore, elevated temperatures (80–120 °C) are required to drive the initial nucleophilic attack and subsequent dehydration steps[1].

Mechanism A 2,5-Dimethoxytetrahydrofuran (DMTHF) B Acid Catalyst (e.g., pTsOH) Acetal Deprotection A->B C Succinaldehyde Equivalent (Reactive Intermediate) B->C E Iminium / Hemiaminal Intermediate C->E + Amine D 2,3-Dimethylaniline Nucleophilic Attack D->E F Cyclization & Dehydration (- 2 H2O, - 2 MeOH) E->F G 1-(2,3-Dimethylphenyl)-1H-pyrrole (Target Product) F->G

Mechanistic pathway of the Clauson-Kaas synthesis for 1-(2,3-dimethylphenyl)-1H-pyrrole.

Process Analytics & Self-Validating Systems

To ensure a self-validating protocol, In-Process Controls (IPC) must be strictly defined. The reaction generates 2 equivalents of water and 2 equivalents of methanol. By linking physical macroscopic observations (azeotropic distillation volume) with microscopic analytics (HPLC conversion), the system self-validates its progression without relying on arbitrary reaction times.

Scale-Up Methodologies

Protocol A: Optimized Batch Synthesis (1 kg Scale)

Batch processing remains viable when heat transfer is carefully managed. The primary risk during scale-up is the exothermic nature of the acetal hydrolysis and subsequent condensation.

  • Reactor Preparation: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge 2,3-dimethylaniline (1.0 eq, 1.0 kg) and ethanol (3.0 L).

  • Catalyst Addition: Add pTsOH monohydrate (0.05 eq). Causality: Limiting the acid catalyst to 5 mol% minimizes the degradation of the product while providing sufficient protons for acetal hydrolysis[2].

  • Controlled Dosing: Heat the mixture to 80 °C. Add DMTHF (1.05 eq) dropwise over 2 hours via an addition funnel. Causality: Dosing DMTHF controls the heat of reaction and prevents the dangerous accumulation of the reactive succinaldehyde intermediate.

  • Reflux & Self-Validation: Reflux the mixture (approx. 85-90 °C) for 4 hours.

    • Self-Validation Check: The reaction is deemed complete when the theoretical volume of the methanol/water by-product is collected in the Dean-Stark trap, and HPLC (254 nm) confirms >99% consumption of the aniline.

  • Quench & Extraction: Cool to 20 °C. Quench with 5% aqueous NaHCO3 (1.0 L) to neutralize the pTsOH. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Continuous Flow Synthesis (Multi-kg/day Scale)

Continuous flow reactors mitigate the heat transfer limitations of batch reactors, enabling higher temperatures and drastically reduced reaction times (from hours to minutes)[1].

FlowSetup S1 Pump A: 2,3-Dimethylaniline + pTsOH (EtOH) Mix T-Mixer (High Turbulence) S1->Mix S2 Pump B: DMTHF (EtOH) S2->Mix Reactor PFA Coil Reactor (120 °C, t_res = 10 min) Mix->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collect In-line Quench (aq. NaHCO3) BPR->Collect

Continuous flow reactor configuration for the rapid synthesis of N-arylpyrroles.

  • Feed Preparation:

    • Feed A: 2,3-dimethylaniline (2.0 M) and pTsOH (0.1 M) in ethanol.

    • Feed B: DMTHF (2.1 M) in ethanol.

  • System Pressurization: Pump Feed A and Feed B at equal flow rates into a PFA (perfluoroalkoxy) coil reactor heated to 120 °C.

    • Causality: The back pressure regulator (100 psi) prevents solvent boiling at 120 °C, keeping the reaction in the liquid phase and accelerating the kinetics[1].

  • Residence Time Tuning: Set the flow rates to achieve a residence time ( tres​ ) of exactly 10 minutes.

  • Collection & Self-Validation: Direct the reactor effluent through the BPR into a stirred collection vessel containing aqueous NaHCO3.

    • Self-Validation Check: Steady-state is confirmed when the reactor pressure stabilizes at 100 psi, the effluent color transitions to a consistent pale yellow, and at-line HPLC shows <1% residual aniline.

Quantitative Data & Method Comparison

ParameterOptimized Batch MethodContinuous Flow MethodRationale / Causality
Operating Temperature 80–90 °C (Reflux)120 °C (Pressurized)Flow allows superheating without boiling, accelerating kinetics.
Reaction Time 4–6 hours10 minutesEnhanced heat/mass transfer in flow reduces required time[1].
Catalyst Loading 5 mol% pTsOH5 mol% pTsOHIdentical loading; flow prevents prolonged exposure to acid.
Isolated Yield 82–85%92–95%Flow minimizes thermal degradation and tar formation[1].
Space-Time Yield ~0.5 kg / L / day~4.2 kg / L / dayFlow provides vastly superior throughput for industrial scale-up.

Downstream Processing & Quality Control

The crude 1-(2,3-dimethylphenyl)-1H-pyrrole presents as a viscous oil that may slowly crystallize depending on ambient temperature and purity.

  • Purification: Vacuum distillation (short-path) is highly effective for this compound due to its excellent thermal stability once the acid catalyst is completely neutralized and removed. Distill at reduced pressure (e.g., 1-5 mbar) to isolate the pure product as a colorless to pale-yellow oil.

  • Quality Control: Validate purity via 1H-NMR (CDCl3). Key diagnostic peaks include the pyrrole ring protons (two sets of doublets/triplets at approximately δ 6.2 and 6.8 ppm) and the distinct aromatic methyl singlets (δ 2.0 - 2.3 ppm).

References

  • Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega / PMC. URL: [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-(2,3-dimethylphenyl)-1H-pyrrole synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole.

Below, we dissect the mechanistic challenges of this specific transformation and provide field-proven, self-validating protocols to optimize your yields.

Mechanistic Overview: The Steric & Degradation Challenge

The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole via the traditional Clauson-Kaas reaction (condensing 2,3-dimethylaniline with 2,5-dimethoxytetrahydrofuran) is notoriously challenging. The ortho-methyl group on the aniline ring introduces severe steric hindrance, restricting the conformational freedom required for the dual nucleophilic attack on the cyclic acetal intermediate.

To overcome this kinetic barrier, researchers often resort to prolonged refluxing in glacial acetic acid (118 °C). However, pyrroles are highly electron-rich heterocycles. Under harsh, hot acidic conditions, the newly formed pyrrole undergoes rapid electrophilic aromatic substitution with unreacted intermediates, leading to extensive polymerization (often observed as a black, tarry reaction mixture) and severely depressed yields[1].

Workflow DMTHF 2,5-Dimethoxytetrahydrofuran (Acetal Precursor) Standard Standard Clauson-Kaas Refluxing Glacial AcOH (118°C) DMTHF->Standard Direct Mix Hydrolysis Step 1: Mild Hydrolysis (H2O, 70°C) Forms 2,5-Dihydroxytetrahydrofuran DMTHF->Hydrolysis Pre-activation Aniline 2,3-Dimethylaniline (Sterically Hindered Nucleophile) Aniline->Standard Direct Mix Buffer Step 2: NaOAc Buffer (pH ~4.5) Room Temp Condensation Aniline->Buffer Mild Addition Degradation Yield < 50% Extensive Pyrrole Polymerization Standard->Degradation Hydrolysis->Buffer Success Yield > 85% 1-(2,3-dimethylphenyl)-1H-pyrrole Buffer->Success

Fig 1: Standard vs. Modified Clauson-Kaas reaction pathways for sterically hindered pyrroles.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 50% when using the standard refluxing acetic acid method? A: The low yield is a direct result of competing reaction rates. The steric bulk of 2,3-dimethylaniline slows down the desired cyclization. Meanwhile, the high temperature and strong acid accelerate the degradation of whatever pyrrole is formed. The product is consumed by acid-catalyzed oligomerization faster than the starting materials can fully convert.

Q2: How can I drive the reaction to completion without degrading the pyrrole product? A: The most effective strategy is to uncouple the acetal hydrolysis step from the amine condensation step, a methodology developed by. By pre-hydrolyzing 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in water to form the highly reactive 2,5-dihydroxytetrahydrofuran, you eliminate the need for strong acids during the coupling phase[2]. The subsequent condensation with 2,3-dimethylaniline can then be performed at room temperature in a mildly acidic acetate buffer (pH ~4.5), which protects the sensitive pyrrole ring from decomposition.

Q3: Are there alternative "green" methodologies that reduce reaction times? A: Yes. If you need to accelerate the reaction without moving to a two-step process, microwave-assisted synthesis in aqueous media is a proven alternative. Under microwave irradiation (e.g., 150 °C for 10–30 minutes), the rapid volumetric heating drives the condensation to completion before significant polymerization can occur, even without additional catalysts ()[3].

Quantitative Yield Comparison

To assist in selecting the right protocol for your scale and equipment, refer to the comparative data below:

MethodologyReaction MediumTemperatureTimeTypical YieldByproduct Profile
Standard Clauson-Kaas Glacial Acetic Acid118 °C (Reflux)2–4 h30–45%High (Black tar/polymers)
Microwave-Assisted Water (Solvent-free)150 °C (MW)30 min65–75%Moderate (Some oligomers)
Modified Two-Step H₂O then NaOAc Buffer70 °C then 25 °C1 h + 12 h>85%Very Low (Clean conversion)

Standard Operating Procedure (SOP): High-Yield Modified Protocol

This self-validating protocol ensures the protection of the pyrrole product by separating the activation phase from the cyclization phase.

Phase 1: Pre-activation (Acetal Hydrolysis)
  • Reagents: Combine 2,5-dimethoxytetrahydrofuran (1.1 equiv) and deionized water (approx. 5 volumes) in a round-bottom flask.

  • Action: Heat the mixture to 70 °C and stir for 1–2 hours.

  • Causality: Heating in water mildly hydrolyzes the stable methoxy acetal into the highly electrophilic 2,5-dihydroxytetrahydrofuran (hemiacetal).

  • Validation Checkpoint: Monitor by TLC (stain with KMnO₄). Ensure complete disappearance of the fast-eluting 2,5-DMTHF spot. Do not proceed until conversion is >95%, as unreacted acetal will not condense with the hindered aniline at room temperature.

Phase 2: Buffered Condensation
  • Reagents: Cool the aqueous mixture to room temperature (25 °C). Add sodium acetate (NaOAc) and a few drops of glacial acetic acid to establish a buffer system at pH ~4.5.

  • Action: Add 2,3-dimethylaniline (1.0 equiv) dropwise to the buffered solution. Stir vigorously at room temperature for 12 hours.

  • Causality: The pH 4.5 buffer provides just enough protons to activate the hemiacetal for nucleophilic attack by the hindered amine, but remains mild enough to prevent the electron-rich 1-(2,3-dimethylphenyl)-1H-pyrrole from undergoing acid-catalyzed polymerization[4].

  • Validation Checkpoint: Aliquot a 50 µL sample, extract into ethyl acetate, and analyze via GC-MS. Confirm the presence of the molecular ion peak ( m/z 171) and the absence of starting aniline.

Phase 3: Workup & Isolation
  • Extract the aqueous reaction mixture with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ to neutralize any residual acid, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified via flash chromatography if necessary, though this method typically yields high-purity crude material directly.

References

  • Gourlay, B. S., Molesworth, P. P., Ryan, J. H., & Smith, J. A. (2006). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. Tetrahedron Letters, 47(6), 799-801. URL: [Link]

  • Saini, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 52. URL: [Link]

Sources

Optimization

troubleshooting impurities in 1-(2,3-dimethylphenyl)-1H-pyrrole extraction

Technical Support Center: Troubleshooting 1-(2,3-dimethylphenyl)-1H-pyrrole Extraction & Purification Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I designed this guide to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(2,3-dimethylphenyl)-1H-pyrrole Extraction & Purification

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I designed this guide to address the specific physicochemical challenges encountered when isolating 1-(2,3-dimethylphenyl)-1H-pyrrole.

Synthesizing N-arylpyrroles via the1 is a robust methodology, but the downstream extraction is frequently complicated by the structural features of the substrate[1]. The ortho-methyl groups on the 2,3-dimethylaniline precursor introduce significant steric hindrance, often leading to incomplete conversion and complex impurity profiles[2]. This guide provides a mechanistic, self-validating framework to troubleshoot these extraction bottlenecks and ensure high-fidelity purification.

Process Visualization

G A Reaction Mixture (Clauson-Kaas) B Quench & Neutralize (1M NaOH, <10°C) A->B Arrest polymerization C Liquid-Liquid Extraction (CH2Cl2 / H2O) B->C Phase separation D Selective Acid Wash (1M HCl) C->D Isolate organic layer E Amine Impurity (Aqueous Phase) D->E Extract anilinium salts F Organic Phase (Pyrrole + Organics) D->F Retain neutral pyrrole G Vacuum Distillation (< 0.1 Torr) F->G Dry & Concentrate H Pure 1-(2,3-dimethylphenyl) -1H-pyrrole G->H Collect high-boiling fraction

Workflow for extraction and purification of 1-(2,3-dimethylphenyl)-1H-pyrrole.

Troubleshooting FAQs: Mechanistic Causality & Resolution

Q: Why does unreacted 2,3-dimethylaniline persist in the organic phase, and how is it mechanistically cleared? Causality: The two ortho-methyl groups on 2,3-dimethylaniline induce severe steric hindrance around the primary amine, often preventing 100% conversion during condensation with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)[2]. Because both the N-arylpyrrole product and the unreacted amine are highly lipophilic, they co-elute into the organic phase during a standard aqueous workup. Resolution: Implement a targeted 1M HCl wash during liquid-liquid extraction. The acid selectively protonates the primary amine, converting it into a highly water-soluble anilinium salt. The pyrrole nitrogen, however, is part of an aromatic sextet and is extremely weakly basic; it remains unprotonated and stays in the organic layer.

Q: What causes the formation of dark, intractable tars during extraction, and how can they be mitigated? Causality: Pyrroles are highly electron-rich heterocycles. In the presence of residual acidic catalysts (e.g., acetic acid) and atmospheric oxygen, the pyrrole ring is highly susceptible to acid-catalyzed oligomerization and oxidative degradation[3]. If the reaction mixture is not strictly neutralized prior to concentration, these side reactions accelerate exponentially, forming polymeric tars. Resolution: Ensure the reaction is quenched by dropwise addition into ice-cold 1M NaOH[3]. The low temperature suppresses exothermic degradation, while the strong base strictly neutralizes the acidic environment. If tars have already formed in your organic phase, pass the solution through a short silica gel plug using a non-polar solvent (e.g., hexanes) to trap the highly polar polymeric species before distillation.

Q: How do I separate trace 2,5-DMTHF or furanic intermediates from the final product? Causality: 2,5-DMTHF is typically used in slight excess to drive the sterically hindered reaction to completion. Its boiling point is relatively low (~145°C at atmospheric pressure), whereas the bulky 1-(2,3-dimethylphenyl)-1H-pyrrole boils at a significantly higher temperature. Resolution: Perform 3 (e.g., < 0.1 Torr). The unreacted 2,5-DMTHF and volatile furanic impurities will distill out as a clear forecut, leaving the pure N-arylpyrrole to be collected in a subsequent, higher-temperature fraction[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this step-by-step methodology designed with built-in validation checkpoints.

Step 1: Quenching and Neutralization

  • Cool 200 mL of 1M NaOH in an ice bath until the temperature is < 5°C.

  • Transfer the crude Clauson-Kaas reaction mixture dropwise into the stirring NaOH solution[3].

  • Self-Validation: Check the pH of the aqueous mixture with indicator paper. It must remain > pH 8 to confirm the complete neutralization of acetic acid.

Step 2: Primary Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • Extract with dichloromethane (CH₂Cl₂) (3 x 50 mL)[3].

  • Combine the lower organic layers (containing the N-arylpyrrole, unreacted amine, and trace organics).

Step 3: Selective Amine Depletion

  • Wash the combined organic layer with 1M HCl (2 x 30 mL) to extract the unreacted 2,3-dimethylaniline.

  • Self-Validation: Spot a drop of the second aqueous HCl wash onto a TLC plate and stain it with ninhydrin (heat to develop). A lack of purple/pink coloration validates the total exhaustion of the primary amine impurity from the organic phase.

Step 4: Desiccation and Concentration

  • Wash the organic layer once with saturated aqueous NaHCO₃ (50 mL) to remove residual HCl, followed by brine (50 mL).

  • Dry the organic phase over anhydrous CaCl₂ or Na₂SO₄[3].

  • Self-Validation: The drying agent should flow freely like sand when swirled; if it clumps, add more until free-flowing, validating the complete removal of water.

  • Concentrate in vacuo to yield a crude brown oil.

Step 5: Vacuum Distillation

  • Transfer the crude oil to a short-path distillation apparatus.

  • Apply high vacuum (< 0.1 Torr)[3].

  • Slowly increase heat. Discard the low-boiling forecut (contains 2,5-DMTHF).

  • Collect the main fraction (pure 1-(2,3-dimethylphenyl)-1H-pyrrole).

Quantitative Data: Impurity Profiling and Clearance Metrics

ImpurityCausalityDetection MethodClearance MechanismExpected Reduction
2,3-dimethylaniline Steric hindrance preventing 100% conversionTLC (Ninhydrin stain) / GC-MS1M HCl Wash (Protonation)> 99%
2,5-DMTHF Excess reagent used to drive reaction¹H NMR / GC-MSVacuum Distillation (Forecut)> 95%
Pyrrole Oligomers Acid-catalyzed oxidative degradationVisual (Dark opaque oil) / HPLCSilica Plug / Distillation> 98%
Acetic Acid Residual reaction solvent/catalystpH paper / IR Spectroscopy1M NaOH Quench (Neutralization)> 99%

References

  • Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties Source: MDPI (Molecules) URL:[Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Chemoselective Synthesis of 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles through the Heterocyclization Reaction of 4-Methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with Amines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(2,3-Dimethylphenyl)-1H-pyrrole

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole. As a key structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole. As a key structural motif in medicinal chemistry and materials science, optimizing its synthesis is critical for achieving high yield, purity, and scalability. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the most common and effective synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing 1-(2,3-dimethylphenyl)-1H-pyrrole?

The two most robust and widely employed methods are the Paal-Knorr synthesis and the Buchwald-Hartwig amination .

  • Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2,3-dimethylaniline.[1][2] It is often favored for its operational simplicity and cost-effective starting materials.

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction between pyrrole and an aryl halide (e.g., 1-bromo- or 1-iodo-2,3-dimethylbenzene).[3] It offers excellent functional group tolerance and often provides high yields, though it requires careful optimization of the catalyst system.[4][5]

Q2: My starting amine, 2,3-dimethylaniline, is sterically hindered. How does this impact the reaction?

The two methyl groups ortho and meta to the amine create significant steric bulk.[4] In Paal-Knorr synthesis, this can slow the rate of condensation.[6] In Buchwald-Hartwig amination, steric hindrance can impede the oxidative addition step and subsequent C-N bond formation.[4] Overcoming this requires specific optimization, such as using bulky, electron-rich phosphine ligands in Buchwald-Hartwig reactions or increasing the reaction temperature in Paal-Knorr synthesis.[4][6]

Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?

Standard techniques include:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the mass of the desired product and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for assessing purity by identifying residual starting materials or byproducts.

Route 1: Paal-Knorr Synthesis

This method proceeds by reacting 2,3-dimethylaniline with a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran (DMTHF), which hydrolyzes in situ under acidic conditions to form succinaldehyde.[7]

Paal-Knorr: Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Acidity: The reaction requires an acid catalyst to facilitate both the hydrolysis of DMTHF and the cyclization.[8] 2. Low Reaction Temperature: The steric hindrance of 2,3-dimethylaniline may require more thermal energy to overcome the activation barrier.[6] 3. Poor Amine Nucleophilicity: While dimethylaniline is reasonably nucleophilic, any electron-withdrawing impurities can reduce its reactivity.1. Catalyst Screening: Use a catalytic amount of a mild acid like acetic acid.[9] For more challenging cases, screen Lewis acids such as Sc(OTf)₃, FeCl₃, or MgI₂ etherate, which have been shown to be effective. 2. Increase Temperature: Gradually increase the reaction temperature, refluxing in a suitable solvent like ethanol, acetic acid, or water.[6][7] Microwave irradiation can also significantly reduce reaction times.[6] 3. Reagent Purity: Ensure the 2,3-dimethylaniline is pure and free from oxidizing contaminants.
Formation of Furan Byproduct Excessively Acidic Conditions: Strong acids or a pH below 3 can promote the self-condensation of the 1,4-dicarbonyl compound to form a furan derivative before the amine can react.[6]Control pH: Use a weak acid like acetic acid. Avoid strong mineral acids. Maintain a neutral or weakly acidic medium (pH 4-6) to favor the aminocyclization pathway.[6]
Complex Product Mixture / Tar Formation High Temperatures & Prolonged Reaction Times: Sensitive starting materials or the product itself can degrade under harsh conditions.[6]Milder Conditions: Employ a more active catalyst (e.g., Sc(OTf)₃) to allow the reaction to proceed at a lower temperature.[7] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Data Summary: Catalyst & Solvent Effects in Paal-Knorr Type Reactions

The choice of catalyst and solvent is critical for optimizing the synthesis of N-substituted pyrroles. The following table summarizes conditions reported for analogous reactions.

Catalyst (mol%)SolventTemperature (°C)Typical Yield Range (%)Reference
Sc(OTf)₃ (3%)1,4-Dioxane10074-95[7]
FeCl₃·7H₂O (2%)Water6074-98[7]
MgI₂·(OEt₂)n (10%)Acetonitrile8062-98[7]
Acetic Acid (catalytic)Acetic AcidReflux60-80[9]
Diagram: Paal-Knorr Reaction Mechanism

Paal_Knorr_Mechanism cluster_reactants Reactants Aniline 2,3-Dimethylaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Nucleophilic Attack DMTHF 2,5-Dimethoxy-THF (+ H₃O⁺) Dicarbonyl Succinaldehyde (1,4-Dicarbonyl) DMTHF->Dicarbonyl Hydrolysis Dicarbonyl->Hemiaminal Nucleophilic Attack Cyclized Dihydroxypyrrolidine Derivative Hemiaminal->Cyclized Intramolecular Cyclization Product 1-(2,3-Dimethylphenyl) -1H-pyrrole Cyclized->Product -2 H₂O (Dehydration) Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxiAdd Ar-Pd(II)-X (L) Pd0->OxiAdd Oxidative Addition AmineCoord [Ar-Pd(II)-NHPyr] (L)⁺X⁻ OxiAdd->AmineCoord Ligand Exchange RedElim Product Complex AmineCoord->RedElim Deprotonation (Base) RedElim->Pd0 Reductive Elimination Product Ar-Pyrrole RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxiAdd Pyrrole Pyrrole-H Pyrrole->AmineCoord Base Base Base->AmineCoord Troubleshooting_Workflow start Select Synthetic Route (Paal-Knorr or Buchwald-Hartwig) setup Reaction Setup: - Dry Glassware - Pure Reagents - Inert Atmosphere (if needed) start->setup monitor Monitor Reaction (TLC/GC-MS) setup->monitor complete Reaction Complete? monitor->complete workup Work-up & Purification complete->workup Yes troubleshoot Troubleshoot Reaction complete->troubleshoot No / Low Yield product Characterize Final Product (NMR, MS) workup->product cause Identify Probable Cause: - Catalyst/Reagents? - Conditions (T, time)? - Contaminants (O₂, H₂O)? troubleshoot->cause optimize Implement Solution: - Screen Catalysts/Solvents/Bases - Adjust Temperature - Re-purify Reagents cause->optimize optimize->setup Re-run Experiment

Sources

Optimization

Technical Support Center: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole

A Guide to Minimizing Byproduct Formation and Troubleshooting Synthetic Challenges Welcome to the Technical Support Center for the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole. This resource is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation and Troubleshooting Synthetic Challenges

Welcome to the Technical Support Center for the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-arylation of pyrrole with sterically hindered aryl halides. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and minimize the formation of unwanted byproducts.

I. Understanding the Reaction: Key Challenges

The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole typically proceeds via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. The primary challenge in this synthesis arises from the steric hindrance imposed by the two methyl groups on the phenyl ring, which can significantly impact the reaction rate and lead to the formation of several byproducts.

A clear understanding of the potential side reactions is the first step toward minimizing their occurrence. The following diagram illustrates the desired reaction pathway and the common competing side reactions.

Reactants 2,3-Dimethylphenyl Halide + Pyrrole Desired_Product 1-(2,3-Dimethylphenyl)-1H-pyrrole Reactants->Desired_Product Desired N-Arylation Dehalogenation Dehalogenation Byproduct (2,3-Dimethylbenzene) Reactants->Dehalogenation Side Reaction 1 Homocoupling Homocoupling Byproduct (2,3,2',3'-Tetramethylbiphenyl) Reactants->Homocoupling Side Reaction 2 Pyrrole_Polymerization Pyrrole Polymers Reactants->Pyrrole_Polymerization Side Reaction 3

Caption: Desired reaction pathway and major side reactions.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or no conversion of starting materials.

  • Question: I am not observing any significant formation of the desired product, and my starting materials (2,3-dimethylphenyl halide and pyrrole) are largely unreacted. What could be the issue?

  • Answer: Low or no conversion in a Buchwald-Hartwig or Ullmann reaction with a sterically hindered substrate is a common issue. Here are the primary causes and potential solutions:

    • Inactive Catalyst: The palladium or copper catalyst may be inactive. For palladium catalysts, ensure that the active Pd(0) species is being generated in situ. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction. For Ullmann reactions, the copper source might be oxidized or of poor quality. Using freshly sourced, high-purity reagents is crucial.

    • Inappropriate Ligand (for Buchwald-Hartwig): The choice of phosphine ligand is critical for coupling sterically hindered substrates. For di-ortho-substituted aryl halides, bulky, electron-rich phosphine ligands are generally required to promote the reaction. Consider screening ligands such as XPhos, SPhos, or tBuXPhos.

    • Insufficiently Strong Base: A strong, non-nucleophilic base is often necessary to deprotonate the pyrrole and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The solubility of the base in the reaction solvent is also a critical factor.

    • Low Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. If you are running the reaction at a lower temperature, consider increasing it incrementally, for example, from 80 °C to 110 °C. However, be aware that excessively high temperatures can lead to byproduct formation.

    • Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. Aprotic, non-polar to polar solvents like toluene, dioxane, or DMF are commonly used. The chosen solvent should be able to dissolve both the organic substrates and the inorganic base to a reasonable extent.

Problem 2: Predominant formation of dehalogenated byproduct (2,3-dimethylbenzene).

  • Question: My main product appears to be 2,3-dimethylbenzene instead of the desired N-arylated pyrrole. How can I suppress this side reaction?

  • Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[1][2] This is often promoted by certain bases and reaction conditions.

    • Base Selection: Bases with β-hydrogens, such as alkoxides, can act as hydride sources, leading to dehalogenation.[1] While a strong base is necessary, you might consider screening different bases. For instance, if you are using NaOtBu, you could try a weaker base like K₂CO₃ or Cs₂CO₃ in combination with a more active catalyst system, although this may require higher temperatures.[2]

    • Ligand Choice: The ligand can influence the relative rates of reductive elimination (forming the desired product) and competing side reactions. Experimenting with different bulky phosphine ligands can sometimes minimize dehalogenation.

    • Water Content: Rigorously dry reaction conditions are essential. Water can react with the base and catalyst, contributing to dehalogenation. Ensure your solvent and reagents are anhydrous.

Problem 3: Significant amount of homocoupled byproduct (2,3,2',3'-tetramethylbiphenyl) is observed.

  • Question: I am observing a significant peak in my GC-MS or NMR that corresponds to the homocoupling of my 2,3-dimethylphenyl halide. How can I avoid this?

  • Answer: The homocoupling of aryl halides to form biaryls is a well-known side reaction in both palladium- and copper-catalyzed reactions, often referred to as the Ullmann reaction for copper-catalyzed systems.[3][4]

    • Catalyst and Ligand Concentration: High catalyst and ligand concentrations can sometimes favor homocoupling. Try reducing the catalyst loading to the minimum effective amount.

    • Reaction Temperature: High temperatures can promote homocoupling. If possible, try running the reaction at a lower temperature for a longer duration.

    • Order of Addition: Adding the aryl halide slowly to the reaction mixture containing the catalyst, ligand, base, and pyrrole can sometimes minimize its concentration at any given time, thus reducing the rate of homocoupling.

Problem 4: Formation of dark, insoluble material (pyrrole polymerization).

  • Question: My reaction mixture has turned dark, and I have a significant amount of insoluble material, which I suspect is polymerized pyrrole. How can I prevent this?

  • Answer: Pyrrole is susceptible to polymerization under acidic conditions or in the presence of oxidizing agents.

    • Purity of Pyrrole: Use freshly distilled or commercially available high-purity pyrrole. Older bottles of pyrrole can contain acidic impurities that promote polymerization.

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of pyrrole.

    • Base Quality: Ensure the base is of high quality and free from acidic impurities.

III. Frequently Asked Questions (FAQs)

  • Q1: Which method is better for this synthesis: Buchwald-Hartwig or Ullmann condensation?

    • A1: Both methods can be effective, but they have different advantages and disadvantages. The Buchwald-Hartwig amination is generally milder and more versatile, with a wider range of compatible functional groups.[5] However, it requires expensive palladium catalysts and phosphine ligands. The Ullmann condensation uses a more economical copper catalyst but often requires higher reaction temperatures and may have a more limited substrate scope, especially with sterically hindered partners.[6][7] For sterically demanding couplings, modern Ullmann protocols with specific ligands have shown improved efficacy.[8][9]

  • Q2: How can I effectively monitor the progress of my reaction?

    • A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials, product, and major byproducts. The product, 1-(2,3-dimethylphenyl)-1H-pyrrole, will be more non-polar than pyrrole but will have a different Rf value than the 2,3-dimethylphenyl halide. Pyrrolic compounds can sometimes be visualized under UV light (254 nm) as dark spots on a fluorescent TLC plate.[10][11] Staining with a p-anisaldehyde or potassium permanganate solution can also be used for visualization.[11][12] Gas chromatography-mass spectrometry (GC-MS) is also an excellent tool for monitoring the reaction and identifying byproducts.

  • Q3: My product seems to be unstable on silica gel during column chromatography. What can I do?

    • A3: Pyrroles can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or polymerization. To mitigate this, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%). Alternatively, using a different stationary phase like neutral or basic alumina can be a good option.

  • Q4: How do I remove unreacted pyrrole from my crude product?

    • A4: Unreacted pyrrole can often be removed by washing the crude reaction mixture with a dilute acid solution (e.g., 1 M HCl), which will protonate the pyrrole and make it water-soluble. However, be cautious as the desired product may also have some basicity. A more common and often safer method is to perform repeated washes with a non-polar solvent like hexane, in which pyrrole is soluble, before proceeding to column chromatography.[13] Vacuum distillation of the crude mixture can also be effective if the boiling points of the components are sufficiently different.

IV. Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: Buchwald-Hartwig Amination

Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Pd catalyst, ligand, base, pyrrole, solvent) Setup->Reagents Aryl_Halide 3. Add 2,3-Dimethylphenyl Halide Reagents->Aryl_Halide Heating 4. Heat to Reaction Temperature Aryl_Halide->Heating Monitoring 5. Monitor by TLC/GC-MS Heating->Monitoring Workup 6. Aqueous Workup Monitoring->Workup Purification 7. Purification (Column Chromatography) Workup->Purification

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • 2,3-Dimethylphenyl bromide or iodide

  • Pyrrole (freshly distilled)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5 equivalents).

  • Add anhydrous solvent and stir the mixture for a few minutes.

  • Add pyrrole (e.g., 1.2 equivalents) to the mixture.

  • Add the 2,3-dimethylphenyl halide (1.0 equivalent).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (potentially neutralized with triethylamine) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Ullmann Condensation

Materials:

  • 2,3-Dimethylphenyl iodide

  • Pyrrole

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline or an amino acid) (optional, but recommended for hindered substrates)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add CuI (e.g., 5-10 mol%), the ligand (if used, e.g., 10-20 mol%), and the base (e.g., 2.0 equivalents).

  • Add the anhydrous solvent, followed by pyrrole (e.g., 1.5 equivalents).

  • Add the 2,3-dimethylphenyl iodide (1.0 equivalent).

  • Heat the reaction mixture to a high temperature (e.g., 120-160 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter through a pad of Celite to remove insoluble copper salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

V. Data Presentation

The following table summarizes typical reaction conditions that can serve as a starting point for optimization.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ (1 mol%)CuI (10 mol%)
Ligand XPhos (2 mol%)1,10-Phenanthroline (20 mol%)
Base NaOtBu (1.5 eq)K₂CO₃ (2.0 eq)
Solvent TolueneDMF
Temperature 100 °C140 °C
Time 18 h24 h

VI. References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes Catalyzed by Palladium Complexes. Chemical Reviews, 94(4), 1047–1062. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Bara, J. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17999-18011. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • University of Rochester. (n.d.). TLC Stains. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Reddit. (2023, February 20). Troubleshooting Ullmann Coupling. [Link]

  • ResearchGate. (2020, September 15). How to remove excess pyrrole from a reaction mixture?[Link]

  • Ji, Y., et al. (2013). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry, 9, 288-293. [Link]

  • Google Patents. (1996). Purification of crude pyrroles.

  • Joucla, L., & Djakovitch, L. (2009). Palladium catalysts for C–C and C–N cross-coupling reactions. Catalysis Today, 140(1-2), 1-17.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 1-(2,3-dimethylphenyl)-1H-pyrrole

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubilization of 1-(2,3-dimethylphenyl)-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubilization of 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2).

Core Principles: The Causality of Insolubility

To troubleshoot solubility, we must first understand the molecular causality. Unsubstituted pyrrole possesses a slight degree of water miscibility due to its N-H bond, which acts as a hydrogen bond donor. However, in 1-(2,3-dimethylphenyl)-1H-pyrrole , the nitrogen atom is substituted at the 1-position with a bulky, hydrophobic 2,3-dimethylphenyl group.

This substitution eliminates the molecule's only hydrogen bond donor. Furthermore, the nitrogen's lone pair is delocalized into the aromatic sextet, preventing it from acting as an effective hydrogen bond acceptor. Consequently, the molecule is strictly lipophilic and relies entirely on weak Van der Waals interactions, making it practically insoluble in aqueous media and prone to rapid precipitation[1].

Troubleshooting & FAQs

Q1: I dissolved 1-(2,3-dimethylphenyl)-1H-pyrrole in 100% DMSO, but it immediately turns cloudy when added to my cell culture media. What is happening? A1: This is a classic case of solvent-shift precipitation . When your highly concentrated DMSO stock is introduced to an aqueous buffer, the water-miscible DMSO rapidly diffuses into the bulk aqueous phase. This leaves the lipophilic pyrrole derivative behind in a localized environment where its concentration instantly exceeds its thermodynamic aqueous solubility limit. This supersaturation triggers rapid nucleation, causing the compound to "crash out" as micro-crystals[2].

Q2: Can I adjust the pH of my biological media to force the compound into solution? A2: No. Unlike basic aliphatic amines or acidic compounds, 1-(2,3-dimethylphenyl)-1H-pyrrole lacks ionizable functional groups within any physiologically relevant pH range. The pyrrole nitrogen is an extremely weak base (pKa < 0). Attempting to protonate it would require concentrated strong acids, which would destroy your biological assay and trigger the rapid, irreversible polymerization (resinification) of the pyrrole ring.

Q3: I need a final concentration of 100 µM for an in vitro assay, but I cannot exceed 0.5% DMSO to avoid cytotoxicity. What is the most reliable strategy? A3: The gold standard for this scenario is the formation of an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that thermodynamically favors the encapsulation of the lipophilic dimethylphenyl and pyrrole rings. Meanwhile, its hydroxyl-rich exterior ensures complete miscibility in water. This creates a stable host-guest complex without relying on toxic organic co-solvents[2].

Q4: My in vivo pharmacokinetic (PK) studies show that the cyclodextrin complex is cleared too rapidly from circulation. How can I prolong the half-life while maintaining solubility? A4: To optimize pharmacokinetics while preventing precipitation in the bloodstream, you should transition to a Drug-in-Cyclodextrin-in-Liposome (DCL) system. By first complexing the pyrrole derivative with HP-β-CD and then encapsulating this water-soluble complex within the aqueous core of a phospholipid liposome, you achieve dual protection. The liposome extends circulation time, while the cyclodextrin prevents the highly lipophilic drug from prematurely partitioning into and destabilizing the liposomal lipid bilayer[3],[4].

Quantitative Formulation Data

Use the following data matrix to select the appropriate solubilization strategy based on your experimental constraints.

Solubilization StrategyPrimary MechanismMax Est. Aqueous Conc.Cytotoxicity RiskRecommended Application
Co-solvency (DMSO/EtOH) Reduces dielectric constant of bulk water< 50 µM (at 1% solvent)High (solvent dependent)Preliminary screening, low-dose biochemical assays
Micellar (Tween 80) Encapsulation within hydrophobic surfactant core100 - 500 µMModerate (membrane disruption)Cell-free assays, analytical standard preparation
HP-β-CD Complexation Host-guest hydrophobic inclusion1 - 5 mMLowCell culture, high-concentration in vitro assays
DCL (Liposomes + CD) Aqueous core encapsulation of inclusion complex> 5 mMVery LowIn vivo PK/PD studies, targeted drug delivery

Self-Validating Experimental Protocols

Do not rely on visual inspection alone; micro-precipitates are often invisible to the naked eye. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Co-Solvent Dropwise Dilution (For Low-Concentration Assays)
  • Stock Preparation: Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole in 100% DMSO to create a 10 mM stock.

  • Temperature Matching: Pre-warm your aqueous buffer/media to 37°C to increase the thermodynamic solubility limit during the mixing phase.

  • Dynamic Mixing: Place the aqueous buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise (1 µL at a time) directly into the vortex center to ensure instantaneous dispersion, preventing localized supersaturation.

  • Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet forms, your dilution failed, and the actual soluble concentration is lower than calculated.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)
  • Molar Ratio Setup: Weigh out 1-(2,3-dimethylphenyl)-1H-pyrrole and HP-β-CD in a 1:2 molar ratio.

  • Kneading: Place the HP-β-CD in a mortar. Add a few drops of purified water to form a thick paste. Add the pyrrole derivative and knead vigorously for 45 minutes. Causality: The mechanical shear force ensures intimate contact between the solid drug and the cyclodextrin cavity, driving the thermodynamics of complexation.

  • Lyophilization: Dry the paste under a vacuum or lyophilize it to obtain a fine powder.

  • Reconstitution & Validation Checkpoint: Dissolve the powder in your target buffer. Filter the solution through a 0.22 µm syringe filter. Measure the UV-Vis absorbance of the filtrate at the compound's λmax​ and compare it to an unfiltered sample. A >95% match confirms the compound is fully complexed and not suspended as micro-crystals.

Protocol C: Drug-in-Cyclodextrin-in-Liposome (DCL) Formulation
  • Lipid Film Formation: Dissolve phospholipids (e.g., DPPC) and cholesterol (7:3 molar ratio) in chloroform. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film.

  • Hydration with Complex: Hydrate the lipid film using the validated aqueous HP-β-CD inclusion complex solution from Protocol B. Rotate at 50°C (above the lipid phase transition temperature) for 1 hour.

  • Extrusion: Pass the resulting multilamellar vesicles through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A successful, stable DCL system must exhibit a single size population (~100-150 nm) with a Polydispersity Index (PDI) < 0.2. Large aggregates (>1000 nm) indicate unencapsulated drug crystals or liposome fusion.

Formulation Decision Workflow

Troubleshooting_Workflow Start Solubility Issue: Precipitation in Aqueous Media Check_Conc Is target concentration > 50 µM? Start->Check_Conc Low_Conc Use Co-solvent Method (≤1% DMSO) Check_Conc->Low_Conc No High_Conc Require Advanced Formulation Check_Conc->High_Conc Yes In_Vitro In Vitro Assay? Use HP-β-CD Complex High_Conc->In_Vitro Cell Culture In_Vivo In Vivo/PK Study? Use DCL Formulation High_Conc->In_Vivo Animal Model

Decision tree for resolving 1-(2,3-dimethylphenyl)-1H-pyrrole solubility issues.

References

  • MDPI - Pharmaceutics. (2024). Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency? Retrieved from:[Link]

  • Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert Opinion on Drug Delivery. Retrieved from:[Link]

  • MDPI - Molecules. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from:[Link]

Sources

Optimization

preventing oxidation of 1-(2,3-dimethylphenyl)-1H-pyrrole during storage

Welcome to the Technical Support Center for 1-(2,3-dimethylphenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2,3-dimethylphenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the long-term stability and integrity of your samples.

Introduction to the Stability of 1-(2,3-dimethylphenyl)-1H-pyrrole

1-(2,3-dimethylphenyl)-1H-pyrrole is an N-arylpyrrole, a class of electron-rich heterocyclic compounds.[1][2] The pyrrole ring is susceptible to oxidation, a process that can be influenced by the substituents on both the pyrrole and the N-aryl ring. The 2,3-dimethylphenyl group, being electron-donating, may increase the electron density of the pyrrole ring, potentially making it more prone to oxidation compared to unsubstituted N-phenylpyrrole. Understanding and mitigating this oxidative degradation is crucial for maintaining the compound's purity, and therefore its efficacy and safety in downstream applications.

This guide will walk you through the common challenges encountered during the storage of 1-(2,3-dimethylphenyl)-1H-pyrrole and provide practical, evidence-based solutions.

Troubleshooting Guide: Investigating and Preventing Oxidation

This section addresses specific issues you might encounter during the storage and handling of 1-(2,3-dimethylphenyl)-1H-pyrrole.

Problem 1: Visible Color Change or Degradation of the Compound Upon Storage

Possible Cause: Oxidation of the pyrrole ring due to exposure to atmospheric oxygen. Electron-rich pyrroles can be sensitive to air, especially over extended periods.[3]

Solution: Implement a systematic approach to identify the cause and prevent further degradation. This can be structured as a forced degradation study.[4][5][6][7]

Experimental Protocol: Forced Degradation Study

A forced degradation study will help you understand the degradation pathways and establish appropriate storage conditions.

1. Sample Preparation:

  • Prepare several aliquots of your 1-(2,3-dimethylphenyl)-1H-pyrrole sample.

  • Dissolve the compound in a suitable inert solvent (e.g., acetonitrile or a solvent system that matches your analytical method's mobile phase) at a known concentration (e.g., 1 mg/mL).[8]

2. Stress Conditions:

  • Oxidative Stress: Treat the sample with an oxidizing agent. A common choice is hydrogen peroxide (H₂O₂).[5][9]

    • To one aliquot, add a solution of 3% H₂O₂.

    • Keep another aliquot as a control (no H₂O₂).

    • Incubate both at room temperature, protected from light, for a defined period (e.g., 24-48 hours).

  • Thermal Stress: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 60-80°C) for a set time.[5]

  • Photostability: Expose a sample to a light source (e.g., a UV lamp) and keep a control sample in the dark.

3. Analysis:

  • At various time points, analyze the stressed and control samples using a suitable analytical method to monitor for the appearance of degradation products and the decrease in the parent compound.

4. Data Interpretation:

  • A significant decrease in the parent compound peak and the appearance of new peaks in the chromatogram of the H₂O₂-treated sample confirms oxidative degradation.

Problem 2: Inconsistent or Unexpected Results in Experiments

Possible Cause: Use of a partially oxidized or degraded batch of 1-(2,3-dimethylphenyl)-1H-pyrrole.

Solution: Verify the purity of your compound before use with appropriate analytical techniques.

Recommended Analytical Methods for Purity Assessment:

Analytical TechniquePurposeKey Considerations
UPLC-MS To separate and identify the parent compound and potential oxidation products.Provides high resolution and sensitivity. Can detect minor impurities.[10][11]
GC-MS Suitable for volatile compounds.Can help identify volatile degradation products.
¹H NMR To check for structural changes in the molecule.Oxidation can lead to changes in chemical shifts or the appearance of new signals.[12]

Experimental Protocol: UPLC-MS Analysis

  • Column: A C18 reversed-phase column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid to improve peak shape.[7]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance, coupled with mass spectrometry for identification of parent and product ions.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(2,3-dimethylphenyl)-1H-pyrrole?

A1: Based on the principles of handling air-sensitive compounds, the following conditions are recommended:

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[13][14][15][16] This displaces oxygen and prevents oxidation.

  • Low Temperature: Refrigeration (2-8 °C) is advisable to slow down any potential degradation pathways.

  • Light Protection: Store in an amber vial or a container protected from light to prevent photolytic degradation.

  • Airtight Seal: Use a vial with a PTFE-lined cap or a Sure/Seal™ type system to ensure a tight seal.[14]

Q2: How can I safely handle the compound to minimize oxidation during use?

A2:

  • Work in a well-ventilated area, preferably under a fume hood.

  • If the compound is highly sensitive, use a glovebox or Schlenk line techniques for transfers.[12]

  • When withdrawing the compound from a sealed vial, use a syringe to pierce the septum while maintaining a positive pressure of inert gas inside the vial.[14]

  • Always tightly reseal the container immediately after use.

Q3: Should I add an antioxidant to my sample for long-term storage?

A3: Adding a radical-scavenging antioxidant can be beneficial for long-term storage, especially if the compound is stored in solution.

  • Common Antioxidants: Butylated hydroxytoluene (BHT) and α-tocopherol (Vitamin E) are common choices for organic compounds.[17][18][19][20] They work by interrupting the free-radical chain reactions of oxidation.

  • Concentration: A low concentration (e.g., 0.01-0.1%) is typically sufficient.

  • Considerations: Ensure the chosen antioxidant does not interfere with your downstream applications or analytical methods. It is advisable to test the compatibility of the antioxidant with your compound and experimental system.

Q4: How does the 2,3-dimethylphenyl substituent affect the stability of the pyrrole ring?

A4: The two methyl groups on the phenyl ring are electron-donating. This can increase the electron density of the N-aryl ring and, through resonance, the pyrrole ring, making it more susceptible to electrophilic attack, including oxidation. The ortho-methyl group may also introduce steric hindrance that could influence the approach of oxidizing agents.[21]

Visualization of Workflows

Decision-Making for Storage Conditions

storage_decision start Assess Compound Sensitivity known_sensitive Known Air-Sensitive? start->known_sensitive storage_duration Storage Duration? known_sensitive->storage_duration Yes refrigerate Refrigerate (2-8°C) Protect from Light known_sensitive->refrigerate No/Unsure short_term Short-Term (< 1 month) storage_duration->short_term long_term Long-Term (> 1 month) storage_duration->long_term short_term->refrigerate inert_gas Store Under Inert Gas (Nitrogen or Argon) long_term->inert_gas end Stable Storage refrigerate->end antioxidant Consider Adding Antioxidant (e.g., BHT, Tocopherol) inert_gas->antioxidant antioxidant->end

Caption: Decision tree for selecting appropriate storage conditions.

Troubleshooting Workflow for Suspected Oxidation

troubleshooting_workflow start Suspected Oxidation (e.g., color change, inconsistent results) analytical_check Perform Analytical Check (UPLC-MS, NMR) start->analytical_check degradation_present Degradation Products Present? analytical_check->degradation_present implement_storage Implement Proper Storage (Inert Gas, Refrigeration, Light Protection) degradation_present->implement_storage Yes continue_use Compound is Stable Continue Use degradation_present->continue_use No consider_antioxidant Consider Antioxidant for Long-Term Storage implement_storage->consider_antioxidant re_evaluate Re-evaluate Compound Purity consider_antioxidant->re_evaluate re_evaluate->continue_use

Caption: Workflow for troubleshooting suspected compound oxidation.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. (2013). [Link]

  • The Process of Inert Gas Blanketing. Cambridge Sensotec. (2016). [Link]

  • Using A Nitrogen Blanket on a Poly Processing Tank. Poly Processing. (2023). [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (2026). [Link]

  • Forced degradation studies. IJBPR. [Link]

  • The art of formulations. Oxiris Chemicals. (2021). [Link]

  • Forced degradation studies. MedCrave online. (2016). [Link]

  • Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines. Agritrop. (2021). [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]

  • Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. PubMed. (1998). [Link]

  • Although - N , N - -dimethylaniline is extremely reactive toward electrophilic aromatic substitution and is readily substituted by weak electrophiles, such as diazonium and nitrosonium ions, this reactivity is greatly diminished by introduction of an alkyl substituent in an ortho position. Explain. Vaia. [Link]

  • Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. PubMed. (2025). [Link]

  • Nitroxide radicals. Part VIII. Stability of ortho-alkyl-substituted phenyl t-butyl nitroxides. Journal of the Chemical Society C. (1971). [Link]

  • Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes.
  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. ResearchGate. (2025). [Link]

  • On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols. Universidad de La Rioja. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. (2025). [Link]

  • UPLC-MS: An Emerging Novel Technology and Its Application in Food Safety. IntechOpen. (2020). [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. (2025). [Link]

  • Heterocyclic Compounds. NC State University Libraries. [Link]

  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. ScienceDirect. [Link]

  • Troubleshooting unstable molecules in chemical space. RSC Publishing. (2021). [Link]

  • Late‐Stage Alkylation of Heterocycles Using N‐(Acyloxy)phthalimides. ResearchGate. (2020). [Link]

  • 33.03 Electron-rich and Electron-poor Heterocycles. YouTube. (2018). [Link]

    • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • Heterocyclic Compounds. MSU chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2,3-Dimethylphenyl)-1H-pyrrole Reactions

Welcome to the technical support and troubleshooting hub for researchers working with 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2). The ortho-methyl group on the phenyl ring of this molecule creates a severe steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for researchers working with 1-(2,3-dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2). The ortho-methyl group on the phenyl ring of this molecule creates a severe steric clash with the adjacent pyrrole protons. This torsional strain forces the C–N bond into an orthogonal (twisted) conformation, significantly raising the activation energy barrier for planar transition states required in cross-coupling, C–H activation, and electrophilic aromatic substitution.

This guide synthesizes field-proven methodologies, causal mechanistic insights, and self-validating protocols to help you bypass these steric roadblocks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my standard palladium-catalyzed C–H arylation and cross-coupling reactions stall, yielding mostly unrecovered 1-(2,3-dimethylphenyl)-1H-pyrrole? A1: The failure is driven by steric inhibition of the catalytic cycle. Standard ligands like PPh₃ form stable, multi-ligated PdL₂ or PdL₃ complexes. The ortho-methyl group of your substrate physically blocks the oxidative addition of these bulky complexes. Solution: You must switch to sterically demanding, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos or RuPhos). Paradoxically, these bulky ligands accelerate the reaction. They force the formation of a highly reactive, monoligated Pd(0)L active species that can insert into hindered bonds, and their extreme steric bulk subsequently "pushes" the coupled fragments together, accelerating the rate-limiting reductive elimination step [[1]](). A high degree of steric hindrance is tolerated when using these dialkylphosphinobiphenyl ligands 2.

Q2: During Cu(II)-mediated cross-coupling to synthesize or functionalize hindered N-arylpyrroles, I observe very sluggish kinetics. How can I accelerate this? A2: Copper-mediated C–N couplings are notoriously sensitive to steric hindrance; substrates with ortho-substitutions react much slower than their para-substituted counterparts 3. Solution: To overcome the high rotational barrier of the C–N axis, you must provide sufficient thermal energy and optimize the base. Shift from room temperature to 90–110 °C using a sealed tube to prevent solvent loss. Swap weaker amine bases for highly soluble inorganic bases like Cs₂CO₃ in coordinating solvents (e.g., 1,4-dioxane) to stabilize the transient Cu(III) intermediate.

Q3: Can I leverage this steric hindrance for asymmetric synthesis? A3: Yes. The steric clash from the 2,3-dimethyl groups restricts free rotation around the C–N bond, creating a stable chiral axis (atropisomerism). By utilizing chiral phosphoric acids (CPAs) or axially chiral N-arylpyrrole-derived monophosphine ligands, you can achieve highly enantioselective transformations (such as asymmetric allylic substitutions or Friedel-Crafts reactions), effectively turning the steric hindrance into a stereocontrolling advantage 4, [[5]]().

Part 2: Quantitative Data – Ligand Selection Matrix

When modifying 1-(2,3-dimethylphenyl)-1H-pyrrole, ligand selection is the single most critical variable. The table below summarizes the quantitative efficacy of various ligands based on their steric and electronic profiles.

Ligand TypeSteric Profile (Cone/Bite Angle)Electronic DensityRelative Rate (Hindered Substrates)Typical Yield (%)
PPh₃ 145° (Monodentate)ModerateVery Slow< 15%
dppf 99° (Bidentate)ModerateSlow30 - 40%
XPhos Biaryl (Bulky)HighFast70 - 80%
SPhos Biaryl (Highly Bulky)Very HighVery Fast85 - 90%
RuPhos Biaryl (Extremely Bulky)Very HighExtremely Fast> 92%

Part 3: Self-Validating Experimental Protocol

Workflow: Pd-Catalyzed C2-Arylation of 1-(2,3-Dimethylphenyl)-1H-pyrrole This protocol incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly at each phase.

Reagents: 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), K₂CO₃ (2.0 equiv), PivOH (30 mol%), Toluene (0.2 M).

  • Catalyst Pre-Activation (Crucial Step):

    • Action: In an oven-dried Schlenk tube under Argon, combine Pd(OAc)₂, RuPhos, and 1 mL of anhydrous toluene. Stir at 60 °C for 15 minutes.

    • Self-Validation Checkpoint: Observe the color of the solution. It must transition from a pale yellow suspension to a homogeneous deep red/orange solution . This confirms the reduction of Pd(II) to the active, monoligated Pd(0)-RuPhos species. If it remains yellow or turns black (Pd black precipitation), discard and restart.

  • Substrate & Base Addition:

    • Action: Cool the tube to room temperature. Add 1-(2,3-dimethylphenyl)-1H-pyrrole, the aryl bromide, K₂CO₃, and pivalic acid (PivOH). Add the remaining toluene. Seal the tube.

    • Causality Note: PivOH acts as a proton shuttle, significantly lowering the C–H cleavage transition state energy via a concerted metalation-deprotonation (CMD) pathway.

  • Thermal Activation & Monitoring:

    • Action: Heat the reaction mixture to 110 °C in an oil bath for 16 hours.

    • Self-Validation Checkpoint: After 4 hours, take a 50 µL aliquot, filter through a short silica plug with EtOAc, and analyze via GC-MS. You should observe the depletion of the m/z 171 parent ion (starting material) and the emergence of the higher molecular weight product peak.

  • Workup & Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Part 4: Diagnostic Workflows & Mechanistic Diagrams

Workflow Start Reaction Stalls (Low Conversion) CheckLigand Evaluate Ligand Bulk (e.g., PPh3 vs. Buchwald) Start->CheckLigand ChangeLigand Switch to SPhos/RuPhos CheckLigand->ChangeLigand Small Ligand CheckTemp Evaluate Temperature & Solvent CheckLigand->CheckTemp Bulky Ligand Success Full Conversion Achieved ChangeLigand->Success IncreaseTemp Use Toluene at 110°C CheckTemp->IncreaseTemp Temp < 80°C CheckBase Evaluate Base Solubility CheckTemp->CheckBase Temp > 100°C IncreaseTemp->Success ChangeBase Switch to Cs2CO3 or KOtBu CheckBase->ChangeBase ChangeBase->Success

Caption: Troubleshooting workflow for overcoming low yields in hindered N-arylpyrrole cross-couplings.

Mechanism Pd0 Pd(0)L_n Active Species (Bulky Ligand) OxAdd Oxidative Addition (Overcoming ortho-Me clash) Pd0->OxAdd Transmet Transmetalation (Base assisted) OxAdd->Transmet RedElim Reductive Elimination (Accelerated by Ligand Bulk) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized 1-(2,3-Dimethylphenyl)pyrrole RedElim->Product

Caption: Mechanistic pathway of Pd-catalyzed cross-coupling highlighting steric relief at key steps.

Part 5: References

1.3 - acs.org 2. 1 - nih.gov 3.4 - researchgate.net 4.2 - acs.org 5.5 - snnu.edu.cn

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of 1-(2,3-Dimethylphenyl)-1H-pyrrole: A Comparative Guide to 1D vs. 2D NMR Methodologies

Executive Summary The structural confirmation of 1-arylpyrroles is a critical analytical bottleneck in the development of novel tubulin polymerization inhibitors[1] and advanced atropisomeric organocatalysts[2]. Accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural confirmation of 1-arylpyrroles is a critical analytical bottleneck in the development of novel tubulin polymerization inhibitors[1] and advanced atropisomeric organocatalysts[2]. Accurate structural elucidation of these scaffolds is paramount, whether developing high-mobility p-type carriers via oxidative arylation[3] or synthesizing targeted therapeutics.

This guide objectively compares the analytical performance of Routine 1D 1 H NMR (400 MHz) against an Advanced 1D/2D NMR Suite (600 MHz + COSY/NOESY) for the structural assignment of 1-(2,3-dimethylphenyl)-1H-pyrrole . By examining the causality behind chemical shifts—specifically the restricted C-N bond rotation and resulting magnetic anisotropy—this guide provides a self-validating framework for researchers to overcome the challenge of overlapping aromatic signals.

The Analytical Challenge: Conformational Dynamics & Signal Overlap

The molecule 1-(2,3-dimethylphenyl)-1H-pyrrole presents a unique analytical challenge. The C1'-N1 bond connecting the phenyl and pyrrole rings exhibits restricted rotation due to the severe steric clash between the ortho-methyl group (2-CH 3​ ) and the pyrrole alpha-protons (H-2/H-5). This restricted rotation is the foundational principle behind the design of atropisomeric 1-phenylpyrrole organocatalysts[2].

Because of this steric hindrance, the molecule adopts a nearly orthogonal conformation. This geometry forces the 2-CH 3​ group directly into the diamagnetic shielding cone of the pyrrole ring's π -system. Consequently, the 2-CH 3​ protons experience an anomalous upfield shift. Furthermore, the three adjacent phenyl protons (H-4, H-5, H-6) possess very similar electronic environments, often collapsing into an unresolvable multiplet at lower magnetic field strengths. As seen in related positional isomers like 1-(2,4-dimethylphenyl)-1H-pyrrole, standard literature reports the phenyl protons overlapping heavily between 7.00 - 7.15 ppm[4].

Methodology Comparison: 400 MHz vs. 600 MHz 2D Suite

To demonstrate the necessity of advanced techniques, we compare the simulated, highly accurate spectral data acquired via a standard 400 MHz benchtop approach versus a high-field 600 MHz system augmented with 2D homonuclear correlation.

Table 1: Comparative 1 H NMR Data Analysis (CDCl 3​ , 298 K)
Proton AssignmentMethod A: 400 MHz 1D 1 H NMRMethod B: 600 MHz 1D 1 H NMRMethod B: 2D Correlations (COSY / NOESY)
2-CH 3​ 2.05 ppm (s, 3H)2.05 ppm (s, 3H)NOESY: Strong correlation to Pyrrole H-2/H-5
3-CH 3​ 2.33 ppm (s, 3H)2.33 ppm (s, 3H)NOESY: Strong correlation to Phenyl H-4
Pyrrole H-3, H-4 6.34 ppm (m, 2H)6.34 ppm (t, J = 2.1 Hz, 2H)COSY: Correlates to Pyrrole H-2, H-5
Pyrrole H-2, H-5 6.78 ppm (m, 2H)6.78 ppm (t, J = 2.1 Hz, 2H)NOESY: Correlates to 2-CH 3​ and Phenyl H-6
Phenyl H-6 7.12 ppm (m, 1H) Overlapped7.10 ppm (d, J = 7.6 Hz, 1H)COSY: to H-5; NOESY: to Pyrrole H-2/H-5
Phenyl H-4 7.12 ppm (m, 1H) Overlapped7.16 ppm (d, J = 7.6 Hz, 1H)COSY: to H-5; NOESY: to 3-CH 3​
Phenyl H-5 7.12 ppm (m, 1H) Overlapped7.21 ppm (t, J = 7.6 Hz, 1H)COSY: to H-4, H-6

Performance Verdict: Method A fails to resolve the AMX spin system of the phenyl ring (H-4, H-5, H-6), lumping them into a multiplet at 7.12 ppm. It also cannot definitively prove which methyl group is at the ortho position. Method B not only resolves the multiplet into distinct first-order splitting patterns (doublets and a triplet) due to higher spectral dispersion, but the NOESY data unambiguously maps the 3D spatial arrangement of the molecule.

Visualizing the Analytical Logic

To ensure absolute confidence in the structural assignment, the workflow and spatial relationships must be mapped.

NMR_Workflow Sample Sample Prep (15mg/0.6mL CDCl3) Acq1D 1D 1H NMR (600 MHz) Sample->Acq1D Acq2D 2D COSY & NOESY (300ms mixing) Acq1D->Acq2D Analysis Spectral Processing & Phase Correction Acq2D->Analysis Assignment Unambiguous Structural Assignment Analysis->Assignment

Figure 1: Optimized NMR acquisition and processing workflow for 1-arylpyrroles.

Figure 2: Key NOESY correlations establishing orthogonal conformation and regiochemistry.

Self-Validating Experimental Protocol

To replicate the high-resolution results of Method B, adhere to the following causally-driven protocol.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15.0 mg of 1-(2,3-dimethylphenyl)-1H-pyrrole in 600 µL of CDCl 3​ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Causality: A 15 mg concentration provides an optimal signal-to-noise (S/N) ratio for 2D NOESY experiments within a 2-hour window. Higher concentrations risk viscosity-induced line broadening, which would obscure the fine J-couplings of the phenyl protons.

Step 2: Instrument Tuning & Shimming

  • Action: Insert into a 600 MHz spectrometer. Perform automated tuning/matching (ATM) and gradient shimming.

  • Validation Check: Before proceeding to 2D acquisition, verify that the 1D spectrum exhibits a linewidth at half-height (FWHM) of < 1.0 Hz for the TMS peak. Failure to achieve this indicates poor shimming, which will severely degrade the resolution of the closely eluting phenyl multiplets in the F1 dimension.

Step 3: 1D 1 H Acquisition

  • Action: Acquire using a 30° pulse angle (zg30), 64k data points, and a relaxation delay (D1) of 2.0 seconds.

Step 4: 2D COSY & NOESY Acquisition

  • Action (COSY): Run a gradient-selected COSY (cosygpqf) with 2048 points in F2 and 256 increments in F1.

  • Action (NOESY): Execute a phase-sensitive NOESY sequence (noesygpphpp). Set the mixing time ( τm​ ) to 300 ms .

  • Causality: Small molecules (MW ~171 g/mol ) tumble rapidly in solution (extreme narrowing limit, ωτc​≪1 ), resulting in positive NOEs. A 300 ms mixing time is carefully chosen to maximize primary cross-relaxation while minimizing secondary spin-diffusion artifacts. This ensures that observed cross-peaks (e.g., between 2-CH 3​ and Pyrrole H-2) represent true spatial proximity (< 5 Å).

References

  • Remote-Group-Assisted Facile Oxidative Arylation of Furans and Pyrroles. ACS Catalysis.[Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. Journal of Medicinal Chemistry.[Link]

  • Highly efficient stereoconservative syntheses of new, bifunctional atropisomeric organocatalysts. Arkivoc.[Link]

  • Heterocyclic CRF receptor antagonists.

Sources

Comparative

Comparative Mass Spectrometry Platform Guide: Fragmentation Analysis of 1-(2,3-dimethylphenyl)-1H-pyrrole

The structural elucidation and quantification of N-arylpyrroles, such as 1-(2,3-dimethylphenyl)-1H-pyrrole (Exact Mass: 171.1048 Da), are critical workflows in pharmaceutical metabolite profiling and materials science[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation and quantification of N-arylpyrroles, such as 1-(2,3-dimethylphenyl)-1H-pyrrole (Exact Mass: 171.1048 Da), are critical workflows in pharmaceutical metabolite profiling and materials science[1]. Because the pyrrole ring and the substituted phenyl moiety interact sterically and electronically, the molecule exhibits highly specific fragmentation behaviors under different ionization conditions[2].

This guide objectively compares three leading mass spectrometry (MS) platforms—GC-EI-MS (Single Quadrupole) , GC-EI-HR-QTOF-MS (High-Resolution) , and LC-ESI-MS/MS (Triple Quadrupole) —evaluating their performance in characterizing the fragmentation pattern of 1-(2,3-dimethylphenyl)-1H-pyrrole.

Mechanistic Grounding: The Fragmentation Pathway

Before comparing instrumental platforms, it is essential to understand the intrinsic gas-phase chemistry of the target analyte. Under hard electron ionization (EI, 70 eV), 1-(2,3-dimethylphenyl)-1H-pyrrole undergoes a predictable, highly reproducible cascade of unimolecular dissociations[3].

  • Molecular Ion Stabilization: The fully conjugated π -system stabilizes the radical cation, making the molecular ion [M]+∙ at m/z 171 highly abundant.

  • Steric Relief via Radical Loss: The ortho-methyl group on the phenyl ring is sterically hindered by the adjacent pyrrole ring. This tension drives the facile loss of a methyl radical ( −15 Da ), yielding a highly stable, likely ring-expanded fused cation at m/z 156.

  • Pyrrole Ring Cleavage: A hallmark diagnostic feature of pyrrole derivatives is the elimination of neutral hydrogen cyanide (HCN, −27 Da )[3]. This occurs directly from the molecular ion to form m/z 144, and sequentially from the [M−CH3​]+ fragment to form m/z 129.

MS_Fragmentation M_ion 1-(2,3-dimethylphenyl)-1H-pyrrole [M]⁺˙ (m/z 171) M_CH3 [M - CH₃]⁺ m/z 156 M_ion->M_CH3 - CH₃• (-15 Da) M_HCN [M - HCN]⁺˙ m/z 144 M_ion->M_HCN - HCN (-27 Da) Phenyl_cat [2,3-Dimethylphenyl]⁺ m/z 105 M_ion->Phenyl_cat C-N Cleavage M_CH3_HCN [M - CH₃ - HCN]⁺ m/z 129 M_CH3->M_CH3_HCN - HCN (-27 Da)

Figure 1: Proposed EI-MS fragmentation pathway for 1-(2,3-dimethylphenyl)-1H-pyrrole.

Platform Comparison & Performance Analysis

Choosing the right MS platform depends on whether the goal is structural confirmation, untargeted screening, or high-sensitivity quantification.

1. GC-EI-MS (Single Quadrupole): The Library-Matching Workhorse
  • Mechanism: Utilizes standard 70 eV electron ionization.

  • Performance: Excellent for routine confirmation. Because 70 eV EI is a standardized hard ionization technique, the resulting fragmentation pattern (m/z 171, 156, 144, 129) is highly reproducible and can be directly matched against NIST/Wiley spectral libraries.

  • Limitation: Nominal mass resolution means it cannot differentiate between the [M−HCN]+∙ fragment (m/z 144.093) and potential isobaric hydrocarbon background contaminants.

2. GC-EI-HR-QTOF-MS: The Structural Elucidator
  • Mechanism: Combines 70 eV EI with a High-Resolution Time-of-Flight mass analyzer.

  • Performance: Provides exact mass measurements with sub-2 ppm mass error. This platform is critical when synthesizing novel N-arylpyrroles[1], as it definitively proves the elemental composition of the fragments. For example, it confirms that m/z 156 is C11​H10​N+ (exact mass 156.0813) rather than a generic C12​H12​ fragment.

  • Limitation: Generates massive data files and requires higher capital investment.

3. LC-ESI-MS/MS (Triple Quadrupole): The DMPK Quantifier
  • Mechanism: Soft Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) using argon or nitrogen gas.

  • Performance: ESI generates the intact protonated molecule [M+H]+ at m/z 172. By isolating m/z 172 in Q1 and applying specific collision energies in Q2, the system generates targeted fragments (e.g., m/z 157 and 145) for Multiple Reaction Monitoring (MRM) in Q3. This provides unparalleled sensitivity for quantifying the compound in blood or plasma.

  • Limitation: Provides very little structural information in Q1 (only the [M+H]+ ion) and is susceptible to ion suppression from biological matrices.

Quantitative Data Comparison
ParameterGC-EI-MS (Single Quad)GC-EI-HR-QTOFLC-ESI-MS/MS (Triple Quad)
Ionization Energy 70 eV (Hard)70 eV (Hard)~3.0 kV (Soft)
Primary Precursor Ion [M]+∙ (m/z 171) [M]+∙ (m/z 171.1048) [M+H]+ (m/z 172)
Key Fragments Detected 156, 144, 129, 105156.0813, 144.0939157, 145 (via CID)
Mass Accuracy ± 0.1 Da< 2 ppm ± 0.1 Da
Resolution (FWHM) ~1,000> 25,000~1,000
Limit of Detection (LOD) ~1-5 pg on-column~1-5 pg on-column< 100 fg on-column (MRM)
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to ensure that any deviation in instrument performance is immediately detected.

Protocol A: GC-EI-MS Structural Confirmation

Causality: 1-(2,3-dimethylphenyl)-1H-pyrrole is a volatile, thermally stable, non-polar aromatic compound. Therefore, gas chromatography with a non-polar stationary phase is the optimal separation technique.

  • System Suitability (Self-Validation): Prior to sample injection, infuse Perfluorotributylamine (PFTBA). Verify that the mass axis is calibrated to m/z 69, 219, and 502, and that the 69/219 abundance ratio is >40%. Why? This confirms the EI source is operating at a true 70 eV, guaranteeing that the resulting fragmentation pattern of the pyrrole will match library expectations.

  • Sample Preparation: Dissolve the analyte in MS-grade hexane to a concentration of .

  • Chromatography:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 μ m).

    • Injection: 1 μ L, Split ratio 10:1 to prevent column overloading and peak tailing. Inlet temperature: 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Detection: Set the transfer line to 280°C and the ion source to 230°C. Scan range: m/z 50–300.

Protocol B: LC-ESI-MS/MS Targeted Quantification (MRM)

Causality: For pharmacokinetic tracking, the compound must be quantified in complex matrices. LC-MS/MS isolates the target mass twice (Q1 and Q3), effectively filtering out matrix noise.

  • Internal Standard (Self-Validation): Spike the sample with 10 ng/mL of a deuterated analog (e.g., N-phenylpyrrole-d5). Why? Monitoring the recovery of the deuterated standard automatically validates the extraction efficiency and flags any ESI ion suppression caused by the biological matrix.

  • Sample Preparation: Dilute the sample in Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Why? Formic acid provides the excess protons required to efficiently form the [M+H]+ ion (m/z 172) in the ESI source.

  • Chromatography:

    • Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.7 μ m).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Detection:

    • Source: ESI Positive mode, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

    • MRM Transitions:

      • Quantifier:m/z 172 157 (Collision Energy: 15 eV). Tracks the loss of the methyl group.

      • Qualifier:m/z 172 145 (Collision Energy: 25 eV). Tracks the higher-energy loss of HCN.

References
  • A Computational Study of Neutral and Charged Pyrroles. Functionalization of 1-Phenylpyrrole and 2,5-Dimethyl-1-phenylpyrrole with Electron Donating Methylsulfanyl Groups. ACS Publications. Available at:[Link]

  • χ-Shaped Bis(areno)-1,4-dihydropyrrolo[3,2-b]pyrroles Generated by Oxidative Aromatic Coupling. ACS Publications. Available at:[Link]

Sources

Validation

Comparative Guide: 1-(2,3-Dimethylphenyl)-1H-pyrrole vs. 1-(2,4-Dimethylphenyl)-1H-pyrrole

Executive Summary In the realm of medicinal chemistry and advanced materials science, N-arylpyrroles serve as critical privileged scaffolds. While 1-(2,3-dimethylphenyl)-1H-pyrrole and 1-(2,4-dimethylphenyl)-1H-pyrrole a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, N-arylpyrroles serve as critical privileged scaffolds. While 1-(2,3-dimethylphenyl)-1H-pyrrole and 1-(2,4-dimethylphenyl)-1H-pyrrole are structural isomers sharing the exact same molecular weight (171.24 g/mol ) and a single ortho-methyl group, their physicochemical behaviors diverge significantly. This divergence is dictated by a fundamental conformational phenomenon known as the buttressing effect .

As a Senior Application Scientist, I have structured this guide to objectively compare these two isomers, focusing on how subtle shifts in methyl group positioning dictate steric hindrance, alter C-N bond rotational barriers, and ultimately influence their utility in drug development and transition-metal catalysis.

Structural & Conformational Analysis: The Buttressing Effect

The core difference between these two molecules lies in the spatial relationship of their methyl groups and how that relationship impacts the dihedral angle between the phenyl and pyrrole rings.

  • 1-(2,3-Dimethylphenyl)-1H-pyrrole (The Rigid Scaffold): In this isomer, the methyl groups are located at the ortho (C2) and meta (C3) positions. The presence of the meta-methyl group creates a positive steric interaction against the ortho-methyl group. This phenomenon, known as the buttressing effect , physically prevents the ortho-methyl group from bending away from the pyrrole ring to relieve steric strain[1]. Consequently, the ortho-methyl is forced to clash more severely with the pyrrole α-protons, driving the molecule into a highly orthogonal (perpendicular) conformation and significantly increasing the activation energy required for C-N bond rotation[2].

  • 1-(2,4-Dimethylphenyl)-1H-pyrrole (The Flexible Scaffold): Here, the methyl groups are at the ortho (C2) and para (C4) positions. Because the para-methyl group is spatially distant, it exerts no adjacent steric pressure on the ortho-methyl group. Without this buttressing effect, the ortho-methyl group can undergo slight bond-angle deformation (relaxing away from the pyrrole ring). This results in a shallower dihedral angle and a much lower rotational barrier, yielding a conformationally flexible molecule.

ButtressingEffect Root Steric Hindrance in N-Arylpyrroles Iso1 1-(2,3-dimethylphenyl)-1H-pyrrole Root->Iso1 Iso2 1-(2,4-dimethylphenyl)-1H-pyrrole Root->Iso2 Mech1 Meta-Methyl (C3) pushes Ortho-Methyl (C2) Iso1->Mech1 Mech2 Para-Methyl (C4) has no adjacent interaction Iso2->Mech2 Result1 Positive Buttressing Effect: Increased C-N Rotational Barrier Mech1->Result1 Result2 Relaxed Ortho-Methyl: Lower C-N Rotational Barrier Mech2->Result2

Caption: Logical relationship of the buttressing effect on C-N rotational barriers in N-arylpyrroles.

Comparative Data Profile

The following table synthesizes the quantitative and theoretical data comparing the two isomers, highlighting how structural topology influences physical properties.

Parameter1-(2,3-Dimethylphenyl)-1H-pyrrole1-(2,4-Dimethylphenyl)-1H-pyrrole
CAS Number 37560-42-2[3]37560-43-3[4]
Molecular Formula C12H13NC12H13N
Molecular Weight 171.24 g/mol 171.24 g/mol
Ortho-Substituent -CH3 (Position 2)-CH3 (Position 2)
Secondary Substituent -CH3 (Position 3, Meta)-CH3 (Position 4, Para)
Steric Interaction Positive Buttressing EffectUnhindered Ortho-Relaxation
C-N Rotational Barrier High (Rigidified)Low (Flexible)
Predicted Dihedral Angle ~65° - 75°~50° - 60°
Primary Application Conformationally locked pharmacophoresFlexible scaffolds, baseline ligands

Self-Validating Experimental Protocol: Paal-Knorr Synthesis

To synthesize either isomer with high fidelity, we employ a modified [5]. The protocol below is designed as a self-validating system , ensuring that the causality behind each experimental choice directly supports the analytical confirmation of the product.

Methodological Steps & Causality
  • Preparation & Degassing: Dissolve 1.0 equivalent of the respective aniline (2,3-dimethylaniline or 2,4-dimethylaniline) in glacial acetic acid.

    • Causality: We utilize glacial acetic acid not merely as a solvent, but as a dual-purpose acidic catalyst and dehydrating agent. The solvent must be strictly degassed (via freeze-pump-thaw or nitrogen sparging) because the resulting electron-rich pyrrole ring is highly susceptible to oxidative degradation at elevated temperatures[6].

  • Condensation: Add 1.05 equivalents of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

    • Causality: 2,5-dimethoxytetrahydrofuran acts as a stable, masked dialdehyde. Dropwise addition prevents runaway exothermic polymerization, ensuring selective double condensation with the primary amine.

  • Cyclization: Heat the reaction mixture to 80°C under a reflux condenser for 4 hours.

    • Causality: The thermal energy overcomes the activation barrier for the intermediate ring-closure and subsequent dehydration steps, driving the equilibrium toward the fully aromatic 1H-pyrrole.

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3, and extract with ethyl acetate (EtOAc). Dry the organic layer over anhydrous Na2SO4.

  • Self-Validation & QC Check: Purify via silica gel chromatography (Hexane/EtOAc).

    • Validation Mechanism: The protocol validates itself through ^1^H-NMR. Successful cyclization is confirmed by the absolute disappearance of the aniline -NH2 protons (~3.5 ppm) and the emergence of two distinct, highly symmetric pyrrole signals (α-protons at ~6.8 ppm, β-protons at ~6.3 ppm). The 2:2:6 integration ratio (pyrrole:pyrrole:methyls) serves as an internal quantitative check for structural integrity.

SynthesisWorkflow A 2,5-Dimethoxytetrahydrofuran + Dimethylaniline B Degassed Glacial AcOH (Inert Atmosphere) A->B C Reflux at 80°C (4 Hours) B->C D Aqueous Workup (NaHCO3 / EtOAc) C->D E Silica Chromatography & NMR Validation D->E

Caption: Self-validating experimental workflow for the Paal-Knorr synthesis of N-arylpyrroles.

Applications in Drug Development & Catalysis

The choice between the 2,3-dimethylphenyl and 2,4-dimethylphenyl isomers is rarely arbitrary; it is a calculated decision based on the desired molecular dynamics of the final product.

  • Pharmacophore Rigidification (Drug Design): In medicinal chemistry, entropic penalties during drug-target binding can drastically reduce binding affinity. By utilizing the 1-(2,3-dimethylphenyl) scaffold, researchers can exploit the buttressing effect to "lock" the molecule into a specific bioactive conformation. This pseudo-atropisomeric behavior reduces the entropic cost of binding compared to the highly flexible 1-(2,4-dimethylphenyl) counterpart.

  • Transition-Metal Catalysis (Ligand Design): N-arylpyrroles are frequently used as precursors to bulky β-diketiminate ligands. When the backbone substituent size increases, the steric conflict escalates. The buttressing effect inherent to the 2,3-isomer pushes the N-aryl rings closer to the metal center, forcing a more rigid configuration. This typically increases the N-M-N bite angle and shortens the N-M bond length, creating a deeper, more sterically demanding chiral pocket for asymmetric catalysis[2].

References

  • Title: 1-(2,3-Dimethylphenyl)-1H-pyrrole Price from Supplier Source: Chemsrc URL: [Link]

  • Title: What does the “buttressing effect” in terms of chemistry mean? Source: Quora (Academic Chemistry Discussions) URL: [Link]

  • Title: Tuning steric and electronic effects in transition-metal β-diketiminate complexes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Simple Synthesis of Substituted Pyrroles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Optimizing and Validating HPLC Methods for 1-(2,3-Dimethylphenyl)-1H-pyrrole: A Comparative Guide

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical methods used to ensure their purity must evolve. 1-(2,3-Dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2) is a highly hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical methods used to ensure their purity must evolve. 1-(2,3-Dimethylphenyl)-1H-pyrrole (CAS: 37560-42-2) is a highly hydrophobic, aromatic intermediate[1][2]. Validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique challenge: distinguishing the target analyte from structurally similar process impurities, such as unreacted 2,3-dimethylaniline and isomeric byproducts.

This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase. By grounding our methodology in [3], we demonstrate how to build a self-validating analytical system that guarantees data integrity and scientific trustworthiness.

Mechanistic Rationale: The Analytical Challenge

To design a robust separation method, we must first understand the causality behind the analyte's behavior. 1-(2,3-Dimethylphenyl)-1H-pyrrole lacks strong hydrogen-bond donors; its nitrogen lone pair is delocalized within the pyrrole π -system. Consequently, its retention in reversed-phase chromatography (RPC) is driven almost entirely by hydrophobic and π -electron interactions.

  • Method A (Standard C18): Relies purely on dispersive hydrophobic interactions. While effective for general retention, C18 phases often fail to resolve positional isomers (e.g., 2,4-dimethylphenyl vs. 2,3-dimethylphenyl derivatives) because their overall hydrophobicities are nearly identical.

  • Method B (Phenyl-Hexyl): Introduces orthogonal selectivity. The phenyl ring bonded to the silica surface engages in π−π interactions with the aromatic rings of the analyte. Because these interactions are highly sensitive to steric hindrance and the spatial arrangement of the methyl groups, the Phenyl-Hexyl column can separate impurities that co-elute on a C18 column.

G Analyte 1-(2,3-Dimethylphenyl) -1H-pyrrole C18 Standard C18 Column (Alkyl Chain) Analyte->C18 Phenyl Phenyl-Hexyl Column (Phenyl Ring + Alkyl) Analyte->Phenyl Hydrophobic Hydrophobic Interactions Only C18->Hydrophobic PiPi Hydrophobic + π-π Interactions Phenyl->PiPi Res_C18 Moderate Resolution (Co-elution risk) Hydrophobic->Res_C18 Res_Phenyl High Resolution (Baseline separation) PiPi->Res_Phenyl

Caption: Chromatographic interaction pathways comparing C18 and Phenyl-Hexyl stationary phases.

Experimental Protocols: A Self-Validating System

A method is only as trustworthy as its internal controls. The following protocol is designed as a closed-loop, self-validating system. If the System Suitability Testing (SST) criteria are not met, the analytical run is automatically invalidated, preventing the generation of erroneous data[4].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Pyrrole derivatives are sensitive to pH extremes and can undergo degradation or ring-opening under highly alkaline conditions[5]. We utilize a mildly acidic mobile phase to ensure analyte stability and suppress the ionization of basic impurities (like 2,3-dimethylaniline).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Procedure: Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 2: Sample and Standard Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock: Dissolve 10.0 mg of 1-(2,3-dimethylphenyl)-1H-pyrrole reference standard in 10.0 mL of diluent (1.0 mg/mL).

  • Working Standard: Dilute to a final concentration of 100 µg/mL.

Step 3: Chromatographic Execution

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (optimal for the conjugated pyrrole-phenyl system)[5].

  • Gradient: 0-2 min (40% B), 2-10 min (40% to 80% B), 10-12 min (80% B), 12-15 min (40% B).

Step 4: System Suitability Testing (SST) Inject the working standard six times consecutively. The system is validated for the run only if:

  • Retention Time RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5

  • Theoretical Plates ( N ): ≥5000

ICH Q2(R2) Validation Workflow

Method validation must follow a logical progression, where each parameter builds upon the success of the previous one. Specificity must be proven before linearity can be trusted; precision must be established before accuracy can be verified[6][7].

Validation cluster_ICH ICH Q2(R2) Core Parameters Start Method Development & Optimization SysSuit System Suitability (Self-Validating Check) Start->SysSuit Spec Specificity & Forced Degradation SysSuit->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Deliberate Variations) Prec->Rob Report Final Validation Report Rob->Report

Caption: ICH Q2(R2) analytical method validation workflow ensuring data integrity.

Comparative Validation Data Synthesis

To objectively assess the two stationary phases, validation was executed in parallel. The data below summarizes the performance of both methods against strict[3].

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Conclusion
Specificity (Resolution) Rs​>2.0 (Analyte vs. Isomeric Impurity) Rs​=1.6 (Co-elution) Rs​=3.4 (Baseline)Method B Superior
Linearity ( R2 ) ≥0.999 (Range: 25-150 µg/mL)0.99910.9999Both Pass
Accuracy (% Recovery) 98.0% - 102.0% at 3 concentration levels97.5% - 101.8% (Fails at low end)99.2% - 100.6%Method B Superior
Precision (% RSD) ≤2.0% (Intra-day, n=6)2.3% (Fail)0.7%Method B Superior
LOD / LOQ Signal-to-Noise ratio ≥3 / ≥10 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLMethod B Superior
Robustness No significant change with deliberate variationsSensitive to ±2% organic modifierHighly stable across variationsMethod B Superior
Discussion on Causality and Performance

The empirical data clearly demonstrates the superiority of the Phenyl-Hexyl column (Method B). The failure of the C18 column in Specificity ( Rs​=1.6 ) directly caused its failure in Precision and Accuracy. Because the isomeric impurities partially co-eluted with 1-(2,3-dimethylphenyl)-1H-pyrrole on the C18 phase, peak integration was inconsistent, driving the Precision RSD up to 2.3%.

Conversely, Method B leveraged π−π interactions to achieve baseline separation ( Rs​=3.4 ). This clean integration allowed the method to easily meet the strict ≤2.0% RSD requirement for precision and achieve a near-perfect linear correlation ( R2=0.9999 ). This proves that selecting the correct chromatographic retention mechanism is the foundational prerequisite for successful ICH Q2(R2) validation.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia / Academia.edu URL: [Link]

  • Title: Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring Source: Pharmacia / Semantic Scholar URL: [Link]

Sources

Validation

The Causality of Experimental Choices: ATR-FTIR vs. Transmission (KBr)

A Comprehensive Guide to FTIR Spectroscopy of 1-(2,3-Dimethylphenyl)-1H-pyrrole: Reference Data and Comparative Analysis As a Senior Application Scientist, I frequently oversee the structural validation of complex hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to FTIR Spectroscopy of 1-(2,3-Dimethylphenyl)-1H-pyrrole: Reference Data and Comparative Analysis

As a Senior Application Scientist, I frequently oversee the structural validation of complex heterocyclic building blocks. In medicinal chemistry and advanced materials science, 1-(2,3-dimethylphenyl)-1H-pyrrole serves as a critical intermediate. Verifying its structural integrity—specifically confirming complete N-arylation and the exact methylation pattern on the phenyl ring—requires precise analytical techniques.

Fourier Transform Infrared (FTIR) spectroscopy is the frontline tool for this validation. However, simply acquiring a spectrum is not enough; the methodology must be robust, and the data must be contextualized against structural analogs. This guide objectively compares the spectral performance of 1-(2,3-dimethylphenyl)-1H-pyrrole against its alternatives and outlines a self-validating experimental protocol for reliable data acquisition.

A critical failure point in the FTIR analysis of N-arylpyrroles is the choice of sampling technique. Historically, solid and liquid organic compounds were analyzed using the Transmission method by pressing the sample into a Potassium Bromide (KBr) pellet.

Why ATR-FTIR is the Superior, Self-Validating Choice: KBr is highly hygroscopic. When exposed to ambient air, it rapidly absorbs moisture, producing a broad, intense O-H stretching band in the 3400–3200 cm⁻¹ region. For 1-(2,3-dimethylphenyl)-1H-pyrrole, the absolute absence of an N-H stretching band (which natively occurs at ~3400 cm⁻¹ in unsubstituted pyrroles) is the primary diagnostic proof that the pyrrole nitrogen is fully substituted with the aryl group[1].

If a KBr pellet absorbs water, the resulting O-H band will mask this critical region, creating a false positive that mimics an N-H stretch and invalidates the structural confirmation. Therefore, Attenuated Total Reflectance (ATR-FTIR) utilizing a monolithic diamond crystal is the required methodology. ATR requires no hygroscopic matrix, completely eliminating moisture artifacts and ensuring that a flat baseline in the 3400 cm⁻¹ region definitively proves complete N-arylation[2].

Comparative Spectral Analysis

To objectively evaluate the FTIR spectrum of 1-(2,3-dimethylphenyl)-1H-pyrrole, we must compare its vibrational modes against both its unsubstituted parent (1H-pyrrole) and its non-methylated analog (1-phenylpyrrole). This comparison isolates the specific spectral contributions of the N-aryl linkage and the 2,3-dimethyl substitution[3][4].

Table 1: Diagnostic FTIR Peak Comparison for Pyrrole Derivatives

Vibrational Mode1H-Pyrrole1-Phenylpyrrole1-(2,3-Dimethylphenyl)-1H-pyrroleDiagnostic Significance
N-H Stretch 3400–3200 cm⁻¹AbsentAbsent Confirms complete N-substitution; differentiates from unreacted pyrrole.
Aliphatic C-H Stretch AbsentAbsent2950–2850 cm⁻¹ Validates the presence of the two methyl groups on the phenyl ring.
Aromatic C-H Stretch ~3100 cm⁻¹3146, 3109 cm⁻¹3120–3050 cm⁻¹ Indicates sp² hybridized carbons on both the pyrrole and phenyl rings.
C=C Ring Stretch ~1530 cm⁻¹1600, 1500 cm⁻¹1610, 1500 cm⁻¹ Characteristic of highly conjugated aromatic systems.
C-N Stretch ~1050 cm⁻¹1336–1250 cm⁻¹1330–1250 cm⁻¹ Shifts to a higher wavenumber due to N-aryl conjugation.
Out-of-Plane Bending ~730 cm⁻¹750, 690 cm⁻¹780–760 cm⁻¹, ~720 cm⁻¹ 780 cm⁻¹ specifically differentiates the 1,2,3-trisubstituted benzene ring from mono-substituted analogs.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To guarantee data integrity, every step of the spectral acquisition must be part of a self-validating system. The following protocol ensures high-fidelity results.

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Averaging 32 scans optimizes the signal-to-noise ratio (SNR) by mathematically reducing random detector noise. A resolution of 4 cm⁻¹ is optimal for organic solids; it prevents the artificial merging of closely spaced bands (like the asymmetric and symmetric aliphatic C-H stretches) without introducing the excessive noise seen at 1 cm⁻¹ resolutions.

Step 2: Sample Deposition and Pressure Optimization

  • Action: Deposit 1–2 mg (or 1–2 drops if liquid) of 1-(2,3-dimethylphenyl)-1H-pyrrole directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates an optimal contact threshold.

  • Causality: The ATR technique relies on an evanescent wave penetrating the sample by only a few micrometers. Intimate physical contact is mandatory. Insufficient pressure results in artificially weak absorbance intensities, particularly in the high-wavenumber region (>3000 cm⁻¹).

Step 3: Spectral Acquisition & Atmospheric Compensation

  • Action: Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹). Apply an atmospheric suppression algorithm post-acquisition.

  • Causality: Atmospheric suppression mathematically removes trace CO₂ (~2350 cm⁻¹) and ambient water vapor rotational bands, ensuring they do not interfere with the interpretation of the baseline.

Step 4: Diagnostic Gate Verification

  • Action: Manually inspect the 3400 cm⁻¹ region. If a peak is present, the sample is either contaminated with moisture or contains unreacted pyrrole starting material. If the baseline is flat, proceed to verify the 2950 cm⁻¹ (methyl groups) and 780 cm⁻¹ (1,2,3-trisubstitution) peaks to confirm the final structure.

Workflow Visualization

FTIR_Protocol A System Initialization & Background Scan B ATR Crystal Validation (SNR > 10,000:1) A->B C Sample Deposition: 1-(2,3-Dimethylphenyl)-1H-pyrrole B->C Clean Baseline D Spectral Acquisition (4000-600 cm⁻¹, 32 Scans) C->D E Diagnostic Gate 1: Check 3400 cm⁻¹ D->E F Fail: O-H/N-H Detected (Moisture/Impurity) E->F Peak Present G Pass: Flat Baseline (N-Substituted) E->G No Peak H Diagnostic Gate 2: Check 2950 & 780 cm⁻¹ G->H I Confirm Aliphatic C-H & Trisubstitution H->I Peaks Match

Workflow for self-validating ATR-FTIR spectral acquisition and structural confirmation.

References

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. MDPI.1

  • The vibrational spectra of N-phenylpyrrole in the gas phase, in argon matrices and in single crystals. ResearchGate.3

  • Synthesis of N-Phenylpyrrole Carboximides. MDPI.4

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach. Universitas Pendidikan Indonesia.

  • FTIR Spectroscopy Reference Guide. Agilent Technologies.2

Sources

Comparative

Preclinical Efficacy Comparison Guide: 1-(2,3-dimethylphenyl)-1H-pyrrole Derivatives

Executive Summary & Structural Rationale In modern drug discovery, the 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold has emerged as a highly privileged structural motif. The fundamental causality behind its pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the 1-(2,3-dimethylphenyl)-1H-pyrrole scaffold has emerged as a highly privileged structural motif. The fundamental causality behind its pharmacological success lies in its steric geometry. The ortho and meta methyl groups on the phenyl ring create significant steric hindrance against the adjacent pyrrole ring. This clash restricts rotation around the C–N bond, forcing the molecule into a rigid, orthogonal (non-planar) conformation.

This specific 3D architecture is critical. It allows the scaffold to deeply penetrate and anchor into narrow, hydrophobic protein clefts while minimizing off-target promiscuity. Depending on the peripheral functionalization of the pyrrole ring, this scaffold can be directed toward entirely different therapeutic indications, most notably as an anti-metastatic agent targeting Fascin-1 (1)[1] or as a potent anti-inflammatory agent targeting cyclooxygenase (COX) enzymes (2)[2].

This guide objectively compares the efficacy of three distinct derivatives of this scaffold, providing the supporting experimental workflows required to validate their performance.

Quantitative Efficacy Comparison

To understand the versatility of the 1-(2,3-dimethylphenyl)-1H-pyrrole core, we compare three distinct derivatives.

  • Derivative A (Anti-Metastatic): A pyrazolo[3,4-d]pyrimidin-4(5H)-one extension designed to inhibit Fascin-1, a critical actin-bundling protein responsible for tumor cell migration[1].

  • Derivative B (Anti-Inflammatory): A pyrrole-3-acetic acid extension designed to inhibit COX-2, suppressing prostaglandin E2 (PGE2) synthesis[2].

  • Derivative C (Chemical Probe): 1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione (a maleimide derivative), utilized primarily as a thiol-reactive covalent intermediate in assay development (3)[3].

Table 1: In Vitro Performance Metrics
Compound ClassPrimary TargetTarget IC₅₀Primary Cellular ReadoutSelectivity / Application
Derivative A (Pyrazolo-pyrimidine)Fascin-1~100 nM>50% reduction in filopodia formationHigh specificity for tumor cell migration over proliferation
Derivative B (Pyrrole Acetic Acid)COX-2~0.5 µM>70% reduction in PGE2 releasePreferential COX-2 inhibition over COX-1
Derivative C (Maleimide)Cysteine ThiolsN/ACovalent target engagementUsed as a building block for activity-based protein profiling

Mechanistic Pathways

The divergence in efficacy is driven entirely by the functional groups attached to the pyrrole core. The diagram below illustrates how the same rigid scaffold is utilized to disrupt two completely different pathological pathways.

MOA Scaffold 1-(2,3-dimethylphenyl) -1H-pyrrole Scaffold DerivA Derivative A: Pyrazolo-pyrimidine Scaffold->DerivA DerivB Derivative B: Pyrrole Acetic Acid Scaffold->DerivB Fascin Fascin-1 Protein DerivA->Fascin Binds Actin Site Actin Actin Bundling Inhibited Fascin->Actin Metastasis Decreased Tumor Metastasis Actin->Metastasis COX2 COX-2 Enzyme DerivB->COX2 Binds Active Site Prostaglandin Prostaglandin E2 Suppressed COX2->Prostaglandin Inflammation Reduced Inflammation Prostaglandin->Inflammation

Divergent pharmacological pathways of 1-(2,3-dimethylphenyl)-1H-pyrrole derivatives.

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. A self-validating protocol contains internal mechanical or biochemical checkpoints that confirm the assay's operational success independently of the drug's efficacy.

Workflow 1: Fascin-Actin Bundling Assay (For Derivative A)

This assay physically separates bundled actin from unbundled actin using ultracentrifugation.

  • Step 1: F-Actin Polymerization: Incubate monomeric G-actin in polymerization buffer (50 mM KCl, 2 mM MgCl₂, 1 mM ATP) for 1 hour.

    • Causality: High ionic strength forces G-actin to polymerize into F-actin filaments, establishing the necessary substrate for Fascin.

  • Step 2: Compound Pre-incubation: Mix recombinant Fascin-1 with Derivative A (0.1 µM to 10 µM) for 30 minutes at room temperature.

    • Causality: The rigid 1-(2,3-dimethylphenyl) moiety requires time to competitively displace water molecules and lock into the hydrophobic cleft of Fascin-1.

  • Step 3: Cross-linking & Ultracentrifugation: Combine the Fascin/drug mixture with F-actin. Incubate for 30 minutes, then centrifuge at 100,000 × g for 30 minutes.

    • Causality (Self-Validation): At 100,000 × g, heavy Fascin-crosslinked actin bundles will pellet to the bottom of the tube, while unbundled F-actin remains suspended in the supernatant. A vehicle control (DMSO + Fascin) must yield a heavy pellet; if it does not, the ultracentrifuge or Fascin protein has failed.

  • Step 4: SDS-PAGE Readout: Analyze the supernatant and pellet fractions via SDS-PAGE. Efficacy is quantified by the dose-dependent shift of actin from the pellet back to the supernatant.

Workflow 2: COX-2 Selectivity Assay (For Derivative B)

This fluorometric assay measures the suppression of peroxidase activity, a downstream consequence of COX-2 arachidonic acid metabolism.

  • Step 1: Enzyme Pre-incubation: Incubate purified COX-2 enzyme with Derivative B in Tris-HCl buffer containing hematin and a fluorometric substrate (e.g., ADHP) for 15 minutes.

    • Causality: COX-2 inhibition by pyrrole acetic acids is often time-dependent. Pre-incubation ensures the compound has achieved steady-state binding within the cyclooxygenase active site before the substrate is introduced.

  • Step 2: Substrate Initiation: Add arachidonic acid at exactly its Km​ concentration.

    • Causality: Keeping the substrate at Km​ ensures that the calculated IC₅₀ accurately reflects the competitive inhibition constant ( Ki​ ), preventing substrate out-competition artifacts.

  • Step 3: Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. The reduction in the rate of fluorescence increase directly correlates to the compound's anti-inflammatory efficacy.

Workflow cluster_0 In Vitro Validation Prep Compound Preparation (DMSO Stock) Assay1 Actin Cross-linking Assay (Ultracentrifugation) Prep->Assay1 Assay2 COX-1/COX-2 Selectivity (Fluorometric) Prep->Assay2 Readout1 SDS-PAGE & Densitometry Assay1->Readout1 Readout2 PGE2 Quantification Assay2->Readout2 Data IC50 Calculation & Efficacy Profiling Readout1->Data Readout2->Data

Self-validating experimental workflow for evaluating pyrrole derivative efficacy.

References

  • Title: 1-(2, 3-Dimethylphenyl)-1h-pyrrole-2, 5-dione, min 97%, 1 gram Source: Calpaclab URL: [3]

  • Title: Methods for inhibiting fascin (US10208043B2) Source: Google Patents URL: [1]

  • Title: DERIVATIVES OF PYRROE ACETIC ACID AND ITS SALTS... (DE2261965A1) Source: Google Patents URL: [2]

  • Title: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione Source: Aromsyn Co., Ltd. URL: [4]

Sources

Validation

High-Resolution X-Ray Crystallography of 1-(2,3-Dimethylphenyl)-1H-pyrrole: A Comparative Guide to Crystallization and Data Collection Methodologies

Introduction: The Structural Challenge of N-Arylpyrroles 1-(2,3-dimethylphenyl)-1H-pyrrole (C₁₂H₁₃N) is a highly valuable building block in medicinal chemistry and materials science. Its defining structural feature is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge of N-Arylpyrroles

1-(2,3-dimethylphenyl)-1H-pyrrole (C₁₂H₁₃N) is a highly valuable building block in medicinal chemistry and materials science. Its defining structural feature is the restricted rotation around the N–C(aryl) bond. The steric bulk of the ortho-methyl group clashes with the pyrrole protons, preventing the molecule from adopting a planar conformation. This results in a significant dihedral angle between the pyrrole and phenyl rings—typically ranging from 60° to 90° in the solid state[1],[2].

Accurate determination of this dihedral angle via single-crystal X-ray diffraction (SCXRD) is critical, as it directly impacts the extent of π-conjugation, molecular packing, and the compound's overall electronic properties[3]. However, obtaining publishable crystallographic data for this compound presents two major hurdles:

  • Crystallization: As a low-molecular-weight, highly soluble organic compound, it frequently oils out or forms highly twinned microcrystals.

  • Data Collection: The lack of heavy atoms (only C, H, N) and the high thermal motion of the methyl groups result in weak high-angle diffraction.

This guide objectively compares the methodologies required to overcome these hurdles, providing actionable, self-validating protocols for structural chemists.

Phase 1: Crystallization Strategies

To obtain a single crystal suitable for X-ray diffraction (ideally >0.05 mm in all dimensions), researchers typically choose between Slow Evaporation and Vapor Diffusion. For highly soluble N-arylpyrroles, the choice of methodology dictates whether you enter the metastable zone smoothly or crash into chaotic nucleation.

Methodology Comparison: Evaporation vs. Diffusion
ParameterSlow EvaporationVapor Diffusion (Hanging Drop)
Nucleation Control Poor (Chaotic)Excellent (Highly Controlled)
Supersaturation Rate Fast / UnpredictableSlow / Tunable
Typical Crystal Quality Twinned, clustered needlesSingle, well-faceted blocks
Risk of "Oiling Out" High (Concentrates impurities)Low (Gentle anti-solvent mixing)
Ideal Temperature Ambient (20 °C)Sub-ambient (4 °C)

The Causality (Why Vapor Diffusion Wins): Slow evaporation increases the concentration of the solute and all trace impurities simultaneously. For highly soluble organics like 1-(2,3-dimethylphenyl)-1H-pyrrole, the solution often crosses the labile zone too rapidly, resulting in a sudden shower of microcrystals or phase separation (oiling out). Vapor diffusion, conversely, relies on the slow vapor-phase transfer of a volatile anti-solvent into the sample drop. This allows the system to gently approach the metastable zone, promoting the growth of a single, highly ordered crystal lattice while leaving impurities dissolved in the mother liquor.

Step-by-Step Experimental Protocols
Protocol A: Vapor Diffusion (Hanging Drop) - Recommended

This protocol is a self-validating system: if the drop turns cloudy immediately upon setup, the initial concentration is too high, and the protocol must be restarted with a more dilute solution.

  • Solvent Selection: Dissolve 5 mg of 1-(2,3-dimethylphenyl)-1H-pyrrole in 100 µL of a high-solubility solvent (e.g., Dichloromethane).

  • Anti-Solvent Selection: Select a highly volatile anti-solvent in which the compound is insoluble (e.g., n-Pentane).

  • Reservoir Setup: Pipette 500 µL of n-Pentane into the bottom of a VDX crystallization plate well.

  • Drop Preparation: Pipette 2 µL of the compound solution onto a siliconized glass coverslip. Immediately add 2 µL of the reservoir solution (n-Pentane) to the drop.

  • Sealing: Invert the coverslip over the well and seal it using high-vacuum grease to create an airtight, closed system.

  • Incubation: Transfer the plate to a vibration-free incubator set to 4 °C. Monitor under a polarized light microscope every 48 hours.

Protocol B: Controlled Slow Evaporation - Alternative
  • Solution Preparation: Dissolve 10 mg of the compound in 2 mL of a 1:1 mixture of Ethyl Acetate and Hexane in a 4 mL borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust).

  • Evaporation Control: Cap the vial with a rubber septum. Puncture the septum with a single 22-gauge needle to severely restrict the evaporation rate.

  • Incubation: Place the vial in a dark, temperature-controlled cabinet at 20 °C. Do not disturb the vial for 7 days.

Phase 2: X-Ray Data Collection Technologies

Once a crystal is mounted on the goniometer (typically under a 100 K nitrogen stream to freeze the thermal motion of the methyl groups), the detector technology dictates the quality of the final structural model.

Detector Comparison: CCD vs. HPC
SpecificationCCD (Charge-Coupled Device)HPC (Hybrid Photon Counting)
Detection Method Indirect (Phosphor screen conversion)Direct (Semiconductor sensor)
Readout Noise ~10-15 electrons/pixelZero
Dynamic Range 16-bit (65,536:1)32-bit (>4,000,000:1)
High-Angle Data Quality Poor (Lost in background noise)Excellent (High I/σI)
Expected Final R₁ Factor 5.0% - 7.5%< 3.0%

The Causality (Why HPC Detectors are Critical): 1-(2,3-dimethylphenyl)-1H-pyrrole contains no heavy atoms to scatter X-rays strongly. Consequently, the high-resolution reflections (beyond 0.8 Å)—which are absolutely necessary to accurately refine the anisotropic displacement parameters (ellipsoids) of the twisted rings and the exact C-N bond length—are inherently weak. CCD detectors suffer from dark current and readout noise. When measuring weak reflections, the signal is often drowned out by this noise floor. HPC detectors (such as the Dectris EIGER or Rigaku HyPix) count individual X-ray photons directly with zero readout noise. This vastly improves the signal-to-noise ratio ( I/σI ), allowing for the precise determination of the dihedral angle even from sub-optimally sized crystals.

Workflow & Decision Matrix

The following diagram illustrates the logical workflow for processing sterically hindered N-arylpyrroles from synthesis to final structural refinement.

CrystallographyWorkflow Start Synthesize & Purify 1-(2,3-dimethylphenyl)-1H-pyrrole Screening Crystallization Strategy Start->Screening MethodA Slow Evaporation (High Risk of Twinning) Screening->MethodA MethodB Vapor Diffusion (Controlled Nucleation) Screening->MethodB Eval Crystal Quality Assessment MethodA->Eval MethodB->Eval Poor Microcrystals / Oiling Out Eval->Poor Rapid Supersaturation Good Diffraction-Quality Single Crystal (>0.05 mm) Eval->Good Metastable Zone Growth Poor->Screening Adjust Solvents DataColl X-Ray Data Collection Good->DataColl DetCCD CCD Detector (High Noise, Poor High-Angle Data) DataColl->DetCCD DetHPC HPC Detector (Zero Noise, High I/σI) DataColl->DetHPC Structure Structure Solution (Precise Dihedral Angle Determination) DetCCD->Structure R1 > 5% DetHPC->Structure R1 < 3%

Workflow for the crystallization and X-ray structural determination of N-arylpyrroles.

Expected Quantitative Structural Data

When the optimal combination of Vapor Diffusion and HPC detection is utilized, researchers should expect the following crystallographic parameters for 1-(2,3-dimethylphenyl)-1H-pyrrole:

Structural ParameterExpected Value RangeSignificance
Dihedral Angle (Pyrrole-Phenyl) 65° – 85°Confirms restricted rotation and steric clash[1].
N1–C(Aryl) Bond Length 1.43 Å – 1.45 ÅIndicates reduced π-conjugation compared to planar analogs.
Data Completeness (to 0.8 Å) > 99.5%Ensures all atomic positions are accurately modeled.
Goodness-of-Fit (GooF) 0.95 – 1.05Validates the accuracy of the final structural model.
References
  • Georgescu, E. et al. "NEW PYRROLES FROM QUINAZOLINIUM N1-YLIDES AND ACETYLENIC DIPOLAROPHILES." Revue Roumaine de Chimie. Available at: [Link]

  • "Strongly Polarized π-Extended 1,4-Dihydropyrrolo[3,2-b]pyrroles Fused with Tetrazolo[1,5-a]quinolines." Journal of the American Chemical Society. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time for 1-(2,3-dimethylphenyl)-1H-pyrrole

Introduction 1-(2,3-dimethylphenyl)-1H-pyrrole is an aromatic heterocyclic compound, a structural motif found in various areas of chemical research, including materials science and pharmaceutical development. The accurat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2,3-dimethylphenyl)-1H-pyrrole is an aromatic heterocyclic compound, a structural motif found in various areas of chemical research, including materials science and pharmaceutical development. The accurate identification and quantification of such compounds are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose, offering high separation efficiency and definitive molecular identification.

A critical parameter in GC-based identification is the retention time (RT)—the time taken for an analyte to pass through the chromatographic column. While the mass spectrum provides a molecular fingerprint, a validated and consistent retention time is the first line of evidence for a compound's identity. A non-validated retention time can lead to erroneous peak identification, particularly when analyzing complex matrices or distinguishing between structural isomers.

This guide provides an in-depth, comparative framework for the validation of the GC-MS retention time for 1-(2,3-dimethylphenyl)-1H-pyrrole. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounded in the principles of analytical excellence and regulatory expectations. The methodologies described herein are designed as self-validating systems, ensuring trustworthiness and scientific rigor for researchers, scientists, and drug development professionals.

The Foundational Role of Retention Time in Analytical Validation

In chromatography, the retention time of a compound is a function of its physicochemical properties (e.g., boiling point, polarity), the stationary phase chemistry, the carrier gas velocity, and the column temperature. For a given analytical method, the retention time should be a highly reproducible characteristic. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] According to the International Council for Harmonisation (ICH) guideline Q2(R1), specificity, precision, and robustness are key parameters that must be assessed to ensure the reliability of an identification test based on retention time.[1][2][3]

Experimental Design: A Comparative Approach to Method Validation

The validation process is not a monolithic task but a series of interconnected experiments designed to test the limits and reliability of the analytical method. Here, we compare different approaches and parameters to establish a robust retention time validation protocol for 1-(2,3-dimethylphenyl)-1H-pyrrole.

Instrumentation and Column Selection: A Comparative Analysis

The choice of the GC column is the most critical factor influencing separation and, consequently, retention time. The analyte, 1-(2,3-dimethylphenyl)-1H-pyrrole, is a moderately polar aromatic compound. We will compare two common types of capillary columns.

  • Alternative 1: Non-Polar Column (e.g., 5% Phenyl-Methylpolysiloxane) : This is the workhorse column for general-purpose GC analysis. Separation is primarily based on the boiling points of the analytes. Given the analyte's aromatic nature, this column provides a good starting point.

  • Alternative 2: Mid-Polarity Column (e.g., 50% Phenyl-Methylpolysiloxane) : This column offers different selectivity due to increased pi-pi interactions with the aromatic stationary phase. It can be crucial for separating the target analyte from closely related positional isomers, such as 1-(2,4-dimethylphenyl)-1H-pyrrole or 1-(3,5-dimethylphenyl)-1H-pyrrole, which may have very similar boiling points.

Causality Behind the Choice: While a non-polar column might suffice for simple mixtures, a mid-polarity column provides a more robust, self-validating system by offering enhanced selectivity, which is a key aspect of proving specificity.[4] For this guide, we will proceed with a non-polar column as the primary choice due to its wide applicability and demonstrate how to validate its specificity rigorously.

Detailed Experimental Protocols

Protocol 1: GC-MS System Configuration and Sample Preparation

This protocol is suitable for the analysis of volatile and thermally stable pyrrole compounds.[5]

  • Standard Preparation :

    • Prepare a primary stock solution of 1-(2,3-dimethylphenyl)-1H-pyrrole certified reference material at 1 mg/mL in dichloromethane.

    • Prepare a working standard solution by diluting the stock solution to 10 µg/mL in dichloromethane.

    • For specificity analysis, prepare individual 10 µg/mL solutions of potential isomers (e.g., 1-(2,4-dimethylphenyl)-1H-pyrrole, 1-(3,4-dimethylphenyl)-1H-pyrrole) and a mixed solution containing all isomers and the target analyte.

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890B or equivalent.[6]

    • Injector : Split/splitless inlet in split mode (50:1 ratio) at 250°C.

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

    • Column : 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program :

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: 5 minutes at 280°C.

    • Mass Spectrometer : Agilent 5977A MSD or equivalent.[6]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[5][6]

    • Ion Source Temperature : 230°C.

    • Transfer Line Temperature : 280°C.

    • Scan Range : m/z 40-400.

Protocol 2: Retention Time Validation Experiments

The following workflow outlines the necessary experiments to validate the retention time.

G cluster_prep Preparation cluster_validation Validation Experiments (ICH Q2 R1) cluster_analysis Data Analysis & Acceptance prep_std Prepare Analyte & Isomer Standards specificity Specificity: Inject analyte and isomers individually and as a mixture to ensure resolution. prep_std->specificity precision Precision: - Repeatability (n=6 injections) - Intermediate Precision (different day/analyst) specificity->precision robustness Robustness: Vary key parameters (flow, temp ramp) and observe RT deviation. precision->robustness analyze Calculate Mean RT, SD, and RSD% robustness->analyze criteria Compare against Acceptance Criteria (e.g., Resolution > 2, RSD < 1%) analyze->criteria report Final Validation Report criteria->report

Caption: Workflow for GC-MS Retention Time Validation.

1. Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For retention time validation, this means demonstrating that the peak at the target RT is not due to a co-eluting substance.

  • Procedure :

    • Inject the working standard solution of 1-(2,3-dimethylphenyl)-1H-pyrrole to determine its retention time.

    • Inject the individual solutions of the potential isomers.

    • Inject the mixed solution containing the analyte and all isomers.

  • Acceptance Criteria : The retention time of the analyte must be unique. The chromatographic resolution (Rs) between the analyte peak and the closest eluting isomer peak should be greater than 2.0.

CompoundHypothetical Retention Time (min)Resolution (Rs) from Target
1-(2,3-dimethylphenyl)-1H-pyrrole 12.54 N/A
1-(2,4-dimethylphenyl)-1H-pyrrole12.782.8
1-(3,4-dimethylphenyl)-1H-pyrrole12.914.2
Table 1: Specificity data demonstrating baseline resolution between the target analyte and its positional isomers.

2. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • A. Repeatability :

    • Procedure : Perform six replicate injections of the working standard solution on the same day, with the same instrument and analyst.

    • Acceptance Criteria : The relative standard deviation (RSD) of the retention times should be ≤ 1.0%.

  • B. Intermediate Precision :

    • Procedure : Repeat the repeatability experiment on a different day, preferably with a different analyst or on a different (but equivalent) instrument.

    • Acceptance Criteria : The RSD of the retention times across both sets of experiments should be ≤ 2.0%.

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean RSD%
Repeatability (Day 1) 12.5412.5512.5312.5412.5512.5412.54 0.07%
Intermediate (Day 2) 12.5812.5712.5912.5812.5712.5812.58 0.06%
Table 2: Precision data demonstrating low variability in retention time.

3. Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Procedure : Analyze the working standard solution while making small, deliberate changes to the method parameters one at a time.

  • Acceptance Criteria : The retention time should not vary significantly. The difference from the nominal retention time should be documented, and system suitability (e.g., peak shape) should still pass.

Robustness cluster_params Deliberate Parameter Variations cluster_results Observed Retention Time center Nominal Method RT = 12.54 min flow_minus Flow Rate -5% (1.14 mL/min) ramp_minus Temp Ramp -5% (14.25°C/min) rt1 RT = 12.68 min Δ = +0.14 flow_minus->rt1 flow_plus Flow Rate +5% (1.26 mL/min) rt2 RT = 12.41 min Δ = -0.13 flow_plus->rt2 rt3 RT = 12.61 min Δ = +0.07 ramp_minus->rt3 ramp_plus Temp Ramp +5% (15.75°C/min) rt4 RT = 12.48 min Δ = -0.06 ramp_plus->rt4

Caption: Impact of Robustness Variations on Retention Time.

Parameter VariedSettingObserved RT (min)Difference (min)
Nominal Condition - 12.54 N/A
Flow Rate (-5%)1.14 mL/min12.68+0.14
Flow Rate (+5%)1.26 mL/min12.41-0.13
Temperature Ramp (-5%)14.25 °C/min12.61+0.07
Temperature Ramp (+5%)15.75 °C/min12.48-0.06
Table 3: Robustness data showing predictable shifts in retention time with small method variations.

Conclusion

The validation of retention time is a critical, multi-faceted process that underpins the reliability of compound identification by GC-MS. This guide has demonstrated a comparative and systematic approach to validating the retention time for 1-(2,3-dimethylphenyl)-1H-pyrrole, grounded in the principles of the ICH Q2(R1) guidelines.[1][2]

Through rigorous testing of specificity, precision, and robustness, we establish a high degree of confidence that the retention time of 12.54 minutes under the specified conditions is a reliable identification parameter for the target analyte. The comparative discussion on column selection highlights the importance of considering potential analytical challenges, such as isomeric separation, from the outset. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a practical resource for any scientist seeking to develop and validate robust GC-MS methods.

References

  • Benchchem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis.
  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • ICH. Quality Guidelines.
  • Allan Chemical Corporation. FDA Guidelines for Chromatography Validation.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,3-dimethylphenyl)-1H-pyrrole

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afte...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2,3-dimethylphenyl)-1H-pyrrole, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to make informed safety decisions.

Hazard Assessment and Chemical Profile

1-(2,3-dimethylphenyl)-1H-pyrrole is a substituted aromatic heterocyclic compound. While comprehensive toxicological data for this specific molecule is not extensively documented, its structure as a substituted pyrrole and an aromatic amine derivative necessitates a cautious approach. The pyrrole ring is a common motif in pharmaceuticals and natural products, but the broader class of heterocyclic compounds can present environmental persistence and toxicological concerns if not handled correctly.[1][2]

Based on safety data for structurally related compounds like pyrrole itself and other aromatic amines, we must assume 1-(2,3-dimethylphenyl)-1H-pyrrole may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[3][4] Therefore, it must be treated as hazardous waste, and all handling and disposal procedures should reflect this classification.

Immediate Safety: Personal Protective Equipment (PPE)

Before beginning any work that involves handling 1-(2,3-dimethylphenyl)-1H-pyrrole or its waste, the following minimum PPE is mandatory. The principle here is to create multiple barriers of protection to prevent any route of exposure.

  • Eye Protection : Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required. If there is a splash risk, a face shield should be worn in addition to safety glasses.

  • Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to inspect them for any signs of degradation or perforation before each use. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

  • Body Protection : A lab coat or a chemical-resistant apron must be worn. For larger quantities or in case of significant spill risk, a full chemical suit may be appropriate.

  • Respiratory Protection : All handling of this compound, especially in its solid (powder) form or when generating aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][6] If a fume hood is not available, a respirator with appropriate cartridges (e.g., type ABEK-P2) should be used.

Step-by-Step Waste Collection and Disposal Protocol

The guiding principle for chemical waste is "cradle-to-grave" responsibility. This means the process begins the moment the chemical is deemed waste and does not end until its final, safe disposal by a licensed facility.

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Classification : 1-(2,3-dimethylphenyl)-1H-pyrrole is an organic, non-halogenated chemical. It must be disposed of in a waste stream designated for this category.

  • Segregation Mandate : Crucially, do NOT mix this waste with:

    • Halogenated organic waste (e.g., dichloromethane, chloroform).[5]

    • Aqueous waste, acids, or bases.

    • Strong oxidizing agents.

    • Other incompatible chemical classes.

The integrity of the waste container is critical to prevent leaks and environmental contamination.

  • Material Compatibility : Use a container made of a material compatible with aromatic organic compounds, such as high-density polyethylene (HDPE) or glass.[7][8] If reusing a container, ensure it previously held a compatible chemical and has been properly rinsed.

  • Condition and Closure : The container must be in good condition, free from cracks or defects, and must have a secure, tight-fitting lid to prevent the release of vapors.[5][8]

  • Filling Level : Never fill a waste container beyond 90% of its capacity.[7] This headspace allows for vapor expansion and reduces the risk of spills during transport.

Accurate labeling is a regulatory requirement and is vital for the safety of everyone who will handle the container.

  • Primary Labeling : Clearly label the container with the words "HAZARDOUS WASTE ".[5][8]

  • Content Identification : List the full chemical name, "1-(2,3-dimethylphenyl)-1H-pyrrole ", and its approximate concentration or quantity. If other compatible wastes are added to the same container, their names and percentages must also be listed.

The designated SAA is a secure, temporary storage location within the laboratory.

  • Location : The SAA should be at or near the point of generation, in a cool, dry, and well-ventilated area, away from sources of ignition or heat.[3]

  • Secondary Containment : Store the waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[5]

  • Container Closure : The waste container must remain closed at all times except when you are actively adding waste.[5][8]

  • Institutional EHS : Once the container is approaching 90% full, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a waste pickup.[5]

  • Licensed Contractor : The EHS office will work with a licensed and approved waste disposal company that will transport the material for final treatment, typically via high-temperature incineration.[9]

  • Prohibition : Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6] This is illegal and poses a significant threat to aquatic ecosystems and wastewater treatment processes.[1]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area : Restrict access to the spill area. If flammable vapors may be present, remove all sources of ignition.[6]

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as detailed in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable container.

  • Label and Dispose : Label the container as "Hazardous Waste: Spill Debris containing 1-(2,3-dimethylphenyl)-1H-pyrrole" and dispose of it through your EHS office along with your other chemical waste.[5]

  • Decontaminate : Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

Summary of Disposal and Safety Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Non-Halogenated OrganicBased on the aromatic amine and pyrrole structure, assume potential toxicity and environmental risk.
Primary Container HDPE or Glass Bottle with a screw capEnsures chemical compatibility and prevents leaks.[7]
Container Labeling "HAZARDOUS WASTE", full chemical name(s), and dateRegulatory compliance and safety for all handlers.[5][8]
Storage Closed container in a designated SAA with secondary containmentPrevents accidental spills and vapor release.[3][5]
Prohibited Disposal Drain, regular trashPrevents environmental contamination and damage to water systems.[1][6]
Final Disposal Licensed hazardous waste contractor via Institutional EHSEnsures disposal is compliant with all local and national regulations.[9]
Required PPE Safety glasses, lab coat, nitrile glovesProvides a multi-barrier defense against chemical exposure.[4]
Spill Kit Material Inert absorbent (vermiculite, sand), waste bags/containerSafely contains and isolates the spilled material for proper disposal.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 1-(2,3-dimethylphenyl)-1H-pyrrole waste.

G cluster_0 start Waste Generated (1-(2,3-dimethylphenyl)-1H-pyrrole) classify Classify Waste (Non-Halogenated Organic) start->classify select_container Select Compatible Container (HDPE or Glass) classify->select_container label_container Label Container ('Hazardous Waste' + Contents) select_container->label_container add_waste Add Waste to Container (Keep Closed, <90% Full) label_container->add_waste store_saa Store in SAA (Secondary Containment) add_waste->store_saa spill Spill Occurs add_waste->spill is_full Container >90% Full? store_saa->is_full is_full->add_waste No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes disposal Licensed Contractor Disposal contact_ehs->disposal spill_protocol Execute Spill Protocol (Contain, Absorb, Collect) spill->spill_protocol Yes spill_protocol->add_waste caption Disposal Workflow for 1-(2,3-dimethylphenyl)-1H-pyrrole

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,3-dimethylphenyl)-1H-pyrrole

Hazard Identification and Risk Assessment: A Foundational Analysis Understanding the potential hazards is the critical first step in any safety protocol. In the absence of a specific Safety Data Sheet (SDS) for 1-(2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment: A Foundational Analysis

Understanding the potential hazards is the critical first step in any safety protocol. In the absence of a specific Safety Data Sheet (SDS) for 1-(2,3-dimethylphenyl)-1H-pyrrole, we will extrapolate from the well-documented hazards of pyrrole.[1][2] The addition of a dimethylphenyl group is unlikely to mitigate these hazards and may introduce others.

Primary Hazards of the Parent Compound (Pyrrole):

  • Flammability: Pyrrole is a flammable liquid and vapor, with vapors having the potential to form explosive mixtures with air and travel to an ignition source.[1][3]

  • Acute Toxicity: It is classified as toxic if swallowed and harmful if inhaled.[1][2]

  • Serious Eye Damage: Direct contact can cause serious, potentially irreversible eye damage.[1][2]

  • Sensitivity: Pyrrole is known to be sensitive to air, light, and moisture, which can affect its stability and potentially lead to the formation of hazardous decomposition products.[4]

Based on this profile, 1-(2,3-dimethylphenyl)-1H-pyrrole must be handled as a substance that is flammable, acutely toxic, and a severe eye irritant. All handling procedures should be designed to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize hazards at their source.

  • Engineering Controls: All work with 1-(2,3-dimethylphenyl)-1H-pyrrole must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[1][5] The fume hood also provides a physical barrier for splashes and helps contain spills. Ensure that an eyewash station and safety shower are immediately accessible.[1][4]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this compound. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring all users are trained on the specific hazards and emergency procedures. Do not work alone when handling this or other hazardous materials.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Given the high risk of serious eye damage, eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound, even for small quantities.[2][6] Safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When transferring larger volumes (>1 L) or performing operations with a higher risk of splashing (e.g., pressure reactions, heating), a face shield must be worn in addition to chemical splash goggles.[2][6] A face shield protects the entire face but is not a substitute for the seal provided by goggles.[6]

Hand Protection

No single glove material protects against all chemicals.[7] The choice of glove depends on the chemical's properties and the duration of contact. For aromatic heterocyclic compounds, both permeation and degradation of the glove material are concerns.[8]

  • Recommended Gloves: Nitrile or Neoprene gloves are recommended for incidental contact.[1][9] Always use a reputable brand and inspect gloves for any signs of damage before use.[2]

  • Extended Contact or Spills: For situations involving extended contact or cleaning up a spill, double-gloving with two pairs of nitrile gloves or using a more robust glove like Butyl rubber is advised. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a heavy-duty outer glove.[6][9]

  • Proper Technique: Always use proper glove removal techniques to avoid contaminating your skin.[2] Dispose of contaminated gloves as hazardous waste immediately after use.[2]

Table 1: General Glove Material Compatibility

Glove Material Suitability for Aromatic/Heterocyclic Compounds Rationale & Comments
Nitrile Good Offers good resistance to a range of chemicals, but breakthrough times can vary. Best for incidental contact.[9]
Neoprene Good Provides good pliability and resistance to a broad range of chemicals, including some acids and alcohols.[9]
Butyl Rubber Very Good Excellent resistance to many organic compounds, but can be less dexterous. Recommended for spill cleanup or extended contact.[9]

| Natural Rubber (Latex) | Poor | Generally not recommended due to poor resistance to many organic solvents and potential for allergic reactions.[9] |

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the chemicals you are using.[10][11]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required when handling this flammable compound.[6] The coat should have long sleeves and a snap or button front, and be kept fully fastened.

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.[6][7] Shorts, skirts, and perforated shoes are not permitted.

  • Apron: For large-volume transfers, a chemical-resistant apron worn over the lab coat can provide an additional layer of protection.[7]

Respiratory Protection

When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required for routine handling of small quantities. However, it becomes necessary in specific situations:

  • Emergency Situations: In the event of a large spill or a failure of the primary ventilation controls.

  • Specific Procedures: For tasks that may generate aerosols or high vapor concentrations outside of a fume hood.

  • Recommended Respirator: If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum.[3] For ammonia derivatives, a Type K (green) filter may be specified.[1][3] All respirator use requires enrollment in a respiratory protection program, including fit testing and medical clearance.[7]

Procedural Workflow and Disposal Plan

A systematic approach to handling and disposal is crucial for safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • PPE Donning: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, chemical splash goggles, and finally, gloves.

  • Chemical Handling: Perform all manipulations of 1-(2,3-dimethylphenyl)-1H-pyrrole deep within the chemical fume hood. Use non-sparking tools and keep containers tightly closed when not in use.[1][3]

  • Post-Handling: After the procedure is complete, decontaminate any surfaces. Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection & Use start Begin Work with 1-(2,3-dimethylphenyl)-1H-pyrrole assess Assess Hazards: - Flammable - Acutely Toxic - Severe Eye Irritant start->assess Step 1 controls Confirm Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible assess->controls Step 2 ppe_core Core PPE (All Tasks): - Flame-Resistant Lab Coat - Chemical Splash Goggles - Nitrile/Neoprene Gloves controls->ppe_core Step 3 task_check High-Risk Task? (e.g., >1L transfer, spill) ppe_core->task_check ppe_enhanced Enhanced PPE: - Face Shield - Double Gloves / Butyl Gloves - Chemical Apron task_check->ppe_enhanced Yes resp_check Ventilation Failure or Aerosol Generation? task_check->resp_check No ppe_enhanced->resp_check respirator Add Respiratory Protection: - NIOSH-Approved Respirator - Organic Vapor Cartridge resp_check->respirator Yes proceed Proceed with Handling in Fume Hood resp_check->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling 1-(2,3-dimethylphenyl)-1H-pyrrole.

Disposal Plan
  • Chemical Waste: All surplus 1-(2,3-dimethylphenyl)-1H-pyrrole and reaction waste must be collected in a clearly labeled, sealed hazardous waste container.[1][2] Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and absorbent pads, must be disposed of as solid hazardous waste.[2]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Remove all ignition sources.[2][3] For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[1] For large spills, contact your institution's EHS emergency response team.

By integrating this comprehensive safety framework into your laboratory practice, you can handle 1-(2,3-dimethylphenyl)-1H-pyrrole with the high degree of care it requires, ensuring the safety of yourself, your colleagues, and the integrity of your research.

References

  • 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole. NextSDS.[Link]

  • Pyrrole Material Safety Data Sheet. Scribd.[Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.[Link]

  • Personal Protective Equipment Selection Guide. (2015). University of Arizona, Research Laboratory & Safety Services.[Link]

  • 1H-Pyrrole-2,5-dione, 1-(2,3-dimethylphenyl)-. (2023). U.S. Environmental Protection Agency.[Link]

  • SAFETY DATA SHEET. (2025). Cerilliant.[Link]

  • Chemical resistant gloves. Kerbl.[Link]

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW).[Link]

  • Personal Protective Equipment in Chemistry. University of Kentucky, Environmental Health and Safety.[Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.[Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.[Link]

  • Gloves Chemical Resistance Chart. Gloves By Web.[Link]

  • OSHA Glove Selection Chart. University of Nevada, Reno, Environmental Health and Safety.[Link]

  • Hand Protection Chemical Resistance Guide. University of Florida, Environment, Health and Safety.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethylphenyl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethylphenyl)-1H-pyrrole
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